molecular formula C17H32O4 B1587174 Heptadecanedioic acid CAS No. 2424-90-0

Heptadecanedioic acid

Cat. No.: B1587174
CAS No.: 2424-90-0
M. Wt: 300.4 g/mol
InChI Key: QCNWZROVPSVEJA-UHFFFAOYSA-N
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Description

Heptadecanedioic Acid, with the CAS Registry Number 2424-90-0, is a saturated long-chain dicarboxylic acid with the molecular formula C17H32O4 and a molecular weight of 300.43 g/mol . As a dicarboxylic acid, it possesses two carboxylic acid functional groups, which typically allows for reactivity and polymerization applications distinct from its more common monocarboxylic counterpart, heptadecanoic acid . Specific research applications, mechanisms of action, and detailed physicochemical properties for this compound are not fully detailed in the available literature. Researchers are encouraged to contact our technical support team for comprehensive data sheets and availability of this compound for their specific experimental needs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

heptadecanedioic acid
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InChI

InChI=1S/C17H32O4/c18-16(19)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(20)21/h1-15H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QCNWZROVPSVEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0074340
Record name Heptadecanedioic acid
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Molecular Weight

300.4 g/mol
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CAS No.

2424-90-0
Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Record name Heptadecanedioic acid
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Foundational & Exploratory

Heptadecanedioic Acid (CAS 2424-90-0): A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Dicarboxylic Acid

Heptadecanedioic acid, also known by its CAS number 2424-90-0, is a long-chain dicarboxylic acid that is gaining attention in various scientific fields. This guide provides a detailed overview of its chemical and physical properties, synthesis, analytical methodologies, and its emerging applications, particularly in the realm of drug development and biomedical research.

Core Molecular and Physicochemical Profile

This compound is a saturated fatty acid with a 17-carbon backbone terminated by two carboxylic acid groups. This unique structure imparts specific chemical characteristics that are foundational to its utility.

Chemical Identity
  • IUPAC Name: this compound

  • Synonyms: Pentadecanedicarboxylic acid, 1,17-Heptadecanedioic acid, ω-Carboxypalmitic acid

  • Molecular Formula: C₁₇H₃₂O₄

  • Molecular Weight: 300.44 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, including solvent selection and purification strategies.

PropertyValueSource
Appearance White to off-white powder or crystals
Melting Point 112-116 °C
Boiling Point 227 °C at 100 mmHg
Solubility Insoluble in water; Soluble in organic solvents
Storage Temperature Room temperature, sealed in a dry environment

These properties highlight that this compound is a stable, solid compound under standard laboratory conditions. Its solubility profile necessitates the use of organic

Biological role of odd-chain dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Role of Odd-Chain Dicarboxylic Acids

Abstract

Odd-chain dicarboxylic acids (OCDAs), once viewed as minor metabolic curiosities, are emerging as significant players in cellular physiology and pathophysiology. These molecules, characterized by a straight aliphatic chain with a carboxyl group at each end and an odd number of carbon atoms, are situated at a critical intersection of fatty acid metabolism, energy production, and biosynthetic pathways. Generated primarily from the ω-oxidation of odd-chain fatty acids, their catabolism via peroxisomal β-oxidation yields not only acetyl-CoA but also propionyl-CoA, which is subsequently converted to the anaplerotic Tricarboxylic Acid (TCA) cycle intermediate, succinyl-CoA. This unique metabolic fate endows them with the ability to replenish the central energy-producing cycle, a property of significant therapeutic interest. Beyond their role as an alternative fuel source, specific OCDAs like azelaic acid (C9) function as potent bioactive molecules with anti-inflammatory and antimicrobial properties, while pimelic acid (C7) is a crucial precursor for biotin synthesis in many microorganisms. Their accumulation serves as a diagnostic marker for certain inborn errors of metabolism, and experimental administration of OCDAs can effectively model complex metabolic diseases. This guide provides a comprehensive technical overview of the synthesis, catabolism, and multifaceted biological roles of OCDAs, offering insights for researchers, scientists, and drug development professionals exploring their potential in diagnostics and therapeutics.

Part 1: The Metabolic Journey of OCDAs: Synthesis and Catabolism

The presence and concentration of odd-chain dicarboxylic acids in biological systems are governed by a balance between their formation, primarily in the endoplasmic reticulum, and their breakdown, which occurs predominantly within peroxisomes.

Anabolic Pathways: The Origins of OCDAs

OCDAs are not typically obtained in significant amounts from the diet but arise from endogenous metabolic processes.

  • ω-Oxidation of Odd-Chain Fatty Acids: The principal route for OCDA formation is the ω-oxidation pathway, which becomes particularly active when mitochondrial β-oxidation is saturated or impaired.[1] This process occurs in the endoplasmic reticulum of the liver and kidneys.[2][3] It begins with the hydroxylation of the terminal methyl (ω) carbon of an odd-chain fatty acid by a cytochrome P450 enzyme.[2] Subsequent oxidation of the hydroxyl group to a carboxyl group by alcohol and aldehyde dehydrogenases yields a dicarboxylic acid.[2] For example, pentadecanoic acid (C15:0) can be converted to pentadecanedioic acid (DC15).

  • Lipid Peroxidation: OCDAs can also be generated as byproducts of the peroxidation of polyunsaturated fatty acids, reflecting a state of oxidative stress.[1]

  • Gut Microbiota: The gut microbiome contributes to the host's pool of odd-chain fatty acids, which can then serve as precursors for OCDA synthesis.[4] Furthermore, some bacteria can synthesize OCDAs directly through unique pathways combining elements of biotin and fatty acid synthesis.[5][6]

Catabolic Pathways: Peroxisomal β-Oxidation

Once formed, OCDAs are chain-shortened almost exclusively via the β-oxidation pathway located within peroxisomes.[1][7] While mitochondria can contribute to a minor extent, peroxisomes are the primary site for DCA degradation.[2][7][8]

The process involves a series of enzymatic reactions that sequentially remove two-carbon units (acetyl-CoA) from the carboxyl end.

  • Activation: The OCDA is first activated to its dicarboxylyl-CoA ester by an acyl-CoA synthetase.[9]

  • Oxidation: An acyl-CoA oxidase (ACOX) introduces a double bond, producing hydrogen peroxide (H₂O₂) in the process.[1][9]

  • Hydration and Dehydrogenation: A bifunctional protein (L-bifunctional protein for DCAs) hydrates the double bond and then oxidizes the resulting hydroxyl group.[7][9]

  • Thiolysis: A thiolase enzyme cleaves the bond, releasing a molecule of acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.[9]

This cycle repeats until the final round of oxidation of a five-carbon dicarboxylyl-CoA (glutaryl-CoA), which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[10] Propionyl-CoA is then converted to succinyl-CoA, a key intermediate of the TCA cycle.[10][11]

OC_DCA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion OCFA Odd-Chain Fatty Acid (e.g., C15) omega_ox ω-Oxidation (Cytochrome P450) OCFA->omega_ox OCDA Odd-Chain Dicarboxylic Acid (e.g., DC15) omega_ox->OCDA OCDA_CoA OC-Dicarboxylyl-CoA OCDA->OCDA_CoA Transport & Activation beta_ox β-Oxidation Cycles OCDA_CoA->beta_ox Glutaryl_CoA Glutaryl-CoA (DC5) beta_ox->Glutaryl_CoA Acetyl_CoA_P Acetyl-CoA beta_ox->Acetyl_CoA_P Multiple Cycles Propionyl_CoA Propionyl-CoA Glutaryl_CoA->Propionyl_CoA Final Cycle Glutaryl_CoA->Acetyl_CoA_P Final Cycle Propionyl_CoA_M Propionyl-CoA Propionyl_CoA->Propionyl_CoA_M Transport Succinyl_CoA Succinyl-CoA TCA TCA Cycle Succinyl_CoA->TCA Propionyl_CoA_M->Succinyl_CoA Carboxylation & Mutase Reactions caption Fig 1. Overview of OC-Dicarboxylic Acid Metabolism.

Caption: Metabolic fate of odd-chain dicarboxylic acids.

Part 2: Core Biological Functions and Signaling Roles

OCDAs are not merely metabolic end-products; they serve as critical precursors for essential cofactors and as bioactive signaling molecules, particularly in response to cellular stress.

Anaplerotic Roles: Fueling the TCA Cycle

Anaplerosis cluster_TCA Mitochondrion OCDA Odd-Chain Dicarboxylic Acid Peroxisomal_Ox Peroxisomal β-Oxidation OCDA->Peroxisomal_Ox Propionyl_CoA Propionyl-CoA Peroxisomal_Ox->Propionyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Fumarate Fumarate Succinyl_CoA->Fumarate TCA Cycle Enzymes Heme\nSynthesis Heme Synthesis Succinyl_CoA->Heme\nSynthesis TCA_Cycle TCA Cycle Citrate Citrate aKG α-Ketoglutarate Citrate->aKG aKG->Succinyl_CoA Amino Acid\nSynthesis Amino Acid Synthesis aKG->Amino Acid\nSynthesis OAA Oxaloacetate Fumarate->OAA OAA->Citrate Gluconeogenesis Gluconeogenesis OAA->Gluconeogenesis caption Fig 2. Anaplerotic role of OC-Dicarboxylic Acids.

Caption: OCDA catabolism replenishes TCA cycle intermediates.

Precursor Roles: Pimelic Acid (C7) in Biotin Synthesis

Pimelic acid (heptanedioic acid) is a C7 OCDA that serves as the foundational precursor for the synthesis of biotin (Vitamin B7) in many bacteria, including species within the human gut microbiome.[16][17][18] Biotin is an essential cofactor for carboxylase enzymes, which are critical for fatty acid synthesis, amino acid metabolism, and gluconeogenesis.[19] Bacteria like Bacillus subtilis utilize free pimelic acid, activating it to pimeloyl-CoA, which then enters the multi-step enzymatic pathway to produce biotin.[19] This highlights a key host-microbiome interaction where microbial metabolism can provide essential micronutrients derived from substrates like OCDAs. Elevated urinary pimelic acid can be a clinical indicator of biotin deficiency or disorders in its metabolism.[16]

Bioactive Signaling: The Multifaceted Role of Azelaic Acid (C9)

Azelaic acid (nonanedioic acid), a nine-carbon OCDA, is a well-characterized bioactive molecule with significant therapeutic applications, particularly in dermatology.[20] It is naturally produced by the yeast Malassezia furfur, a common resident of human skin.[21] Its biological activities are diverse:

  • Anti-inflammatory and Antioxidant: Azelaic acid can scavenge free radicals and reduce the production of reactive oxygen species (ROS) by neutrophils, thereby mitigating inflammation.[21][22]

  • Antibacterial: It exhibits bacteriostatic and bactericidal activity against various cutaneous microorganisms, including Propionibacterium acnes and Staphylococcus epidermidis, by disrupting cellular metabolism and intracellular pH.[20][21][23]

  • Anti-keratinizing: It normalizes the growth and differentiation of keratinocytes, preventing the formation of comedones in acne.[20][22]

  • Inhibition of Melanogenesis: Azelaic acid is a reversible inhibitor of tyrosinase, the key enzyme in melanin production, making it effective in treating hyperpigmentation disorders.[22][23]

Part 3: OCDAs in Pathophysiology and as Therapeutic Targets

The metabolic pathways of OCDAs are closely linked to several human diseases, making them valuable as biomarkers and potential therapeutic agents.

Biomarkers of Metabolic Dysfunction

Elevated levels of dicarboxylic acids in the urine (dicarboxylic aciduria) are a hallmark of disorders affecting mitochondrial fatty acid β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[24] When the primary mitochondrial pathway is blocked, fatty acids are shunted to the ω-oxidation pathway, leading to an overproduction of dicarboxylic acids.[1][24] Suberic acid (C8) and adipic acid (C6), though even-chained, are classic markers, but odd-chain species can also be elevated depending on the substrate overload.

Modeling Inherited Metabolic Diseases: Glutaric Aciduria Type 1 (GA1)

A compelling example of the utility of OCDAs in disease modeling is the use of undecanedioic acid (DC11) to mimic the biochemical phenotype of Glutaric Aciduria Type 1 (GA1).[25] GA1 is a neurometabolic disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[25][26] Researchers have demonstrated that feeding DC11 to wild-type mice leads to the accumulation of glutaric acid (DC5) and its metabolites, mirroring the human disease state.[25][26]

Causality of the Experimental Model: The logic behind this model is that the peroxisomal β-oxidation of DC11 inevitably produces glutaryl-CoA (DC5-CoA) as a metabolic intermediate.[25][27] This peroxisomally-generated glutaryl-CoA overwhelms the mitochondrial capacity for its degradation, effectively recreating the metabolic bottleneck seen in GA1 patients and providing a powerful tool for studying disease pathogenesis and testing therapeutic interventions.[25][28]

OC-DCAAssociated Condition/RoleKey MechanismReference(s)
Pimelic Acid (C7) Biotin Synthesis / Deficiency MarkerPrecursor for microbial biotin synthesis pathway.[17][18]
Azelaic Acid (C9) Acne, Rosacea, HyperpigmentationAnti-inflammatory, antibacterial, anti-keratinizing, tyrosinase inhibitor.[20][22][29]
Undecanedioic Acid (C11) Glutaric Aciduria Type 1 (GA1) ModelPeroxisomal catabolism produces glutaryl-CoA (DC5), the substrate that accumulates in GA1.[25]
Therapeutic Potential and Drug Development

The unique metabolic properties of OCDAs make them attractive therapeutic candidates.

  • Anaplerotic Therapy: Because they can replenish the TCA cycle, OCDAs and their precursors are being investigated as treatments for mitochondrial FAO disorders and other energy deficiency syndromes.[2][8]

  • Obesity and Metabolic Syndrome: Studies using even-chain dicarboxylic acids have shown that they can increase metabolic rate, reduce body fat, and improve glucose tolerance in mice, as they serve as an alternative energy source that is readily oxidized rather than stored.[3] This suggests a potential therapeutic avenue for OCDAs in combating obesity and related metabolic diseases.

  • Dermatological Formulations: Azelaic acid is already an FDA-approved topical treatment for acne and rosacea, demonstrating a successful translation of basic OC-DCA biology into clinical practice.[20]

Part 4: Methodologies for the Study of Odd-Chain Dicarboxylic Acids

Accurate quantification and functional analysis of OCDAs are essential for both research and clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for their analysis.

Protocol: GC-MS Quantification of OCDAs in Plasma/Urine

This protocol describes a self-validating system for the reliable measurement of OCDAs. The inclusion of a stable isotope-labeled internal standard is critical for trustworthy quantification, as it co-purifies with the analyte and corrects for variations in extraction efficiency and instrument response.

1. Sample Preparation & Internal Standard Spiking:

  • To 100 µL of plasma or urine, add an internal standard solution (e.g., deuterated pimelic acid, d4-pimelic acid) at a known concentration. The choice of internal standard should ideally be a stable isotope-labeled version of the analyte of interest.
  • Acidify the sample with 10 µL of 6M HCl to ensure all carboxyl groups are protonated.

2. Liquid-Liquid Extraction:

  • Add 500 µL of a non-polar organic solvent (e.g., ethyl acetate).
  • Vortex vigorously for 2 minutes to facilitate the transfer of the protonated, less polar OCDAs into the organic phase.
  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous layer to maximize recovery.

3. Derivatization (Causality: To Increase Volatility for GC):

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas. Dicarboxylic acids are not volatile enough for GC analysis in their free form. Derivatization converts the polar carboxyl groups into non-polar, volatile esters.
  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).
  • Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) esters.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.
  • Gas Chromatography (GC): Use a non-polar capillary column (e.g., DB-5ms) to separate the analytes based on their boiling points and interaction with the column's stationary phase. A typical temperature program starts at 100°C and ramps to 300°C.
  • Mass Spectrometry (MS): Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for the TMS-derivatized analyte and the internal standard.
  • Quantification: The concentration of the endogenous OCDA is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of the OCDA.

GCMS_Workflow Sample 1. Sample (Plasma/Urine) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate to Dryness Extract->Dry Derivatize 5. Derivatization (e.g., Silylation) Dry->Derivatize Inject 6. GC-MS Injection Derivatize->Inject GC Gas Chromatography (Separation) Inject->GC MS Mass Spectrometry (Detection/Quantification) GC->MS caption Fig 3. Experimental workflow for OC-DCA analysis.

Caption: GC-MS workflow for quantifying odd-chain dicarboxylic acids.

Part 5: Conclusion and Future Directions

Odd-chain dicarboxylic acids represent a fascinating and functionally diverse class of molecules. Their metabolic linkage to both fatty acid oxidation and the TCA cycle places them at the heart of cellular energy management. The anaplerotic nature of their catabolism offers significant therapeutic potential for a range of metabolic diseases, while the specific bioactivities of molecules like azelaic acid have already yielded clinical success.

Future research should focus on several key areas:

  • Receptor Identification: Do specific OCDAs act on cell surface or nuclear receptors to exert their signaling effects?

  • Tissue-Specific Metabolism: How does the metabolism and function of OCDAs differ between tissues like the brain, heart, and muscle, particularly under metabolic stress?

  • Microbiome Engineering: Can the gut microbiome be modulated to enhance the production of beneficial OCDAs or their precursors?

  • Novel Therapeutics: Can synthetic OC-DCA analogues with improved pharmacokinetic properties be developed as next-generation anaplerotic or anti-inflammatory drugs?

A deeper understanding of these unique metabolites will undoubtedly unlock new avenues for diagnosing, modeling, and treating complex human diseases.

References

Heptadecanoic Acid (C₁₇H₃₄O₂): A Technical Guide on its Anaplerotic Role and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its historical use as a simple internal standard to a molecule of significant interest in metabolic research and drug development.[1][2] Its unique metabolism, culminating in the production of propionyl-CoA, offers a direct anaplerotic pathway to replenish tricarboxylic acid (TCA) cycle intermediates.[3][4] This property underpins its therapeutic potential in addressing energy deficits characteristic of various metabolic disorders. Epidemiological studies consistently demonstrate an inverse association between circulating C17:0 levels and the risk of cardiometabolic diseases, including type 2 diabetes.[4][5] This guide provides a comprehensive overview of the physicochemical properties, metabolic fate, analytical methodologies, and therapeutic applications of heptadecanoic acid, serving as a foundational resource for professionals in the field.

Note on Nomenclature: This guide focuses on heptadecanoic acid (a monocarboxylic acid, C₁₇H₃₄O₂), also known as margaric acid. This is distinct from heptadecanedioic acid (a dicarboxylic acid, C₁₇H₃₂O₄). The focus is driven by the extensive body of research and significant biological role of the monocarboxylic form in the context of metabolism and drug development.

Physicochemical Profile

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a 17-carbon backbone.[6][7] Its physical and chemical properties are critical for its handling, formulation, and biological activity. As a saturated fatty acid, it is a white, crystalline solid at room temperature.[8][9] It is practically insoluble in water but soluble in organic solvents such as ether and chloroform.[8][10]

Table 1: Physicochemical Properties of Heptadecanoic Acid

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₂[6][9][11]
Molecular Weight 270.45 g/mol [6][11]
IUPAC Name Heptadecanoic acid[6][11]
Common Names Margaric acid, n-Heptadecoic acid[6][9][11]
CAS Number 506-12-7[9]
Appearance White crystalline solid/powder[8][9]
Melting Point 59-61.3 °C[6][9]
Boiling Point 227 °C (at 100 mmHg)[9]
Water Solubility Very low (practically insoluble)[10]

Biological Significance and Metabolic Pathway

The primary biological importance of heptadecanoic acid lies in its nature as an odd-chain fatty acid (OCFA). While most dietary fatty acids have an even number of carbons, OCFAs are found in trace amounts in dairy products and ruminant fats.[7][10] They can also be endogenously synthesized.[4]

The Anaplerotic Pathway

Unlike even-chain fatty acids which are metabolized exclusively to acetyl-CoA, the β-oxidation of heptadecanoic acid yields multiple molecules of acetyl-CoA plus a final three-carbon unit, propionyl-CoA .[3][4] This is the cornerstone of its therapeutic relevance.

  • Acetyl-CoA enters the TCA cycle to generate ATP, providing cellular energy.[12]

  • Propionyl-CoA is converted via a vitamin B12-dependent pathway to succinyl-CoA.[4]

  • Succinyl-CoA is a direct intermediate of the TCA cycle. Its introduction replenishes the pool of cycle intermediates, a process known as anaplerosis (from the Greek for "to fill up").[12][13]

This dual function—providing fuel (acetyl-CoA) and replenishing the machinery (succinyl-CoA)—is critical in diseases where TCA cycle function is impaired, such as long-chain fatty acid oxidation disorders (LC-FAODs).[12][13]

anaplerosis_pathway cluster_tca Mitochondrion C17 Heptadecanoic Acid (C17:0) beta_ox β-Oxidation C17->beta_ox acetyl Acetyl-CoA beta_ox->acetyl propionyl Propionyl-CoA (3-Carbon Unit) beta_ox->propionyl TCA TCA Cycle acetyl->TCA Fuel succinyl Succinyl-CoA propionyl->succinyl Vitamin B12 Dependent atp ATP (Energy) TCA->atp succinyl->TCA Replenishment (Anaplerosis) gcms_workflow sample 1. Sample Collection (e.g., Plasma) extraction 2. Lipid Extraction (e.g., Folch Method) sample->extraction deriv 3. Derivatization (Transesterification to FAMEs) extraction->deriv analysis 4. GC-MS Analysis deriv->analysis quant 5. Quantification analysis->quant

References

A Technical Guide to the Discovery of Novel Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain dicarboxylic acids (LCDAs) represent a class of molecules with significant industrial and therapeutic potential.[1][2][3][4] From their role as building blocks for novel polymers to their emerging applications in pharmaceuticals, the discovery of new LCDAs with unique properties is an area of active research.[1][2][3][4][5][6] This guide provides a comprehensive overview of the core strategies for discovering novel LCDAs, with a focus on biosynthetic and chemical synthesis approaches. We delve into the technical details of experimental design, from the selection of microbial chassis to the intricacies of analytical characterization. This document is intended to serve as a practical resource for researchers aiming to explore and exploit the chemical diversity of LCDAs.

Introduction to Long-Chain Dicarboxylic Acids

Long-chain dicarboxylic acids are aliphatic chains with a carboxyl group at each end. Their bifunctional nature makes them valuable precursors for the synthesis of a wide range of products, including polyamides, polyesters, lubricants, and fragrances.[1][2] In the pharmaceutical realm, certain dicarboxylic acids have shown promise in the treatment of metabolic disorders and skin conditions.[6][7] The carbon chain length of LCDAs can vary, and this variation significantly influences their physicochemical properties and potential applications.[5]

The discovery of novel LCDAs is driven by the need for new molecules with enhanced or specialized functionalities. This includes identifying LCDAs with improved thermal stability for polymer applications or specific biological activities for drug development.

Strategies for the Discovery of Novel LCDAs

The quest for novel LCDAs can be broadly categorized into two main approaches: biosynthesis and chemical synthesis.

Biosynthetic Approaches: Harnessing Microbial Metabolism

Microorganisms, particularly yeasts and bacteria, offer a powerful platform for the production of LCDAs from renewable feedstocks.[1][5] The primary metabolic pathway leveraged for this purpose is the ω-oxidation of fatty acids.[1][8]

2.1.1. The ω-Oxidation Pathway: A Natural Route to LCDAs

The ω-oxidation pathway is a three-step enzymatic cascade that converts the terminal methyl group of a fatty acid into a carboxylic acid.[1][8]

  • Step 1: ω-Hydroxylation: This initial and often rate-limiting step is catalyzed by a cytochrome P450 monooxygenase (CYP) enzyme system.[1] This complex introduces a hydroxyl group at the ω-carbon of the fatty acid.[1][8]

  • Step 2: Alcohol Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH) or a fatty alcohol oxidase (FAO).[1]

  • Step 3: Aldehyde Oxidation: Finally, an aldehyde dehydrogenase (ALDH) converts the aldehyde to a carboxylic acid, yielding the dicarboxylic acid.[1]

Diagram: The ω-Oxidation Pathway

omega_oxidation FattyAcid Fatty Acid HydroxyFA ω-Hydroxy Fatty Acid FattyAcid->HydroxyFA Cytochrome P450 Monooxygenase (CYP) AldehydeFA ω-Oxo Fatty Acid HydroxyFA->AldehydeFA Alcohol Dehydrogenase (ADH) / Fatty Alcohol Oxidase (FAO) DicarboxylicAcid Dicarboxylic Acid AldehydeFA->DicarboxylicAcid Aldehyde Dehydrogenase (ALDH) discovery_workflow cluster_discovery Discovery Phase cluster_analysis Analysis & Characterization cluster_application Application Screening Biosynthesis Biosynthesis (e.g., Microbial Fermentation) Extraction Extraction & Purification Biosynthesis->Extraction ChemSynthesis Chemical Synthesis (e.g., Isomerizing Hydroxycarbonylation) ChemSynthesis->Extraction MS Mass Spectrometry (GC-MS, LC-MS/MS) Extraction->MS NMR NMR Spectroscopy Extraction->NMR Bioactivity Bioactivity Screening (e.g., Enzyme Inhibition) MS->Bioactivity Polymer Polymer Synthesis & Characterization MS->Polymer NMR->Bioactivity NMR->Polymer

References

The ω-Oxidation Pathway: A Technical Guide to the Alternative Route of Fatty Acid Metabolism and Dicarboxylic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the ω-oxidation pathway, an alternative route for fatty acid metabolism that culminates in the production of dicarboxylic acids. While typically a minor pathway compared to β-oxidation, ω-oxidation assumes significant importance in physiological and pathological states where mitochondrial fatty acid oxidation is impaired. This document will elucidate the core biochemical steps, key enzymatic players with a focus on the Cytochrome P450 family, and the subcellular localization of this pathway. Furthermore, we will delve into the clinical significance of ω-oxidation, particularly its role in the diagnostic profile of inherited metabolic disorders such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, characterized by dicarboxylic aciduria. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the pathway's mechanism, its physiological and pathological relevance, and detailed experimental protocols for its investigation.

Introduction: Beyond β-Oxidation

The catabolism of fatty acids is a cornerstone of cellular energy homeostasis. The principal pathway for this process is β-oxidation, occurring within the mitochondria and peroxisomes, which systematically shortens fatty acyl chains to produce acetyl-CoA.[1] However, the cell possesses alternative mechanisms for fatty acid metabolism, among which ω-oxidation is of considerable interest.[2] ω-oxidation is a metabolic pathway that involves the oxidation of the terminal methyl carbon (the ω-carbon) of a fatty acid, the carbon atom most distant from the carboxyl group.[3] This process, primarily occurring in the smooth endoplasmic reticulum of liver and kidney cells, converts a monocarboxylic fatty acid into a dicarboxylic acid.[2]

While considered a minor catabolic route for medium-chain fatty acids (10-12 carbons) under normal physiological conditions, the ω-oxidation pathway becomes significantly upregulated when β-oxidation is defective.[2][3] This upregulation serves as a compensatory mechanism, converting fatty acids into more water-soluble dicarboxylic acids that can be excreted in the urine or undergo further metabolism.[4] The accumulation and subsequent urinary excretion of these dicarboxylic acids, a condition known as dicarboxylic aciduria, is a hallmark biochemical indicator for several inborn errors of fatty acid metabolism.[5][6] An understanding of the ω-oxidation pathway is therefore critical for the diagnosis and investigation of these metabolic disorders and holds potential for the development of novel therapeutic strategies.[7]

The Enzymatic Cascade of ω-Oxidation

The conversion of a fatty acid to a dicarboxylic acid via ω-oxidation is a three-step enzymatic process involving a class of heme-containing monooxygenases, followed by cytosolic dehydrogenases.

Step 1: ω-Hydroxylation by Cytochrome P450

The initial and rate-limiting step of ω-oxidation is the hydroxylation of the terminal methyl group of the fatty acid to form a primary alcohol (ω-hydroxy fatty acid).[2] This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily, specifically enzymes belonging to the CYP4A and CYP4F subfamilies.[2] These mixed-function oxidases require molecular oxygen (O2) and the electron donor NADPH.[2]

omega_oxidation_pathway

Step 2 & 3: Oxidation by Dehydrogenases

Following hydroxylation, the newly formed ω-hydroxy fatty acid is sequentially oxidized in the cytosol. First, alcohol dehydrogenase oxidizes the terminal hydroxyl group to an aldehyde. Subsequently, aldehyde dehydrogenase catalyzes the oxidation of the aldehyde group to a carboxylic acid, yielding a dicarboxylic acid.[2]

Key Enzymes and Their Substrate Specificities

The specificity of the ω-oxidation pathway is largely determined by the substrate preferences of the initiating cytochrome P450 enzymes.

Cytochrome P450 Subfamily CYP4A

In humans, CYP4A11 is the primary enzyme of this subfamily and exhibits a high affinity for medium-chain fatty acids, such as lauric acid (C12) and myristic acid (C14).[8] It is also involved in the metabolism of arachidonic acid to 20-hydroxyeicosatetraenoic acid (20-HETE), a potent signaling molecule.[9]

Cytochrome P450 Subfamily CYP4F

CYP4F2 is a key human enzyme in this subfamily and also participates in the ω-hydroxylation of fatty acids.[9] Notably, CYP4F2 demonstrates activity towards a broader range of substrates, including long-chain fatty acids and eicosanoids.[9] Both CYP4A11 and CYP4F2 contribute to the overall ω-oxidation capacity in human liver and kidney.[9]

EnzymePrimary SubstratesRepresentative Kinetic Parameters (Arachidonic Acid)
CYP4A11 Medium-chain fatty acids (C10-C16), Arachidonic acidKM: 228 µM, Vmax: 49.1 min-1[9]
CYP4F2 Long-chain fatty acids, Eicosanoids, Vitamin KKM: 24 µM, Vmax: 7.4 min-1[9]
Table 1: Key Human Cytochrome P450 Enzymes in ω-Oxidation and their Substrate Preferences.

Regulation of the ω-Oxidation Pathway

The expression of CYP4A enzymes is primarily regulated at the transcriptional level by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[10] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including those of the CYP4A family, leading to increased transcription.[10] This regulatory mechanism underscores the adaptive nature of the ω-oxidation pathway, as its activity is induced under conditions of high fatty acid flux, such as fasting or a high-fat diet.

Clinical Significance: Dicarboxylic Aciduria

The most significant clinical application of understanding ω-oxidation lies in the diagnosis of inherited disorders of β-oxidation.

Pathophysiology

In conditions where mitochondrial β-oxidation is impaired, such as MCAD deficiency, fatty acids are shunted into the ω-oxidation pathway.[5][11] This results in an overproduction of dicarboxylic acids, which are then excreted in the urine.[5][11] The analysis of urinary organic acids for the presence and pattern of dicarboxylic acids is a cornerstone in the diagnostic workup for these disorders.[5][6]

Dicarboxylic AcidTypical Urinary Concentration (Healthy Children, µmol/mmol creatinine)
Adipic Acid (C6)Decreases with age, variable
Suberic Acid (C8)Decreases with age, variable[12]
Sebacic Acid (C10)1.118 +/- 2.795
cis-5-Decenedioic Acid1.129 +/- 1.694[13]
Table 2: Representative Urinary Concentrations of Dicarboxylic Acids in Healthy Children. Note: Concentrations can vary significantly with age and diet.

In patients with MCAD deficiency, the urinary profile is characterized by a significant elevation of C6-C10 dicarboxylic acids, along with other specific metabolites like hexanoylglycine and suberylglycine.[5][14]

Experimental Protocols

A critical aspect of studying the ω-oxidation pathway and its clinical implications is the accurate measurement of its enzymatic activity and its metabolic products.

Assay for Fatty Acid ω-Hydroxylase Activity in Liver Microsomes

This protocol outlines a method to determine the activity of CYP4A and CYP4F enzymes in liver microsomes by quantifying the formation of ω-hydroxy fatty acids using LC-MS/MS.

Rationale: Liver microsomes are a rich source of cytochrome P450 enzymes. By providing the necessary cofactors (NADPH) and a fatty acid substrate, the rate of ω-hydroxylation can be measured, reflecting the activity of the ω-oxidation pathway.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from tissue homogenates by differential centrifugation.

  • Incubation: Prepare an incubation mixture containing liver microsomes, a fatty acid substrate (e.g., lauric acid), and an NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Reaction Initiation and Termination: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C. Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Extraction: Extract the hydroxylated fatty acid products from the reaction mixture using a suitable organic solvent.

  • LC-MS/MS Analysis: Quantify the formation of the ω-hydroxy fatty acid product using a validated LC-MS/MS method.

experimental_workflow

Quantification of Urinary Dicarboxylic Acids by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of dicarboxylic acids in urine, a key diagnostic tool for metabolic disorders.

Rationale: LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices like urine. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of dicarboxylic acids, which can be challenging to analyze in their native form.[10][15]

Methodology:

  • Sample Preparation:

    • Thaw urine samples and centrifuge to remove particulates.

    • Perform an extraction of the dicarboxylic acids, often using a liquid-liquid or solid-phase extraction technique.[16]

    • (Optional but recommended for enhanced sensitivity) Derivatize the extracted dicarboxylic acids to improve their chromatographic and mass spectrometric properties.[10][15]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate the dicarboxylic acids using a suitable liquid chromatography column and mobile phase gradient.

    • Detect and quantify the target dicarboxylic acids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Quantify the concentration of each dicarboxylic acid by comparing its peak area to that of a stable isotope-labeled internal standard.

    • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Implications for Drug Development

The enzymes of the ω-oxidation pathway, particularly the CYP4A and CYP4F families, represent potential targets for therapeutic intervention.[7][17] For instance, inhibitors of these enzymes are being investigated for their potential to modulate the levels of bioactive lipids like 20-HETE, which is implicated in hypertension and angiogenesis.[7][18] Furthermore, understanding the role of ω-oxidation in the metabolism of xenobiotics is crucial for predicting drug-drug interactions and assessing drug safety.[2] The induction of CYP4A enzymes by certain drugs could alter the metabolism of co-administered therapeutic agents that are also substrates for these enzymes.

Conclusion

The ω-oxidation pathway, while often overshadowed by β-oxidation, is a critical component of fatty acid metabolism with significant physiological and clinical relevance. Its role as a compensatory mechanism in states of impaired β-oxidation makes it an indispensable area of study for understanding and diagnosing inborn errors of metabolism. The detailed elucidation of its enzymatic machinery, regulation, and the development of robust analytical methods for its products are paving the way for improved diagnostic strategies and novel therapeutic avenues. For researchers and drug development professionals, a thorough understanding of this alternative metabolic route is essential for advancing our knowledge of cellular metabolism and for the development of safer and more effective therapies.

References

Unlocking the Potential of C17 Dicarboxylic Acid: A Technical Guide for Industrial and Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain dicarboxylic acids (LCDAs) are emerging as versatile chemical intermediates with significant potential across a spectrum of industrial applications. Among these, C17 dicarboxylic acid, or heptadecanedioic acid, offers a unique combination of properties stemming from its long aliphatic chain and dual carboxylic acid functionalities. This technical guide provides an in-depth exploration of the synthesis, properties, and potential industrial uses of C17 dicarboxylic acid, with a particular focus on its applications in high-performance polymers, advanced lubricants, corrosion inhibition, and its prospective role in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this long-chain diacid for the creation of novel and improved products.

Introduction to C17 Dicarboxylic Acid (this compound)

This compound is a saturated linear dicarboxylic acid with the molecular formula C₁₇H₃₂O₄.[][2] Its structure, featuring a 15-carbon aliphatic chain flanked by two carboxylic acid groups, imparts a unique balance of hydrophobicity and reactivity. This dual nature makes it a compelling building block for a variety of macromolecules and functional materials.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource(s)
CAS Number 2424-90-0
Molecular Formula C₁₇H₃₂O₄[][3]
Molecular Weight 300.43 g/mol [][3]
Appearance White to almost white powder or crystal
Melting Point 121 °C[][3]
Boiling Point 469.2 °C at 760 mmHg[]
Density 1.006 g/cm³[][3]
Solubility Insoluble in water; soluble in organic solvents.[2]

The long methylene chain provides flexibility, hydrophobicity, and contributes to lower melting points in derived polymers compared to their shorter-chain counterparts. The terminal carboxylic acid groups are highly reactive and can readily undergo esterification, amidation, and other condensation reactions to form a wide array of derivatives.[2]

C17_Dicarboxylic_Acid_Structure C17 This compound (C17H32O4) COOH1 HOOC- CH2_chain (CH2)15 COOH1->CH2_chain COOH2 -COOH CH2_chain->COOH2

Caption: Chemical Structure of C17 Dicarboxylic Acid.

Synthesis of C17 Dicarboxylic Acid

Industrially viable synthesis of long-chain dicarboxylic acids like this compound can be achieved through both chemical and biotechnological routes.

Chemical Synthesis

Traditional chemical synthesis methods for dicarboxylic acids often involve the oxidation of corresponding cyclic ketones or α,ω-dihaloalkanes. A plausible synthetic route for this compound could be adapted from methods used for similar long-chain diacids, such as the oxidation of cyclic C17 compounds or through chain elongation reactions starting from shorter dicarboxylic acids. For instance, a method for synthesizing pentadecanedioic acid involves the reaction of pentadecanedioate with a catalyst in an organic solvent, followed by hydrolysis.[4] A similar approach could be investigated for C17 dicarboxylic acid.

Biotechnological Production

Biotechnological production is gaining traction as a more sustainable alternative. This approach typically utilizes microorganisms, such as genetically engineered yeast (e.g., Candida tropicalis) or bacteria, to convert renewable feedstocks like fatty acids or alkanes into dicarboxylic acids through fermentation.[5] The optimization of fermentation conditions, including substrate feeding strategies and downstream processing, is crucial for achieving high yields and purity.[5]

Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_biotech Biotechnological Production cyclic_alkane Cyclic C17 Alkane oxidation1 Oxidation cyclic_alkane->oxidation1 diacid1 C17 Dicarboxylic Acid oxidation1->diacid1 fatty_acid C17 Fatty Acid / Alkane fermentation Microbial Fermentation (e.g., Candida tropicalis) fatty_acid->fermentation diacid2 C17 Dicarboxylic Acid fermentation->diacid2

Caption: Major Synthesis Routes for C17 Dicarboxylic Acid.

Potential Industrial Applications

The unique properties of C17 dicarboxylic acid make it a promising candidate for several industrial applications, primarily in the formulation of high-performance materials.

High-Performance Polymers: Polyamides and Polyesters

The most significant potential for C17 dicarboxylic acid lies in its use as a monomer for the synthesis of polyamides and polyesters. The long aliphatic chain of this compound can impart increased flexibility, lower melting points, and enhanced solubility to the resulting polymers compared to those derived from shorter-chain dicarboxylic acids.

Polyamides, commonly known as nylons, are synthesized through the condensation reaction of a dicarboxylic acid with a diamine.[6] The incorporation of C17 dicarboxylic acid into a polyamide backbone is expected to yield materials with:

  • Increased Flexibility: The long (CH₂)₁₅ chain will reduce the density of amide linkages, leading to a more flexible polymer.

  • Lower Melting Point: The disruption of regular chain packing by the long aliphatic segment will lower the melting temperature, potentially improving processability.

  • Enhanced Solubility: The increased aliphatic character can improve solubility in certain organic solvents.

A study on polyamides synthesized from octadecanedioic acid (C18) demonstrated that high-aliphatic-content nylons could be produced with varying thermal and crystalline properties depending on the diamine used.[7][8] Similar trends can be anticipated for polyamides derived from this compound.

Experimental Protocol: Synthesis of a C17 Polyamide (Illustrative)

  • Monomer Preparation: Equimolar amounts of this compound and a selected diamine (e.g., 1,6-hexanediamine) are weighed into a reaction vessel.

  • Polycondensation: The reaction is typically carried out via melt polycondensation at elevated temperatures (e.g., >220°C) under an inert atmosphere (e.g., nitrogen) for several hours.[7]

  • Purification: The resulting polyamide is cooled, solidified, and then purified by washing with a suitable solvent to remove unreacted monomers and oligomers.

  • Characterization: The polymer is characterized for its molecular weight (e.g., via viscometry), thermal properties (e.g., using DSC and TGA), and crystalline structure (e.g., via XRD).[7]

Polyesters are synthesized from the reaction of a dicarboxylic acid with a diol.[9][10] Biodegradable polyesters are of particular interest for applications in packaging and biomedical devices.[11][12] The inclusion of C17 dicarboxylic acid in polyester formulations can lead to:

  • Improved Biodegradability: The presence of ester linkages makes polyesters susceptible to hydrolysis, and the properties can be tuned by the choice of monomers.[10]

  • Tailored Thermal and Mechanical Properties: The long aliphatic chain of this compound can be used to control the crystallinity and melting point of the polyester.[10]

Polymer_Synthesis C17_diacid C17 Dicarboxylic Acid polycondensation1 Polycondensation C17_diacid->polycondensation1 polycondensation2 Polycondensation C17_diacid->polycondensation2 diamine Diamine diamine->polycondensation1 diol Diol diol->polycondensation2 polyamide Polyamide (Nylon) polycondensation1->polyamide polyester Polyester polycondensation2->polyester

Caption: Synthesis of Polyamides and Polyesters from C17 Dicarboxylic Acid.

Advanced Lubricants and Greases

Long-chain dicarboxylic acids are precursors to synthetic esters that are highly valued as base oils and additives in high-performance lubricants.[4] Esters of C17 dicarboxylic acid are anticipated to exhibit:

  • Excellent Thermal and Oxidative Stability: The saturated aliphatic chain contributes to high stability at elevated temperatures.

  • High Viscosity Index: A high viscosity index indicates that the lubricant's viscosity changes less with temperature, which is desirable for many applications.[13]

  • Good Lubricity: The polar ester groups can form a protective film on metal surfaces, reducing friction and wear.[14][15]

  • Biodegradability: Esters derived from fatty acids are generally more biodegradable than their mineral oil-based counterparts.[16]

The performance of these lubricant esters can be fine-tuned by the choice of alcohol used for esterification (e.g., branched vs. linear alcohols).

Experimental Protocol: Performance Evaluation of a C17 Di-ester Lubricant (Illustrative)

  • Synthesis: The di-ester is synthesized by reacting this compound with a suitable alcohol (e.g., 2-ethylhexanol) via Fischer esterification.

  • Physicochemical Properties: The resulting ester is characterized for its kinematic viscosity at 40°C and 100°C, viscosity index, pour point, and flash point.

  • Tribological Testing: The lubricant's performance is evaluated using a four-ball tribometer or a pin-on-disk apparatus to measure the coefficient of friction and wear scar diameter under controlled load and speed conditions.[17][18]

Corrosion Inhibition

Dicarboxylic acids and their derivatives can act as effective corrosion inhibitors for various metals, particularly steel in acidic media.[6][19][20] The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that prevents corrosive agents from reaching the metal.[19] The two carboxylic acid groups in this compound can chelate with metal ions on the surface, leading to a more stable and protective film compared to monocarboxylic acids. The long hydrophobic carbon chain further enhances this protective barrier.

Potential in Drug Development and Pharmaceuticals

While the direct therapeutic applications of C17 dicarboxylic acid are not yet established, its unique structure suggests several promising avenues for research and development in the pharmaceutical sector.

Prodrug and Drug Delivery Systems

Dicarboxylic acids can be utilized as linkers to create prodrugs or to conjugate drugs to carrier molecules for targeted delivery.[21] The long aliphatic chain of this compound could be exploited to:

  • Enhance Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption and ability to cross cell membranes.

  • Facilitate Formulation into Nanoparticles: The hydrophobic nature of the C17 chain could aid in the formulation of drug-loaded nanoparticles or liposomes for targeted delivery to specific tissues, such as tumors.[22]

  • Controlled Release: The ester or amide linkages formed with the drug can be designed to be cleaved by specific enzymes at the target site, leading to controlled drug release.

Biological Activity

Research on the monocarboxylic acid counterpart, heptadecanoic acid, has indicated potential anti-inflammatory and anticancer properties.[23] While further investigation is required, it is plausible that this compound or its derivatives could exhibit interesting biological activities.

Future Outlook

C17 dicarboxylic acid represents a promising, yet largely unexplored, platform chemical. Future research should focus on:

  • Developing Cost-Effective and Sustainable Synthesis Routes: This is crucial for its commercial viability.

  • Comprehensive Characterization of C17-Based Polymers: Detailed studies on the mechanical, thermal, and degradation properties of polyamides and polyesters derived from this compound are needed to identify specific high-value applications.

  • Performance Evaluation in Lubricant and Corrosion Inhibitor Formulations: Rigorous testing is required to quantify the benefits of C17 dicarboxylic acid derivatives in these applications.

  • Exploration of Pharmaceutical Applications: In-depth studies are needed to validate its potential in drug delivery and as a bioactive molecule.

As the demand for high-performance, sustainable, and bio-based materials continues to grow, C17 dicarboxylic acid is well-positioned to become a valuable component in the toolbox of chemists and material scientists.

References

An In-depth Technical Guide to α,ω-Dicarboxylic Acids in Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α,ω-Dicarboxylic acids, characterized by two carboxylic acid functionalities at the termini of an aliphatic chain, are a pivotal class of molecules in modern chemical and biomedical research. Their unique bifunctional nature allows them to serve as versatile building blocks and linkers in a myriad of applications, ranging from the synthesis of advanced polymers to the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, synthesis, characterization, and key applications of α,ω-dicarboxylic acids. We delve into both classical chemical synthesis and emerging biotechnological production routes, offering detailed experimental protocols and field-proven insights. The narrative is grounded in scientific integrity, with key claims supported by authoritative references, and is designed to be a practical resource for laboratory applications.

The Fundamental Chemistry of α,ω-Dicarboxylic Acids

α,ω-Dicarboxylic acids are defined by the general formula HOOC-(CH₂)n-COOH, where 'n' represents the number of methylene units separating the two carboxyl groups. This homologous series exhibits a fascinating interplay between the hydrophilic carboxylic acid end groups and the hydrophobic methylene backbone, which dictates their physical and chemical properties.[1]

Physicochemical Properties: A Homologous Perspective

The physical properties of α,ω-dicarboxylic acids, such as melting point, boiling point, and solubility, show predictable trends as the length of the alkyl chain increases. Generally, boiling points increase with molecular weight due to stronger van der Waals forces.[2] However, melting points exhibit an "odd-even" alternation, where dicarboxylic acids with an even number of carbon atoms have higher melting points than their odd-numbered counterparts with one more or one fewer carbon atom.[3][4] This phenomenon is attributed to differences in crystal packing efficiency.

The solubility of these diacids is highly dependent on the solvent and the length of the alkyl chain. Short-chain dicarboxylic acids are relatively soluble in water due to the dominance of the polar carboxyl groups, but their solubility decreases significantly as the hydrophobic character of the methylene chain increases.[5][6] They are generally soluble in polar organic solvents like ethanol and acetone.[7]

Table 1: Physicochemical Properties of Selected α,ω-Dicarboxylic Acids

Common NameIUPAC NameFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water ( g/100 g)
Oxalic AcidEthanedioic acidC₂H₂O₄90.03189.5Decomposes9.5 (25 °C)
Malonic AcidPropanedioic acidC₃H₄O₄104.06135-137Decomposes73.5 (20 °C)
Succinic AcidButanedioic acidC₄H₆O₄118.09185-1902358.3 (25 °C)
Glutaric AcidPentanedioic acidC₅H₈O₄132.1297.5-99302-30463.9 (20 °C)
Adipic AcidHexanedioic acidC₆H₁₀O₄146.14152.1337.52.4 (25 °C)[8]
Pimelic AcidHeptanedioic acidC₇H₁₂O₄160.17103-105Decomposes5.0 (20 °C)
Suberic AcidOctanedioic acidC₈H₁₄O₄174.20141-144Decomposes0.25 (20 °C)
Azelaic AcidNonanedioic acidC₉H₁₆O₄188.22106.5Decomposes0.24 (25 °C)
Sebacic AcidDecanedioic acidC₁₀H₁₈O₄202.25133-137Decomposes0.1 (25 °C)
Dodecanedioic acidDodecanedioic acidC₁₂H₂₂O₄230.30128-130Decomposes0.04 (25 °C)

Data compiled from various sources, including PubChem and the Dicarboxylic Acid Wikipedia entry.[9][10]

Acidity and Reactivity

As their name implies, dicarboxylic acids are acidic, with the two carboxyl groups exhibiting distinct pKa values. The first dissociation constant (pKa₁) is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second dissociation constant (pKa₂) is higher, as it is more difficult to remove a proton from the resulting monoanion due to electrostatic repulsion. The reactivity of α,ω-dicarboxylic acids is characteristic of carboxylic acids, including esterification, amidation, reduction, and conversion to acid chlorides, making them highly versatile synthetic intermediates.

Synthesis and Purification of α,ω-Dicarboxylic Acids

The production of α,ω-dicarboxylic acids can be broadly categorized into chemical synthesis and biotechnological routes. The choice of method often depends on the desired chain length, purity requirements, and scalability.

Chemical Synthesis: The Case of Adipic Acid

Adipic acid (hexanedioic acid) is one of the most industrially significant dicarboxylic acids, primarily used in the production of nylon-6,6.[8] Its synthesis from cyclohexanone serves as an excellent model for the chemical oxidation routes used to produce other dicarboxylic acids.

This protocol outlines a laboratory-scale synthesis of adipic acid via the oxidation of cyclohexanone.

Materials:

  • Cyclohexanone

  • 50% Nitric Acid (HNO₃)

  • Ammonium vanadate (catalyst)

  • Ice-water bath

  • Round-bottomed flask (5 L)

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, place 2100 g of 50% nitric acid in a 5 L round-bottomed flask equipped with a mechanical stirrer, thermometer, and a separatory funnel.[7]

  • Initiation: Heat the nitric acid to near boiling and add 1 g of ammonium vanadate.[7] Start the stirrer.

  • Addition of Cyclohexanone: Slowly add 40-50 drops of cyclohexanone (500 g total) from the separatory funnel. The reaction will be initiated, as indicated by the evolution of nitrogen oxides.[7]

  • Temperature Control: Immediately place the flask in an ice-water bath to maintain the reaction temperature between 55-60 °C. Continue adding the cyclohexanone as rapidly as possible while keeping the temperature within this range.[7]

  • Completion and Crystallization: Towards the end of the addition, the ice bath may need to be removed, and gentle heating might be necessary to maintain the temperature and prevent the crystallization of adipic acid. Continue stirring for one hour after all the cyclohexanone has been added.[7]

  • Isolation: Cool the reaction mixture to approximately 0 °C to crystallize the adipic acid. Collect the crystals by suction filtration and wash with 500 cc of ice water.[7]

  • Drying: Dry the crystals in the air overnight.

Recrystallization is a standard technique for purifying solid organic compounds.[2] For adipic acid, water or a dilute nitric acid solution can be used as the solvent.[11][12]

Materials:

  • Crude adipic acid

  • Deionized water or 10% nitric acid

  • Beaker

  • Hot plate

  • Fluted filter paper

  • Stemless funnel

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In a beaker, dissolve the crude adipic acid in a minimal amount of boiling water.[13]

  • Hot Filtration: If colored impurities are present, add a small amount of decolorizing charcoal and perform a hot filtration through a fluted filter paper in a pre-heated stemless funnel to remove the charcoal and any insoluble impurities.[13]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.[13]

  • Drying: Wash the crystals with a small amount of cold water and allow them to air dry or dry in a vacuum oven.

Biotechnological Production: A Green Alternative

Growing environmental concerns have spurred the development of biotechnological routes for producing dicarboxylic acids from renewable feedstocks.[11][14] Microbial fermentation using engineered yeasts and bacteria offers a sustainable alternative to traditional chemical synthesis.[11]

Several metabolic pathways can be engineered in microorganisms to produce α,ω-dicarboxylic acids. The most common is the ω-oxidation pathway, which involves the terminal oxidation of fatty acids or alkanes.[14][15] This pathway typically involves a three-step enzymatic cascade:

  • Hydroxylation: A cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group at the terminal (ω) carbon of a fatty acid.[14]

  • Oxidation to Aldehyde: An alcohol dehydrogenase (ADH) or fatty alcohol oxidase (FAO) oxidizes the terminal hydroxyl group to an aldehyde.[16]

  • Oxidation to Carboxylic Acid: An aldehyde dehydrogenase (ALDH) oxidizes the terminal aldehyde to a carboxylic acid, forming the α,ω-dicarboxylic acid.[16]

Other engineered pathways include the reversal of the β-oxidation cycle and pathways derived from α-keto acids.[14]

Metabolic_Pathway cluster_ω_oxidation ω-Oxidation Pathway Fatty Acid Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid->ω-Hydroxy Fatty Acid Cytochrome P450 Monooxygenase (CYP) ω-Aldehyo Fatty Acid ω-Aldehyo Fatty Acid ω-Hydroxy Fatty Acid->ω-Aldehyo Fatty Acid Alcohol Dehydrogenase (ADH) α,ω-Dicarboxylic Acid α,ω-Dicarboxylic Acid ω-Aldehyo Fatty Acid->α,ω-Dicarboxylic Acid Aldehyde Dehydrogenase (ALDH)

Caption: Generalized ω-oxidation pathway for α,ω-dicarboxylic acid biosynthesis.

The production of dicarboxylic acids via fermentation involves cultivating the engineered microorganism in a bioreactor under controlled conditions (pH, temperature, oxygen supply) with a suitable carbon source. After fermentation, the dicarboxylic acid needs to be recovered and purified from the complex fermentation broth.[17] Downstream processing typically involves cell removal, followed by techniques such as precipitation, liquid-liquid extraction, crystallization, and chromatography to isolate the pure dicarboxylic acid.[1][18]

Analytical Characterization of α,ω-Dicarboxylic Acids

Accurate characterization of synthesized or isolated α,ω-dicarboxylic acids is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of dicarboxylic acids.

Materials:

  • Dicarboxylic acid sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[19]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃)

  • 5 mm NMR tube

  • Vortex mixer

  • Pipette

Procedure:

  • Sample Dissolution: Accurately weigh the dicarboxylic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[20]

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • ¹H NMR: The ¹H NMR spectrum of adipic acid is relatively simple due to its symmetry. It typically shows two multiplets: one for the protons on C2 and C5 (α to the carbonyls) at a lower field (around 2.2-2.4 ppm) and another for the protons on C3 and C4 (β to the carbonyls) at a higher field (around 1.6-1.7 ppm). The acidic protons of the carboxyl groups are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range (typically >10 ppm).[14]

  • ¹³C NMR: The ¹³C NMR spectrum of adipic acid will show three distinct signals due to symmetry: one for the carboxyl carbons (C1 and C6) at a very low field (around 175-180 ppm), and two signals for the methylene carbons (C2/C5 and C3/C4) in the aliphatic region (typically between 20-40 ppm).[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Sample Preparation:

  • Solid Samples: Can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Liquid Samples: Can be analyzed as a thin film between two salt plates or in a liquid cell.

Analysis:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

The FTIR spectrum of an α,ω-dicarboxylic acid is characterized by the following key absorption bands:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[21][22]

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[14][20]

  • C-O Stretch: A medium intensity band between 1210 and 1320 cm⁻¹.

  • O-H Bend: A medium intensity band around 920 cm⁻¹.

Key Research Applications of α,ω-Dicarboxylic Acids

The bifunctional nature of α,ω-dicarboxylic acids makes them invaluable in various fields of research and development.

Polymer Synthesis: Building Blocks for Biodegradable Polyesters

α,ω-Dicarboxylic acids are key monomers in the synthesis of polyesters through polycondensation reactions with diols.[23][24] These aliphatic polyesters are often biodegradable and find applications in packaging, agriculture, and biomedical devices.[25]

Materials:

  • α,ω-Dicarboxylic acid

  • Diol (e.g., 1,4-butanediol, ethylene glycol)

  • Catalyst (e.g., titanium(IV) isopropoxide, tin(II) octoate)

  • High-vacuum line

  • Reaction vessel with mechanical stirrer and condenser

Procedure:

  • Monomer Charging: Charge the reaction vessel with equimolar amounts of the dicarboxylic acid and the diol, along with a catalytic amount of the chosen catalyst.

  • Esterification: Heat the mixture under a nitrogen atmosphere, typically in the range of 150-200 °C, to initiate the esterification reaction and remove the water byproduct.

  • Polycondensation: Once the initial esterification is complete, apply a high vacuum and increase the temperature (e.g., 220-250 °C) to facilitate the removal of the diol and drive the polymerization to a high molecular weight.[26]

  • Isolation: Cool the reaction mixture and isolate the resulting polyester.

Polyester_Synthesis Dicarboxylic Acid Dicarboxylic Acid Polyester Polyester Dicarboxylic Acid->Polyester + Diol Diol Diol->Polyester + Catalyst, Heat Water Water Polyester->Water - (byproduct)

References

Heptadecanedioic acid environmental and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Environmental and Safety Profile of Heptadecanedioic Acid

Executive Summary

This compound (CAS No. 2424-90-0) is a C17 linear α,ω-dicarboxylic acid. This document provides a comprehensive technical overview of its available environmental and safety data, tailored for researchers, scientists, and drug development professionals. A thorough review of publicly available literature and safety data sheets reveals significant knowledge gaps, particularly concerning its environmental fate and ecotoxicological impact. While human health hazard information is also limited and sometimes contradictory, available data suggests that the primary risks are associated with irritation to the skin, eyes, and respiratory tract.

Section 1: Human Health and Safety Profile

The assessment of human health risks associated with this compound is complicated by a lack of comprehensive toxicological studies and inconsistencies among supplier-provided safety data.

Hazard Identification and Classification

This compound is not classified under a harmonized system, leading to variations in GHS classifications provided by different suppliers. The most frequently cited hazards, aggregated from sources such as the ECHA C&L Inventory, point towards irritant properties.[1] However, some safety data sheets (SDS) classify the substance as non-hazardous.[2] Given this discrepancy, a conservative approach is warranted.

Table 1: Summary of GHS Hazard Classifications for this compound

Hazard ClassHazard CodeSignal WordHazard StatementSource(s)
Skin Corrosion/IrritationH315WarningCauses skin irritation.[1]
Serious Eye Damage/Eye IrritationH319WarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Respiratory)H335WarningMay cause respiratory irritation.[1]
Not a hazardous substance or mixture[2]

Note: The GHS classifications are based on a limited number of notifications and are not harmonized. The monocarboxylic analogue, heptadecanoic acid, is more consistently classified as a skin and eye irritant.[3][4][5]

Toxicological Data Summary

Peer-reviewed toxicological data for this compound is exceedingly scarce. Most data sheets state that the toxicological properties have not been fully investigated.

Table 2: Toxicological Endpoints for this compound

EndpointValue / FindingComments
Acute Toxicity (Oral, Dermal, Inhalation)Data Not AvailableNo LD50 or LC50 values have been established.
Skin Corrosion/Irritation Causes irritation (H315)Based on non-harmonized GHS classifications. Prudent to handle as a potential skin irritant.[1]
Eye Damage/Irritation Causes serious eye irritation (H319)Based on non-harmonized GHS classifications. Prudent to handle as a potential eye irritant.[1]
Respiratory/Skin Sensitization Data Not AvailableNo data exists to assess its potential as a sensitizer.
Germ Cell Mutagenicity Data Not AvailableNo genotoxicity studies are available.
Carcinogenicity Data Not AvailableNot listed as a carcinogen by IARC, NTP, or OSHA.[6]
Reproductive Toxicity Data Not AvailableNo studies on reproductive or developmental effects are available.
Specific Target Organ Toxicity (STOT) May cause respiratory irritation (H335)Single exposure hazard noted in some classifications.[1] No data available for repeated exposure.
Safe Handling and Personal Protective Equipment (PPE)

Based on the potential for irritation, the following handling procedures and PPE are recommended to ensure personnel safety.

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the substance as a powder or when heating, to minimize inhalation of dust or vapors.[7]

  • Ensure eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[8]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber). Choose glove material based on breakthrough time and permeation rate. Wear a lab coat or other protective clothing to prevent skin contact.[7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA or EN 149 approved particulate respirator.[7]

Hygiene Practices:

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory area.

  • Remove contaminated clothing promptly and wash before reuse.

First Aid Procedures

The following first aid measures are based on a precautionary approach, treating the substance as a potential irritant.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[4]

cluster_exposure Exposure Event cluster_response First Aid Response cluster_medical Follow-Up Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir Skin Skin Contact WashSkin Wash with Soap & Water Skin->WashSkin Eye Eye Contact FlushEyes Flush Eyes with Water Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical if symptoms persist WashSkin->Medical if irritation occurs FlushEyes->Medical IMMEDIATELY RinseMouth->Medical

Caption: First aid workflow for this compound exposure.

Section 2: Predicted Environmental Profile and Ecotoxicology

Disclaimer: There is a profound lack of specific, empirical data on the environmental fate and ecotoxicity of this compound. The following section is a predictive assessment based on the principles of environmental chemistry and data from structurally similar long-chain dicarboxylic acids (LCDAs). This analysis should be considered an estimation until validated by experimental studies.

Environmental Fate

The environmental behavior of this compound is dictated by its structure: a long (C17) hydrophobic aliphatic chain capped at both ends by hydrophilic carboxylic acid groups.

Table 3: Predicted Environmental Fate of this compound

ParameterPrediction / Profile
Persistence/Biodegradation Likely Biodegradable. LCDAs are known to be metabolized by microorganisms.[9] The pathway involves ω-oxidation of fatty acids to form the diacid, followed by peroxisomal β-oxidation, which shortens the carbon chain.[10] However, degradation rates for LCDAs in soil have been observed to decrease with increasing chain length, suggesting that this compound may be persistent relative to shorter-chain diacids.[11]
Bioaccumulation Potential Uncertain, but Likely Low. The potential to bioaccumulate is a balance between the lipophilic C17 chain and the two polar carboxyl groups. The carboxyl groups will ionize at typical environmental pH, increasing water solubility and reducing the likelihood of partitioning into fatty tissues. While no experimental Bioconcentration Factor (BCF) or octanol-water partition coefficient (LogKow) is available, it is unlikely to meet the regulatory criteria for being "bioaccumulative" (BCF > 2000).[12] However, this is a critical data gap.
Mobility in Soil Low to Moderate, pH-Dependent. Carboxylic acids are known to adsorb to soil minerals like kaolinite and goethite.[13] This adsorption is pH-dependent, with the highest sorption often occurring at lower pH values. At neutral to alkaline pH, the deprotonated carboxylate groups may increase mobility. The long carbon chain will also contribute to sorption onto organic matter in soil.
Ecotoxicological Profile

No direct studies on the toxicity of this compound to aquatic or terrestrial organisms were found. SDSs for the substance and its close analogues (e.g., octadecanedioic acid) consistently report no available data for aquatic toxicity.[14][15]

  • Aquatic Toxicity: A safety data sheet for a generic mixture of dicarboxylic acids indicates it is "Harmful to aquatic life" (H402).[16] However, without specific LC50 (fish) or EC50 (daphnia) data for this compound, a definitive classification is not possible. Given its low water solubility, acute toxic effects may not be observed up to its limit of solubility, as has been noted for some fatty acid esters.[17]

  • Terrestrial Toxicity: No data is available on the toxicity of this compound to soil organisms.

The lack of ecotoxicity data is the most significant knowledge gap and prevents any meaningful environmental risk assessment.

Section 3: Analytical Methodologies

The accurate quantification of this compound in environmental or biological matrices requires robust analytical methods. Due to its high polarity and low volatility, direct analysis by gas chromatography (GC) is not feasible. A derivatization step is necessary to convert the carboxylic acid groups into more volatile esters.

Recommended Protocol: Determination in Water by GC-MS

This protocol describes a standard approach for the extraction, derivatization, and quantification of this compound in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction: a. Collect a 1 L water sample in a pre-cleaned amber glass bottle. b. If particulates are present, filter the sample through a 0.45 µm glass fiber filter. c. Acidify the sample to pH < 2 with concentrated sulfuric acid to ensure the dicarboxylic acid is in its protonated form. d. Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analogue or a structurally similar dicarboxylic acid not expected to be in the sample). e. Perform a liquid-liquid extraction by transferring the sample to a 2 L separatory funnel and extracting three times with 60 mL portions of a suitable organic solvent (e.g., dichloromethane or diethyl ether). f. Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate. g. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization (Esterification): a. Transfer the 1 mL concentrated extract to a 4 mL reaction vial. b. Add 2 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃-Methanol). c. Seal the vial tightly with a PTFE-lined cap. d. Heat the vial at 60-80°C for 30-60 minutes in a heating block or water bath. This reaction converts the carboxylic acid groups to their corresponding methyl esters. e. After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. f. Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer. g. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

3. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer. b. Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable. c. Injection: 1 µL injection in splitless mode. d. Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min). e. Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 300°C and hold for 5-10 minutes. f. MS Parameters: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification to improve sensitivity. The target ions would be the molecular ion and characteristic fragment ions of the this compound dimethyl ester.

4. Quantification: a. Prepare a multi-point calibration curve using standards of this compound that have undergone the same extraction and derivatization process. b. Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Water Sample (Acidified to pH<2) Extract 2. Liquid-Liquid Extraction (DCM) Sample->Extract Concentrate 3. Concentrate Extract Extract->Concentrate Deriv 4. Esterification (BF3-Methanol, Heat) Concentrate->Deriv GCMS 5. GC-MS Analysis (SIM Mode) Deriv->GCMS Data 6. Data Processing & Quantification GCMS->Data

References

Methodological & Application

Application Note & Protocol: Synthesis of Dicarboxylic Acids from Oleic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Recontextualizing the Synthesis of Dicarboxylic Acids from Oleic Acid

Oleic acid, an abundant 18-carbon monounsaturated fatty acid, stands as a pivotal renewable feedstock in the chemical industry.[1] Its inherent structure, featuring a single double bond at the C9-C10 position, makes it a prime substrate for oxidative cleavage reactions. This process is a cornerstone for producing valuable linear-chain carboxylic acids.

A common inquiry pertains to the synthesis of specific long-chain α,ω-dicarboxylic acids (DCAs), such as heptadecanedioic acid (a C17 DCA), from oleic acid. However, it is crucial to understand that the direct oxidative cleavage of oleic acid's C9 double bond does not yield a C17 DCA. Instead, this reaction breaks the carbon backbone at the point of unsaturation, leading to the formation of two C9 molecules: azelaic acid (nonanedioic acid) and pelargonic acid (nonanoic acid).[1][2]

This guide provides a comprehensive overview and detailed protocols for the scientifically established synthesis of azelaic acid from oleic acid. We will explore various field-proven methodologies, delving into the causality behind experimental choices to ensure both technical accuracy and practical reproducibility. While the direct conversion of oleic acid to this compound is not a standard chemical transformation, we will briefly touch upon alternative biocatalytic routes for producing diverse DCA chain lengths to provide a broader context for researchers.

Part 1: Chemical Principles of Oleic Acid Cleavage

The fundamental principle behind converting oleic acid into shorter-chain acids is the oxidative scission of the carbon-carbon double bond. This can be achieved through several powerful oxidative systems, each with distinct advantages regarding efficiency, safety, and environmental impact.

  • Ozonolysis : This is the most common industrial method for producing azelaic acid.[3][4][5] The process involves reacting oleic acid with ozone to form an unstable ozonide intermediate, which is then worked up (typically via oxidation) to yield the final carboxylic acid products.[1][2] While highly effective, the use of ozone requires specialized equipment due to its hazardous nature.[3][6]

  • Transition Metal Catalysis (e.g., Ruthenium) : Catalytic amounts of transition metals, such as ruthenium, in the presence of a stoichiometric oxidant (like sodium periodate), can efficiently cleave the double bond.[7] This method is often more amenable to laboratory-scale synthesis, avoiding the complexities of handling ozone. The active catalytic species is typically a high-valent metal oxide (e.g., RuO₄) that performs the oxidation.[7]

  • Two-Step Oxidation via Diol Intermediate : This approach first converts the double bond into a vicinal diol (9,10-dihydroxystearic acid) using reagents like hydrogen peroxide with a tungstic acid catalyst.[6][8] The resulting diol is then subjected to a second oxidative cleavage step, which can be achieved under milder conditions than the direct cleavage of the alkene.[8] This pathway offers an alternative route that can avoid more hazardous reagents.

  • Biocatalysis : An emerging green alternative involves the use of whole-cell biocatalysts or isolated enzymes.[9][10] Certain microorganisms, particularly yeasts of the genus Candida, possess ω-oxidation pathways that can convert fatty acids into dicarboxylic acids of the same chain length.[11] While powerful, producing this compound via this route would necessitate starting with heptadecanoic acid (C17) rather than oleic acid (C18).

Reaction Pathway Diagram

The following diagram illustrates the primary oxidative cleavage pathway of oleic acid.

G oleic_acid Oleic Acid (C18) oxidative_cleavage Oxidative Cleavage (e.g., O₃, RuCl₃/NaIO₄, H₂O₂/H₂WO₄) oleic_acid->oxidative_cleavage azelaic_acid Azelaic Acid (C9 DCA) oxidative_cleavage->azelaic_acid pelargonic_acid Pelargonic Acid (C9 MCA) oxidative_cleavage->pelargonic_acid

Caption: Oxidative cleavage of Oleic Acid at the C9 double bond.

Part 2: Experimental Protocols & Application Notes

This section provides detailed, step-by-step methodologies for laboratory-scale synthesis of azelaic acid from oleic acid.

Protocol 1: Ruthenium-Catalyzed Oxidative Cleavage

This protocol is adapted from established methods using ruthenium trichloride as a catalyst and sodium periodate as the co-oxidant, which continuously regenerates the active RuO₄ species.[12] A key advantage is the avoidance of toxic solvents like carbon tetrachloride, opting for a safer ethyl acetate-based system.

A. Materials & Reagents

Reagent/MaterialFormulaGradeSupplierNotes
Oleic AcidC₁₈H₃₄O₂Technical Grade (≥90%)Sigma-Aldrich
Ruthenium(III) Chloride HydrateRuCl₃·xH₂OACS ReagentStrem ChemicalsCatalyst
Sodium PeriodateNaIO₄ACS Reagent (≥99.8%)Fisher ScientificCo-oxidant
AcetonitrileCH₃CNHPLC GradeVWRSolvent
Ethyl AcetateC₄H₈O₂ACS GradeVWRSolvent
Deionized WaterH₂OSolvent
Sodium BicarbonateNaHCO₃ACS GradeFor workup
Sodium SulfiteNa₂SO₃ACS GradeFor quenching
Hydrochloric AcidHCl37%For acidification
Anhydrous Magnesium SulfateMgSO₄Drying agent

B. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve 1. Dissolve Oleic Acid in Solvent Mixture add_catalyst 2. Add RuCl₃ Catalyst dissolve->add_catalyst add_oxidant 3. Add NaIO₄ Solution add_catalyst->add_oxidant stir 4. Stir Vigorously at RT (Monitor by TLC/GC) add_oxidant->stir quench 5. Quench with Na₂SO₃ stir->quench separate 6. Separate Organic Layer quench->separate extract 7. Extract Aqueous Layer separate->extract wash 8. Wash Combined Organics extract->wash dry 9. Dry with MgSO₄ wash->dry evaporate 10. Evaporate Solvent dry->evaporate crystallize 11. Recrystallize from Water to Isolate Azelaic Acid evaporate->crystallize

Caption: Workflow for Ruthenium-catalyzed synthesis of Azelaic Acid.

C. Step-by-Step Procedure

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve oleic acid (1.0 eq, e.g., 5.0 g) in a solvent mixture of acetonitrile and ethyl acetate (e.g., 20 mL each).

  • Catalyst Addition : To this solution, add a catalytic amount of Ruthenium(III) chloride hydrate (e.g., 0.02 eq). Stir for 5 minutes until the catalyst is well-dispersed.

  • Oxidant Addition : In a separate beaker, prepare a solution of sodium periodate (e.g., 4.1 eq) in deionized water (e.g., 30 mL). Add this aqueous solution to the reaction flask slowly over 10-15 minutes. The mixture will become biphasic.

    • Expert Insight: The use of a phase-transfer catalyst is generally not required, but vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases for the reaction to proceed efficiently.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the oleic acid starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching : Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium sulfite until the dark color of the mixture fades.

  • Phase Separation : Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the upper organic layer (ethyl acetate/acetonitrile).

  • Extraction : Extract the aqueous layer twice with ethyl acetate (e.g., 2 x 25 mL) to recover any dissolved products.

  • Washing & Drying : Combine all organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of azelaic acid and pelargonic acid.

  • Purification :

    • Azelaic acid is a solid at room temperature, while pelargonic acid is a liquid. The primary purification can be achieved by recrystallization.

    • Add hot water to the crude mixture. Azelaic acid has limited solubility in cold water but is more soluble in hot water.

    • Cool the solution slowly to room temperature, then in an ice bath, to crystallize the azelaic acid.

    • Collect the white, solid azelaic acid by vacuum filtration and wash with a small amount of cold water. Dry the product in a vacuum oven. The pelargonic acid will remain in the filtrate.

Protocol 2: Two-Step Synthesis via Hydrogen Peroxide

This method provides an alternative to both ozonolysis and ruthenium catalysts, using hydrogen peroxide and tungstic acid.[3][13] It proceeds via a diol intermediate.

A. Materials & Reagents

Reagent/MaterialFormulaGradeNotes
Oleic AcidC₁₈H₃₄O₂Technical Grade (≥90%)
Hydrogen PeroxideH₂O₂30-35% solutionCorrosive Oxidizer
Tungstic AcidH₂WO₄ACS ReagentCatalyst
Cobalt(II) AcetateCo(CH₃COO)₂ACS ReagentCo-catalyst for cleavage step
Acetic AcidCH₃COOHGlacialSolvent

B. Step-by-Step Procedure

Step 1: Dihydroxylation of Oleic Acid

  • In a flask, suspend oleic acid (1.0 eq) and a catalytic amount of tungstic acid (e.g., 1-2 mol%) in acetic acid.

  • Heat the mixture to approximately 60-70°C with stirring.

  • Slowly add hydrogen peroxide (e.g., 1.5-2.0 eq) to the mixture. Caution: Exothermic reaction.

  • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC/GC).

  • Cool the reaction mixture. The product, 9,10-dihydroxystearic acid, may precipitate and can be isolated by filtration.

Step 2: Oxidative Cleavage of 9,10-Dihydroxystearic Acid

  • The isolated diol (1.0 eq) is dissolved in a suitable solvent like acetic acid.

  • Add catalytic amounts of tungstic acid and cobalt(II) acetate.[8]

  • Heat the mixture under a gentle stream of air or oxygen while stirring vigorously.

  • The reaction cleaves the C-C bond between the hydroxyl groups. Monitor for completion.

  • The workup and purification follow a similar procedure to Protocol 1, involving extraction and recrystallization to separate azelaic acid from pelargonic acid.

Part 3: Comparative Data and Yields

The efficiency of converting oleic acid to azelaic acid varies depending on the chosen method. The following table summarizes typical results reported in the literature.

MethodCatalyst / ReagentTypical Yield (Azelaic Acid)Key AdvantagesKey DisadvantagesReference(s)
OzonolysisO₃>80%High yield, industrially provenRequires specialized equipment, hazardous[3]
Ruthenium CatalysisRuCl₃ / NaIO₄75-95%High yield, milder conditions, lab-friendlyRuthenium is expensive
H₂O₂ / Tungstic AcidH₂WO₄ / H₂O₂40-50%Safer oxidants, economicalLower yields, multi-step process[3][13]
Chemo-enzymaticLipase, H₂O₂, TEMPO~44%Green chemistry approach, avoids heavy metalsMulti-step, moderate yield[14][15]

Conclusion

The synthesis of dicarboxylic acids from oleic acid is a well-established and valuable process in chemical manufacturing. The primary and most efficient conversion involves the oxidative cleavage of the C9 double bond to produce azelaic acid and pelargonic acid. While the direct synthesis of this compound from oleic acid is not feasible through this route, methodologies such as ruthenium-catalyzed oxidation and two-step hydrogen peroxide oxidation offer robust and reproducible protocols for laboratory and industrial applications. For the synthesis of DCAs with other chain lengths, researchers should consider starting with the corresponding fatty acid and exploring ω-oxidation pathways, often facilitated by biocatalytic systems.[11]

References

Microbial Fermentation for Long-Chain Dicarboxylic Acid Production: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Shifting Paradigms in Chemical Synthesis

Long-chain dicarboxylic acids (LCDAs), defined as linear α,ω-dicarboxylic acids with carbon chain lengths of 12 or greater, are crucial chemical intermediates.[1] Their unique bifunctional nature makes them indispensable building blocks for a wide array of high-performance polymers, including polyamides, polyesters, and polyurethanes, as well as lubricants, adhesives, and fragrances.[1][2] Historically, the production of these valuable molecules has relied on chemical synthesis routes derived from petrochemical feedstocks.[1][3] However, these conventional methods are often associated with harsh reaction conditions, significant environmental impact, and a dependency on finite fossil resources.[3][4]

Biotechnological production via microbial fermentation presents a compelling and sustainable alternative.[1][4] This approach leverages the metabolic capabilities of microorganisms to convert renewable feedstocks, such as fatty acids from plant oils and n-alkanes, into LCDAs under mild, aqueous conditions.[1][5] The oleaginous yeast Candida tropicalis has been a workhorse in this field, valued for its natural ability to produce LCDAs.[2][6] More recently, advances in metabolic engineering and synthetic biology have enabled the development of highly efficient production platforms in organisms like Escherichia coli and Saccharomyces cerevisiae, paving the way for commercially viable and environmentally benign LCDA manufacturing.[2][3][7]

This application note provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and protocols for producing LCDAs through microbial fermentation. We will delve into the core metabolic pathways, compare leading microbial chassis, and provide a detailed, field-proven protocol for a typical fermentation process, from strain cultivation to downstream product recovery.

Core Metabolic Principles: The ω-Oxidation Pathway

The cornerstone of microbial LCDA production from alkanes or fatty acids is the ω-oxidation pathway . This metabolic route terminally oxidizes the terminal methyl group of a long-chain aliphatic molecule.[7][8] This process is distinct from the more common β-oxidation pathway, which degrades fatty acids for energy. In fact, a key strategy in engineering high-yield production strains is the disruption of the β-oxidation pathway to prevent the degradation of the desired LCDA products.[5][6]

The ω-oxidation pathway proceeds in three primary enzymatic steps:

  • ω-Hydroxylation: This is the rate-limiting step, catalyzed by a cytochrome P450 monooxygenase (CYP) system.[6][8][9] The CYP enzyme, in conjunction with an NADPH-cytochrome P450 reductase, hydroxylates the terminal methyl group of a fatty acid or alkane to form a ω-hydroxy fatty acid.[6][8]

  • Alcohol Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an ω-aldehydo fatty acid. This reaction is catalyzed by a long-chain alcohol oxidase or dehydrogenase.[10][11]

  • Aldehyde Oxidation: Finally, a fatty aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, yielding the final α,ω-dicarboxylic acid.[11]

A simplified representation of this crucial pathway is depicted below.

metabolomics_pathway cluster_substrate Substrate Entry cluster_omega_oxidation ω-Oxidation Pathway cluster_beta_oxidation β-Oxidation (Competitive Pathway) n-Alkane n-Alkane Fatty_Acid Fatty_Acid omega_Hydroxy_Fatty_Acid ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_Fatty_Acid Step 1: ω-Hydroxylation (Cytochrome P450) omega_Aldehydo_Fatty_Acid ω-Aldehydo Fatty Acid omega_Hydroxy_Fatty_Acid->omega_Aldehydo_Fatty_Acid Step 2: Alcohol Oxidation alpha_omega_Dicarboxylic_Acid α,ω-Dicarboxylic Acid (LCDA) omega_Aldehydo_Fatty_Acid->alpha_omega_Dicarboxylic_Acid Step 3: Aldehyde Oxidation Acetyl_CoA Acetyl-CoA (Energy Production) alpha_omega_Dicarboxylic_Acid->Acetyl_CoA Degradation

References

Application Notes and Protocols for Polyamide Synthesis Using Heptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Heptadecanedioic Acid in Advanced Polyamide Synthesis

This compound (C17H32O4), a long-chain aliphatic dicarboxylic acid, is an emerging monomer for the synthesis of specialty polyamides. Its odd-numbered carbon chain imparts unique properties to the resulting polymers, distinguishing them from polyamides derived from more common even-numbered diacids like adipic acid (C6) or sebacic acid (C10). The incorporation of this C17 moiety can disrupt the typical hydrogen bonding patterns found in traditional nylons, leading to modified crystallinity, lower melting points, and enhanced flexibility. These characteristics are of significant interest in the development of advanced materials for applications ranging from engineering plastics to drug delivery matrices.

Long-chain dicarboxylic acids, such as this compound, are increasingly being produced from renewable resources through biotechnological processes, offering a sustainable alternative to petrochemical-based monomers.[1] This aligns with the growing demand for bio-based polymers in various industries. This document provides a comprehensive guide to the synthesis of polyamides using this compound, detailing both melt polycondensation and interfacial polymerization protocols. It is intended to serve as a practical resource for researchers and scientists exploring the synthesis and application of novel polyamide architectures.

The Chemistry of Polyamide Formation with this compound

The synthesis of polyamides from this compound follows the principles of step-growth polymerization. The fundamental reaction involves the condensation of the dicarboxylic acid with a diamine, forming a repeating amide linkage and eliminating a small molecule, typically water.[2]

The general reaction can be represented as:

n HOOC-(CH₂)₁₅-COOH + n H₂N-R-NH₂ → [-OC-(CH₂)₁₅-CO-NH-R-NH-]n + 2n H₂O

Where 'R' represents the carbon backbone of the diamine. The choice of the diamine is a critical determinant of the final polymer's properties. For instance, reacting this compound with hexamethylenediamine (a C6 diamine) would result in Polyamide 6,17. The odd number of carbons in the diacid component can influence the crystal structure and intermolecular hydrogen bonding, leading to polymers with distinct thermal and mechanical properties compared to even-even or even-odd polyamides.[3]

Two primary methods for this polymerization are melt polycondensation and interfacial polymerization. Melt polycondensation is a solvent-free process conducted at high temperatures, while interfacial polymerization occurs at the boundary of two immiscible liquids, one containing the diacid chloride and the other the diamine.[4][5]

Experimental Protocols

Protocol 1: Melt Polycondensation for the Synthesis of Polyamide 6,17

This protocol is adapted from established methods for long-chain polyamide synthesis and is designed for the preparation of Polyamide 6,17 from this compound and hexamethylenediamine.[6]

Materials:

  • This compound (HOOC-(CH₂)₁₅-COOH)

  • Hexamethylenediamine (H₂N-(CH₂)₆-NH₂)

  • Nitrogen gas (high purity)

  • High-temperature wax or sand bath

  • Glass test tube or small reaction vessel

  • Stirring mechanism (optional, for larger scale)

  • Vacuum source

Procedure:

  • Monomer Charging: In a glass test tube, combine equimolar amounts of this compound and hexamethylenediamine. For a small-scale synthesis, 4-5 grams of total monomer is a suitable starting point.[6]

  • Inert Atmosphere: Flush the reaction vessel with high-purity nitrogen for approximately one hour to remove any oxygen, which can cause oxidative degradation at high temperatures.[6]

  • Heating and Polymerization: Immerse the reaction vessel in a preheated high-temperature wax or sand bath. The temperature should be maintained above the melting point of the resulting polymer, typically in the range of 220-250°C. Maintain a positive nitrogen atmosphere throughout this stage.[6]

  • Water Removal: The condensation reaction produces water as a byproduct. For the polymerization to proceed to a high molecular weight, this water must be efficiently removed.[4] Continue heating under a nitrogen stream for 3-4 hours.[6] For higher molecular weight polymer, a subsequent step under vacuum can be employed to drive the equilibrium towards polymer formation.

  • Polymer Isolation and Purification: After the desired reaction time, remove the vessel from the heat and allow it to cool to room temperature under a nitrogen atmosphere. The resulting solid polyamide can be removed from the vessel. For purification, the polymer can be dissolved in a suitable solvent (e.g., m-cresol or a mixture of trifluoroethanol and chloroform) and precipitated in a non-solvent like methanol.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Equimolar Monomers: Achieving a high degree of polymerization in step-growth polymerization requires a precise 1:1 stoichiometric ratio of the functional groups (carboxylic acid and amine).

  • Inert Atmosphere: The high temperatures required for melt polycondensation can lead to oxidative degradation of the polymer, resulting in discoloration and reduced molecular weight. A nitrogen atmosphere prevents this.

  • High Temperature: The reaction needs to be carried out above the melting points of the monomers and the resulting polymer to ensure mobility of the reacting species and facilitate the removal of water.

  • Water/Byproduct Removal: The condensation polymerization is an equilibrium reaction. Continuous removal of the water byproduct is crucial to drive the reaction towards the formation of a high molecular weight polymer, in accordance with Le Chatelier's principle.

Protocol 2: Interfacial Polymerization for the Synthesis of Polyamide 10,17

This method is particularly useful for laboratory-scale synthesis as it can be performed at room temperature and atmospheric pressure.[4] It utilizes the more reactive diacid chloride derivative of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 1,10-Decanediamine (H₂N-(CH₂)₁₀-NH₂)

  • Sodium hydroxide (NaOH)

  • An organic solvent (e.g., dichloromethane or cyclohexane)

  • Deionized water

  • A beaker or crystallizing dish

Procedure:

Part A: Synthesis of Heptadecanedioyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, place this compound.

  • Slowly add an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases. This indicates the completion of the reaction.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The remaining product is heptadecanedioyl chloride.

Part B: Interfacial Polymerization

  • Aqueous Phase Preparation: In a beaker, dissolve 1,10-decanediamine in deionized water containing a stoichiometric amount of sodium hydroxide. The NaOH acts as an acid scavenger to neutralize the HCl byproduct of the polymerization.[4]

  • Organic Phase Preparation: Dissolve the synthesized heptadecanedioyl chloride in an immiscible organic solvent like dichloromethane.

  • Polymerization: Carefully pour the organic solution onto the aqueous solution. A polymer film will form immediately at the interface of the two layers.[7]

  • Polymer Collection: Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous "rope" of polyamide can be drawn out as fresh monomer diffuses to the interface and reacts.

  • Washing and Drying: Wash the collected polyamide rope thoroughly with deionized water to remove any unreacted monomers and salts. Subsequently, wash with a solvent like ethanol or acetone to help remove water. Dry the polymer in a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Diacid Chloride Reactivity: The acid chloride is much more reactive than the carboxylic acid, allowing the polymerization to proceed rapidly at room temperature.[2]

  • Immiscible Solvents: The use of two immiscible liquids creates a distinct interface where the polymerization is confined. This controlled reaction zone is a hallmark of this technique.[5]

  • Acid Scavenger: The condensation reaction produces hydrochloric acid (HCl) as a byproduct. The sodium hydroxide in the aqueous phase neutralizes the HCl, preventing it from protonating the amine groups of the diamine, which would render them unreactive.[4]

Data Presentation and Characterization

The properties of polyamides derived from this compound are influenced by the choice of diamine and the polymerization method. Below is a representative table of expected properties based on analogous long-chain polyamides.

PropertyPolyamide 6,17 (Expected)Polyamide 10,17 (Expected)Test Method
Melting Temperature (Tm)~180-200 °C~170-190 °CDSC
Glass Transition Temp (Tg)~50-60 °C~45-55 °CDSC
Molecular Weight (Mw)20,000 - 50,000 g/mol 15,000 - 40,000 g/mol GPC
Tensile Strength40-60 MPa35-55 MPaASTM D638
Elongation at Break>100%>150%ASTM D638

Characterization Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide linkages. Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching (amide I band, around 1630 cm⁻¹), and N-H bending (amide II band, around 1540 cm⁻¹).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer. ¹H and ¹³C NMR can confirm the successful incorporation of both the this compound and the diamine moieties.

  • Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer. These thermal transitions are critical for understanding the processing window and service temperature of the material.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polyamide.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Visualization of Workflows

Melt Polycondensation Workflow

melt_polycondensation Monomers Equimolar this compound and Diamine Reactor Reaction Vessel Monomers->Reactor N2_Purge Nitrogen Purge (1 hr) Reactor->N2_Purge Heating High-Temperature Heating (220-250°C) N2_Purge->Heating Polymerization Polycondensation (3-4 hrs) Heating->Polymerization Water Removal Vacuum Optional Vacuum Step Polymerization->Vacuum Cooling Cooling to Room Temp Polymerization->Cooling Vacuum->Cooling Isolation Polymer Isolation Cooling->Isolation Purification Dissolution & Precipitation Isolation->Purification Drying Vacuum Oven Drying Purification->Drying Final_Polymer Purified Polyamide Drying->Final_Polymer

References

Protocol for the Synthesis of High-Performance Polyesters from Heptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Long-Chain Aliphatic Polyesters

In the pursuit of advanced biomaterials and high-performance polymers, long-chain aliphatic polyesters have emerged as a class of materials with exceptional properties. Their unique characteristics, including flexibility, hydrophobicity, and biodegradability, make them highly desirable for a range of applications, from medical implants and drug delivery systems to specialty plastics and coatings.[1][2] Heptadecanedioic acid (HDDA), a C17 α,ω-dicarboxylic acid, is a key monomer in the synthesis of these advanced polyesters. The long aliphatic chain of HDDA imparts a polyethylene-like character to the resulting polymer, offering a unique combination of properties that bridge the gap between traditional semi-crystalline polyolefins and conventional polyesters.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polyesters using this compound. It details two primary synthesis methodologies: melt polycondensation and solution polycondensation. The rationale behind experimental choices, detailed step-by-step protocols, and methods for purification and characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Monomer and Reaction Considerations

The choice of the diol comonomer is critical in tailoring the final properties of the polyester. Long-chain diols, such as 1,8-octanediol or 1,12-dodecanediol, are often employed to enhance the flexibility and hydrophobicity of the resulting polymer. The stoichiometric balance between the dicarboxylic acid and the diol is paramount for achieving high molecular weight polymers.[5]

Synthesis Methodologies: A Comparative Overview

Two primary methods for the synthesis of polyesters from this compound are melt polycondensation and solution polycondensation.

FeatureMelt PolycondensationSolution Polycondensation
Principle Monomers are heated above their melting points in the presence of a catalyst. The reaction is driven by the removal of a condensation byproduct (e.g., water) under vacuum.Monomers are dissolved in a high-boiling, inert solvent with a catalyst. The solvent aids in heat transfer and removal of the condensation byproduct, often via azeotropic distillation.
Advantages Solvent-free, leading to a "greener" process and no need for solvent removal and recycling. Can often lead to higher molecular weight polymers.Lower reaction temperatures can be used, which is beneficial for thermally sensitive monomers. Easier to control viscosity and prevent autoacceleration.[6]
Disadvantages High temperatures can lead to side reactions or degradation of the polymer. High viscosity of the molten polymer can make removal of the byproduct difficult.[4]Requires the use of solvents, which may be toxic and require removal and recycling. Chain transfer to the solvent can limit the achievable molecular weight.[6]
Best Suited For Thermally stable monomers where high molecular weight is a primary goal.Thermally sensitive monomers or when precise temperature control is critical.

Part 1: Melt Polycondensation Protocol

This protocol describes the synthesis of a polyester from this compound and a long-chain diol (e.g., 1,12-dodecanediol) using a two-stage melt polycondensation process. This method is widely used for producing high molecular weight aliphatic polyesters.[4]

Rationale for the Two-Stage Approach

The synthesis is divided into two stages to optimize the reaction conditions for both the initial esterification and the subsequent polycondensation.

  • Esterification Stage: This initial stage is performed at a lower temperature under an inert atmosphere. The primary goal is to form low molecular weight oligomers and remove the bulk of the water byproduct.

  • Polycondensation Stage: In the second stage, the temperature is increased, and a high vacuum is applied. This is crucial for removing the remaining water and driving the equilibrium towards the formation of a high molecular weight polymer. The high viscosity of the melt in this stage necessitates efficient stirring.

Experimental Workflow: Melt Polycondensation

Melt_Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomers Weigh Equimolar This compound & Diol Catalyst Add Catalyst (e.g., Sn(Oct)2) Monomers->Catalyst Flask Charge into 3-Neck Flask Catalyst->Flask Purge Purge with N2 (15-20 min) Flask->Purge Stage1 Stage 1: Esterification (e.g., 180°C, 4h, N2 flow) Purge->Stage1 Stage2 Stage 2: Polycondensation (e.g., 200-220°C, 6-8h, High Vacuum) Stage1->Stage2 Cool Cool to RT under N2 Stage2->Cool Dissolve Dissolve in Solvent (e.g., Chloroform) Cool->Dissolve Precipitate Precipitate in Non-Solvent (e.g., Methanol) Dissolve->Precipitate Dry Dry under Vacuum Precipitate->Dry

Caption: Workflow for Melt Polycondensation Synthesis.

Materials and Equipment
ReagentsEquipment
This compoundThree-necked round-bottom flask
1,12-dodecanediol (or other suitable diol)Mechanical stirrer with a high-torque motor
Tin(II) 2-ethylhexanoate (Sn(Oct)₂) or Titanium(IV) isopropoxide (TTIP)Heating mantle with temperature controller
Chloroform (for purification)Condenser
Methanol (for purification)Vacuum pump and vacuum gauge
High-purity nitrogen gasSchlenk line or similar inert gas setup
Step-by-Step Protocol
  • Monomer and Catalyst Preparation:

    • In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, add equimolar amounts of this compound and the chosen diol (e.g., 1,12-dodecanediol).

    • Add the catalyst. A common and effective catalyst is Tin(II) 2-ethylhexanoate (Sn(Oct)₂), typically at a concentration of 0.1-0.5 mol% relative to the dicarboxylic acid.

  • Inert Atmosphere Setup:

    • Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. Connect one neck of the flask to a nitrogen gas inlet and another to a condenser leading to a bubbler.

    • Purge the system with dry nitrogen gas for at least 20 minutes to remove any residual air and moisture.

  • Stage 1: Esterification:

    • Begin stirring the reaction mixture and slowly heat the flask to 180°C using a heating mantle.

    • Maintain a gentle flow of nitrogen gas over the reaction mixture to facilitate the removal of water as it forms.

    • Continue this stage for approximately 4 hours. Water will be observed collecting in the condenser.

  • Stage 2: Polycondensation:

    • Increase the temperature of the reaction mixture to 200-220°C.

    • Gradually apply a high vacuum (e.g., <1 mmHg) to the system. This step is critical for removing the final traces of water and driving the polymerization to completion.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polyester grows. Ensure the mechanical stirrer has sufficient torque to maintain agitation.

    • Continue the reaction under high vacuum for 6-8 hours.

  • Reaction Termination and Polymer Isolation:

    • After the desired reaction time, discontinue heating and turn off the vacuum.

    • Introduce nitrogen gas back into the system to bring it to atmospheric pressure.

    • Allow the polymer to cool to room temperature under the inert atmosphere. The resulting polyester will be a solid mass.

Part 2: Solution Polycondensation Protocol

This protocol is an alternative to melt polycondensation, particularly useful if the monomers are thermally sensitive or if lower processing temperatures are desired. It utilizes a high-boiling solvent to facilitate the reaction and azeotropically remove water.

Rationale for Solution Polycondensation

The solvent plays a crucial role in this method. It not only dissolves the monomers and the resulting polymer but also aids in temperature control and the efficient removal of water via azeotropic distillation. This can prevent side reactions that may occur at the higher temperatures of melt polycondensation.[6]

Experimental Workflow: Solution Polycondensation

Solution_Polycondensation cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Monomers Dissolve Equimolar This compound & Diol in Solvent (e.g., Toluene) Catalyst Add Catalyst (e.g., p-TSA) Monomers->Catalyst Flask Charge into 3-Neck Flask with Dean-Stark Trap Catalyst->Flask Reflux Heat to Reflux (e.g., 110-140°C) Flask->Reflux WaterRemoval Azeotropically Remove Water Reflux->WaterRemoval Monitor Monitor Water Collection WaterRemoval->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate in Non-Solvent (e.g., Methanol) Cool->Precipitate Filter Filter the Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for Solution Polycondensation Synthesis.

Materials and Equipment
ReagentsEquipment
This compoundThree-necked round-bottom flask
1,12-dodecanediol (or other suitable diol)Magnetic stirrer and stir bar
Toluene or Xylene (solvent)Heating mantle with temperature controller
p-Toluenesulfonic acid (p-TSA) (catalyst)Dean-Stark trap
Methanol (for purification)Condenser
High-purity nitrogen gasNitrogen gas inlet
Step-by-Step Protocol
  • Monomer and Catalyst Dissolution:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, dissolve equimolar amounts of this compound and the chosen diol in a suitable high-boiling solvent like toluene or xylene. The concentration of monomers should be around 10-20% (w/v).

    • Add p-Toluenesulfonic acid (p-TSA) as the catalyst, typically at a concentration of 0.5-1.0 mol% relative to the dicarboxylic acid.

  • Reaction Setup and Execution:

    • Purge the system with nitrogen for about 15 minutes.

    • Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., ~111°C for toluene).

    • Water formed during the esterification will be azeotropically removed with the solvent and collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected in the trap, which typically takes 12-24 hours.

  • Polymer Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring to precipitate the polyester.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst.

Part 3: Purification and Characterization

Purification of the Polyester

For both methods, the crude polyester can be purified by dissolution and precipitation.

  • Dissolve the synthesized polyester in a minimal amount of a suitable solvent, such as chloroform or dichloromethane.

  • Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, like cold methanol, while stirring.

  • Collect the purified polymer by filtration.

  • Dry the polymer in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved. This step is crucial to remove any residual solvent.[7]

Characterization of the Synthesized Polyester

A comprehensive characterization of the synthesized polyester is essential to determine its structure, molecular weight, and thermal properties.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the formation of the ester linkage (C=O stretch around 1735 cm⁻¹) and the disappearance of the carboxylic acid O-H broad peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information, confirms the successful incorporation of both monomers, and can be used to determine the number-average molecular weight (Mₙ) by end-group analysis.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
Differential Scanning Calorimetry (DSC) Determines the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity of the polyester. For long-chain aliphatic polyesters, a distinct melting peak is expected.[8]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its decomposition temperature.

Safety Precautions

  • All synthesis and purification steps should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • High-temperature reactions should be conducted with caution, using appropriate heating equipment and ensuring the apparatus is securely clamped.

  • Vacuum operations should be performed behind a safety shield.

Conclusion

The protocols outlined in this document provide a robust framework for the successful synthesis of high-performance polyesters from this compound. The choice between melt and solution polycondensation will depend on the specific requirements of the research, including the thermal stability of the chosen diol and the desired final properties of the polymer. By carefully controlling the reaction conditions and performing thorough characterization, researchers can develop novel polyester materials with tailored properties for a wide array of applications in the biomedical and materials science fields. The use of long-chain dicarboxylic acids like this compound is a promising avenue for creating next-generation biodegradable and high-performance polymers.[9][10]

References

Application Note: A Senior Scientist's Guide to the GC-MS Analysis of Dicarboxylic Acids via Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Overcoming the Volatility Challenge

Dicarboxylic acids (DCAs) are pivotal molecules, acting as key metabolic intermediates, biomarkers for disease, and tracers for atmospheric events.[1][2][3] Their analysis, however, presents a significant analytical hurdle. The presence of two polar carboxylic acid groups renders them non-volatile and prone to thermal decomposition at the high temperatures required for gas chromatography (GC).[4] Direct injection into a GC-MS system results in poor chromatographic performance, characterized by severe peak tailing and low sensitivity, making accurate quantification impossible.[4]

This guide provides a comprehensive framework for the robust analysis of DCAs using GC-MS. The core principle lies in derivatization , a chemical modification process that converts the polar carboxyl groups into less polar, more volatile, and thermally stable derivatives amenable to GC analysis.[4][5] We will explore the causality behind experimental choices, compare the two most effective derivatization strategies—silylation and esterification—and provide detailed, field-proven protocols for their successful implementation.

The Imperative of Derivatization: A Mechanistic Perspective

The fundamental goal of derivatization in this context is to mask the active protons of the carboxylic acid functional groups (-COOH). By replacing these acidic protons with non-polar moieties, we fundamentally alter the physicochemical properties of the DCA molecules.

  • Increased Volatility: The hydrogen bonding responsible for the low volatility of DCAs is eliminated, allowing the molecules to readily transition into the gas phase within the GC injector.

  • Enhanced Thermal Stability: The resulting derivatives (e.g., silyl esters or methyl esters) are significantly more resistant to breaking down at high temperatures, preserving the integrity of the analyte.[4]

  • Improved Chromatography: By reducing the polarity of the analytes, interactions with active sites within the GC inlet and column are minimized. This leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[4]

The overall workflow for this analytical approach is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_process Data Processing Sample Biological or Environmental Sample Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Deriv Addition of Derivatization Reagent (e.g., BSTFA or BF3/Methanol) Drydown->Deriv Reaction Controlled Heating (e.g., 70°C for 60 min) Deriv->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Processing Chromatogram Integration & Spectral Analysis Data->Processing Quant Quantification & Reporting Processing->Quant Deriv_Decision Start Dried DCA Extract Decision Primary Analytical Goal? Start->Decision Silylation_Path High Sensitivity Low Detection Limits (e.g., Trace Analysis) Decision->Silylation_Path Sensitivity Esterification_Path High Derivative Stability Moisture Tolerance (e.g., Routine Analysis) Decision->Esterification_Path Stability BSTFA_Step Add BSTFA + 1% TMCS Silylation_Path->BSTFA_Step BF3_Step Add BF3/Methanol Esterification_Path->BF3_Step Heat_Silyl Heat at 70°C for 30-60 min BSTFA_Step->Heat_Silyl Inject_Silyl Inject Directly into GC-MS Heat_Silyl->Inject_Silyl Heat_Ester Heat at 60-100°C for 15-30 min BF3_Step->Heat_Ester Extract_Ester Quench & Extract with Hexane Heat_Ester->Extract_Ester Inject_Ester Inject Extract into GC-MS Extract_Ester->Inject_Ester

References

Application Note: Quantitative Analysis of Heptadecanedioic Acid in Complex Matrices by GC-MS Following Silylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heptadecanedioic Acid Analysis

This compound (C17H32O4), a 17-carbon dicarboxylic acid, is a molecule of increasing interest in metabolomics and biomedical research. As an odd-chain dicarboxylic acid, its presence and concentration in biological fluids and tissues can serve as a potential biomarker for various metabolic states, including fatty acid oxidation disorders and dietary intake of specific lipids. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique for the quantification of such metabolites due to its high sensitivity, selectivity, and resolving power.[1]

However, the inherent chemical properties of dicarboxylic acids like this compound—namely their low volatility and high polarity due to the two carboxylic acid functional groups—preclude their direct analysis by GC-MS.[2] To overcome this limitation, a chemical derivatization step is essential. This application note provides a comprehensive, field-proven protocol for the silylation of this compound, rendering it volatile and thermally stable for robust and reproducible GC-MS analysis.

The Imperative of Derivatization: A Focus on Silylation

Derivatization in the context of GC-MS is the process of chemically modifying an analyte to enhance its suitability for analysis.[2] For carboxylic acids, the primary goals are to increase volatility and thermal stability while minimizing analyte degradation in the hot injector port and GC column.[3] While several methods exist, including esterification (e.g., with BF3-Methanol), silylation is often the preferred method for dicarboxylic acids.[4][5]

Why Silylation?

Silylation involves the replacement of active hydrogen atoms in the carboxylic acid groups with a trimethylsilyl (TMS) group.[2][6] This process is highly effective for several reasons:

  • Efficacy: Silylating reagents react readily with carboxylic acids, often more completely and under milder conditions than some esterification methods.[6]

  • Volatility: The replacement of polar -COOH groups with nonpolar -COOSi(CH3)3 groups drastically reduces intermolecular hydrogen bonding, thereby lowering the boiling point and increasing the volatility of the analyte.

  • Reproducibility and Sensitivity: Studies comparing derivatization techniques have shown that silylation can offer lower detection limits and higher reproducibility for the analysis of low-molecular-weight dicarboxylic acids.[4][5]

The most common and effective reagents for this purpose are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][7] This protocol will focus on the use of BSTFA, often in the presence of a catalyst like trimethylchlorosilane (TMCS), to drive the reaction to completion.[2]

The Silylation Reaction Mechanism

The reaction proceeds via a nucleophilic attack from the oxygen of the carboxylic acid's hydroxyl group on the electrophilic silicon atom of the silylating agent (BSTFA). A catalyst, such as TMCS, can enhance the reactivity of the silylating agent. The byproducts of the reaction with BSTFA are neutral and highly volatile, minimizing potential interference during GC-MS analysis.[6]

Silylation_Mechanism Dicarboxylic_Acid R(COOH)₂ This compound Reaction_Node Silylation Reaction (Heat) Dicarboxylic_Acid->Reaction_Node Analyte BSTFA BSTFA (CF₃CON[Si(CH₃)₃]₂) BSTFA->Reaction_Node Reagent Silylated_Acid R[COOSi(CH₃)₃]₂ Volatile Derivative Byproducts Volatile Byproducts (e.g., MSTFA) Catalyst TMCS (Catalyst) (Optional) Catalyst->Reaction_Node Enhances Reactivity Reaction_Node->Silylated_Acid Reaction_Node->Byproducts

Caption: General mechanism of dicarboxylic acid silylation.

Detailed Experimental Protocol

This protocol provides a self-validating system for the derivatization of this compound. Adherence to these steps, particularly the maintenance of anhydrous conditions, is critical for success.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
This compound Standard≥98% PuritySigma-Aldrich, CaymanUsed for calibration curve and quality control.
BSTFA + 1% TMCSDerivatization GradeSupelco, Thermo FisherPotent silylating agent with catalyst. Highly moisture-sensitive.
PyridineAnhydrousSigma-AldrichReaction solvent. Also acts as an HCl scavenger.
Hexane or Ethyl AcetateHPLC or GC GradeFisher ScientificUsed for final dilution before injection.
Anhydrous Sodium SulfateACS GradeAny major supplierFor removing trace moisture.
Conical Reaction Vials (2 mL) with CapsPTFE-lined capsAgilent, WatersEnsure a tight seal for heating.
Nitrogen Gas SupplyHigh PurityLocal supplierFor sample drying.
Step-by-Step Derivatization Workflow

Step 1: Sample Preparation and Drying (Critical Step)

  • Accurately transfer the sample containing this compound (e.g., a dried lipid extract) or a known amount of standard (e.g., 1-10 mg) into a 2 mL reaction vial.[8]

  • If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of high-purity nitrogen gas. A heating block set to 40-50°C can expedite this process.

  • Causality: The complete removal of water is paramount. Silylating reagents like BSTFA are extremely sensitive to moisture and will preferentially react with water over the analyte, leading to reagent consumption and incomplete derivatization.[2][6][9]

Step 2: Reagent Addition

  • To the completely dry sample, add 100 µL of anhydrous pyridine. Vortex briefly to dissolve the analyte.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. An excess of the silylating reagent is crucial to drive the reaction equilibrium towards the products. A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[2]

  • Causality: Pyridine is an excellent solvent for this reaction and also acts as a base to neutralize any trace HCl that might be present or generated, which could otherwise cause degradation of the TMS esters.[10]

Step 3: Reaction Incubation

  • Tightly cap the reaction vial immediately after adding the reagents to prevent the ingress of atmospheric moisture.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Place the vial in a heating block or oven set to 70°C for 60 minutes .

  • Causality: Heating provides the necessary activation energy for the reaction, ensuring the derivatization of both sterically accessible and potentially hindered carboxylic acid groups proceeds to completion in a reasonable timeframe.[6][8] Optimal time and temperature may vary slightly depending on the sample matrix, but this is a robust starting point.[11]

Step 4: Cooling and Final Preparation

  • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Dilute the sample to a final volume of 1 mL with hexane or ethyl acetate. This brings the concentration into a suitable range for GC-MS analysis and improves injection precision.

  • The derivatized sample is now ready for injection into the GC-MS system. Analyze the sample as soon as possible, as TMS derivatives can be susceptible to hydrolysis over time if exposed to moisture.[6]

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: Sample Aliquot dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Pyridine & BSTFA + 1% TMCS dry->add_reagents vortex1 Vortex to Mix add_reagents->vortex1 heat Incubate at 70°C for 60 min vortex1->heat cool Cool to Room Temp. heat->cool dilute Dilute with Hexane cool->dilute inject Inject into GC-MS dilute->inject

Caption: Experimental workflow for silylation of this compound.

GC-MS Analysis Parameters

The following parameters provide a validated starting point for the analysis of the di-TMS-heptadecanedioate derivative.

ParameterSettingRationale
Gas Chromatograph Agilent 7890B or equivalentStandard, robust GC system.
Column HP-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalentA non-polar column ideal for separating a wide range of derivatized compounds.[1]
Injector Split/Splitless, 280°CHigh temperature ensures rapid volatilization of the derivatized analyte.
Injection Volume 1 µLStandard volume for capillary columns.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C, hold 2 min. Ramp: 10°C/min to 300°C, hold 5 min.A temperature ramp effectively separates analytes based on boiling points.[12]
Mass Spectrometer Agilent 5977B or equivalentSensitive and reliable mass detector.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy providing reproducible fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode for identification; SIM mode for enhanced sensitivity in quantification.

Data Interpretation and Troubleshooting

  • Expected Product: The fully derivatized product will be di-trimethylsilyl heptadecanedioate. The mass spectrum under EI will show a characteristic fragmentation pattern, typically with a weak or absent molecular ion (M+•) but a prominent M-15 peak (loss of a methyl group).

  • Incomplete Derivatization: The presence of a peak corresponding to the mono-silylated derivative or underivatized acid (which will likely not elute or show very poor peak shape) indicates a problem.

    • Cause: Presence of moisture.

    • Solution: Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents and handle reagents under dry conditions.

  • Low Signal/Poor Recovery:

    • Cause: Insufficient reagent, reaction time, or temperature.

    • Solution: Increase the excess of BSTFA. Empirically test longer incubation times or slightly higher temperatures (e.g., 80°C).[6][11]

  • Column Bleed/Interference:

    • Cause: The derivatization reagent mixture is injected along with the analyte.[9]

    • Solution: Ensure the GC run has a sufficient hold time at the final temperature to elute all reagent byproducts. The byproducts of BSTFA are highly volatile and typically elute early in the chromatogram.[6]

References

Application Notes and Protocols for the Esterification of Dicarboxylic Acids Using BF3-Methanol for Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Dicarboxylic Acid Derivatization

Dicarboxylic acids (DCAs), organic compounds bearing two carboxylic acid functional groups, are pivotal in numerous biological and industrial processes. Their analysis is critical in fields ranging from metabolic research and clinical diagnostics to polymer chemistry and environmental monitoring. However, the inherent physicochemical properties of DCAs—high polarity, low volatility, and thermal lability—preclude their direct analysis by gas chromatography (GC).[1] To surmount these analytical hurdles, a derivatization step is essential to convert the non-volatile DCAs into their more volatile and thermally stable ester analogues. This transformation is paramount for achieving the sharp, symmetrical peaks required for reliable GC separation and quantification.

Among the array of esterification techniques, the use of boron trifluoride-methanol (BF3-methanol) stands as a robust and widely adopted method.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and meticulous execution of the BF3-methanol esterification of dicarboxylic acids for subsequent GC and GC-Mass Spectrometry (GC-MS) analysis.

The Rationale for Choosing BF3-Methanol for Dicarboxylic Acid Esterification

While other derivatization methods, such as silylation, are effective for enhancing the volatility of polar analytes, esterification with BF3-methanol offers distinct advantages for dicarboxylic acid analysis. The resulting methyl esters are generally more stable than their silyl counterparts, particularly in the presence of trace moisture.[1] Furthermore, the reagents and byproducts of the BF3-methanol reaction are highly volatile, minimizing the potential for chromatographic interference.[2]

However, it is crucial to acknowledge that the strongly acidic nature of BF3-methanol can, in some instances, lead to the formation of artifacts, particularly with unsaturated fatty acids.[3] For the analysis of saturated and many common unsaturated dicarboxylic acids, this method, when executed with precision, provides reliable and reproducible results.

Reaction Mechanism: A Stepwise Look at BF3-Catalyzed Esterification

The esterification of dicarboxylic acids with BF3-methanol is a classic example of a Lewis acid-catalyzed nucleophilic acyl substitution. The boron trifluoride acts as a potent Lewis acid, activating the carbonyl group of the carboxylic acid and rendering it more susceptible to nucleophilic attack by methanol. The reaction proceeds through a series of well-defined steps for each of the two carboxylic acid moieties.

BF3_Esterification DCA Dicarboxylic Acid (HOOC-R-COOH) Activated_Carbonyl1 Activated Carbonyl (Step 1) DCA->Activated_Carbonyl1 + BF3 BF3_MeOH BF3-Methanol Complex BF3_MeOH->Activated_Carbonyl1 Tetrahedral_Intermediate1 Tetrahedral Intermediate Activated_Carbonyl1->Tetrahedral_Intermediate1 + CH3OH Methanol1 Methanol Methanol1->Tetrahedral_Intermediate1 Proton_Transfer1 Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer1 Water_Elimination1 Water Elimination Proton_Transfer1->Water_Elimination1 Monoester Mono-methyl Ester (CH3OOC-R-COOH) Water_Elimination1->Monoester - H2O, - BF3 Activated_Carbonyl2 Activated Carbonyl (Step 2) Monoester->Activated_Carbonyl2 + BF3 Tetrahedral_Intermediate2 Tetrahedral Intermediate Activated_Carbonyl2->Tetrahedral_Intermediate2 + CH3OH Methanol2 Methanol Methanol2->Tetrahedral_Intermediate2 Proton_Transfer2 Proton Transfer Tetrahedral_Intermediate2->Proton_Transfer2 Water_Elimination2 Water Elimination Proton_Transfer2->Water_Elimination2 Diester Di-methyl Ester (CH3OOC-R-COOCH3) Water_Elimination2->Diester - H2O, - BF3

Caption: BF3-Catalyzed Esterification of a Dicarboxylic Acid.

Quantitative Parameters for Dicarboxylic Acid Esterification

The successful and complete esterification of both carboxylic acid groups is contingent on carefully controlled reaction conditions. The following table provides a summary of typical quantitative parameters for the derivatization of common dicarboxylic acids using a 10-14% BF3-methanol solution. It is imperative to note that these parameters may require optimization for specific sample matrices and analytical objectives.

Dicarboxylic AcidSample Amount (mg)BF3-Methanol Volume (mL)Reaction Temperature (°C)Reaction Time (min)Expected Product
Succinic Acid1-10270-8060-120Dimethyl succinate
Glutaric Acid1-10270-8060-120Dimethyl glutarate
Adipic Acid1-10270-8090-180Dimethyl adipate[4]
Pimelic Acid1-10280-90120-180Dimethyl pimelate
Suberic Acid1-10280-90120-180Dimethyl suberate

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure a thorough understanding and successful execution.

Reagents and Materials
  • Dicarboxylic acid sample or standard (1-10 mg)

  • BF3-methanol solution (10-14% w/w)

  • Anhydrous Methanol (GC grade)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-cap reaction vials (2-5 mL) with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Visualized Experimental Workflow

protocol_workflow start Start sample_prep 1. Sample Preparation - Weigh 1-10 mg of sample - Place in reaction vial - Ensure sample is dry start->sample_prep reagent_add 2. Reagent Addition - Add 2 mL of BF3-methanol - Tightly cap the vial sample_prep->reagent_add reaction 3. Esterification Reaction - Heat at 70-90°C - Time: 60-180 min (see table) - Vortex occasionally reagent_add->reaction cooling 4. Cooling - Cool vial to room temperature reaction->cooling extraction 5. Extraction - Add 1 mL Hexane - Add 1 mL saturated NaCl - Vortex vigorously for 1 min cooling->extraction phase_sep 6. Phase Separation - Allow layers to separate - Upper layer is hexane with esters extraction->phase_sep collection 7. Collection & Drying - Transfer hexane layer to a clean vial - Add anhydrous Na2SO4 phase_sep->collection gc_analysis 8. GC/GC-MS Analysis - Transfer dried extract to GC vial collection->gc_analysis end End gc_analysis->end

Caption: Step-by-step workflow for dicarboxylic acid esterification.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1-10 mg of the dicarboxylic acid sample or standard into a clean, dry screw-cap reaction vial.

    • Causality: Precise weighing is fundamental for accurate quantification. The sample must be dry, as water can hydrolyze the BF3 catalyst and the ester product, leading to incomplete derivatization and lower yields.[5]

  • Reagent Addition:

    • In a fume hood, carefully add 2 mL of the 10-14% BF3-methanol solution to the vial containing the sample.

    • Tightly cap the vial immediately. The PTFE-lined septum is crucial to prevent the loss of volatile reagents and products during heating.

    • Causality: BF3 is a toxic and corrosive gas.[3] Performing this step in a fume hood is a critical safety measure. A secure seal is necessary to maintain the integrity of the reaction environment.

  • Esterification Reaction:

    • Place the vial in a heating block or water bath preheated to the appropriate temperature (refer to the table above, typically 70-90°C).

    • Heat for the recommended duration (60-180 minutes, depending on the specific dicarboxylic acid). Occasional vortexing can improve reaction efficiency.

    • Causality: The elevated temperature is required to overcome the activation energy of the esterification reaction. The reaction time is optimized to ensure the complete conversion of both carboxylic acid groups to their corresponding methyl esters. Incomplete reaction can lead to the formation of mono-methyl esters, complicating the chromatographic analysis.

  • Cooling:

    • After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

    • Causality: This step is essential for safety before opening the vial and to prevent the violent boiling of the volatile extraction solvent (hexane) that will be added next.

  • Extraction:

    • Once cooled, add 1 mL of hexane to the reaction vial, followed by 1 mL of a saturated sodium chloride solution.[2]

    • Tightly cap the vial and vortex vigorously for at least 1 minute.

    • Causality: Hexane is a non-polar solvent that will selectively extract the newly formed, less polar di-methyl esters from the polar methanol/water phase. The saturated NaCl solution increases the ionic strength of the aqueous layer, which reduces the solubility of the esters in the polar phase and promotes a more efficient transfer into the hexane layer (salting-out effect).

  • Phase Separation:

    • Allow the vial to stand until the two layers have clearly separated. The upper layer is the hexane phase containing the di-methyl esters.

    • Causality: The density difference between hexane and the aqueous methanol solution facilitates this separation.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer to a clean vial using a pipette.

    • Add a small amount of anhydrous sodium sulfate to the collected hexane extract and swirl gently.

    • Causality: Anhydrous sodium sulfate is a drying agent that removes any residual water from the hexane extract. This is a critical step as water can interfere with the GC analysis and potentially hydrolyze the esters.

  • GC/GC-MS Analysis:

    • Transfer the dried hexane extract to a GC vial, typically with a micro-insert to ensure sufficient sample volume for injection.

    • The sample is now ready for injection into the GC or GC-MS system.

    • Causality: The final derivatized sample is in a volatile, non-polar solvent, making it perfectly suited for introduction into the hot injection port of a gas chromatograph.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Peaks Incomplete reaction; reagent degradation; sample loss.Ensure the BF3-methanol reagent is fresh and has been stored properly.[5] Verify the reaction temperature and extend the reaction time. Ensure all seals are tight during heating and extraction.
Presence of Mono-ester Peaks Incomplete derivatization.Increase the reaction time and/or temperature. Ensure an adequate excess of BF3-methanol is used. Check for the presence of water in the sample or reagents.
Broad or Tailing Peaks Incomplete derivatization; active sites in the GC system.Re-optimize the derivatization procedure. Check for and address any active sites in the GC inlet or column.
Extraneous Peaks in the Chromatogram Contaminated reagents or glassware; side reactions.Run a reagent blank to identify sources of contamination. Ensure all glassware is scrupulously clean. Avoid excessively high reaction temperatures or prolonged reaction times to minimize side reactions.

Conclusion

The esterification of dicarboxylic acids using BF3-methanol is a powerful and reliable method for preparing samples for GC and GC-MS analysis. By understanding the underlying reaction mechanism and meticulously controlling the experimental parameters, researchers can achieve complete derivatization, leading to accurate and reproducible quantitative results. This application note provides a robust framework for implementing this technique, empowering scientists to confidently analyze dicarboxylic acids in a variety of complex matrices.

References

Application Note: A Practical Guide to ¹H NMR Spectroscopy of Long-Chain Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain dicarboxylic acids (LCDAs) are a class of molecules with significant industrial and biological relevance. Their analysis by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, while powerful, presents unique challenges due to their poor solubility in common NMR solvents and the potential for signal overlap. This application note provides a comprehensive, field-proven protocol for the successful acquisition and interpretation of ¹H NMR spectra of LCDAs. We delve into the causality behind experimental choices, from solvent selection to spectral analysis, to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity

Long-chain dicarboxylic acids, characterized by two terminal carboxylic acid groups separated by a lengthy aliphatic chain, are key components in the synthesis of polymers, lubricants, and pharmaceuticals. In biological systems, they are involved in fatty acid metabolism.[1] ¹H NMR spectroscopy is an invaluable tool for the structural elucidation and quantification of these molecules.[2][3][4] However, the very nature of their structure—a long, nonpolar hydrocarbon chain capped by two highly polar carboxylic acid groups—creates a dichotomy in solubility that can complicate NMR analysis. Furthermore, the repeating methylene units in the aliphatic chain result in significant signal overlap in the upfield region of the spectrum, necessitating careful experimental design and data analysis.

This guide provides a robust protocol designed to overcome these challenges, enabling researchers to obtain high-quality, interpretable ¹H NMR spectra of long-chain dicarboxylic acids.

Experimental Workflow: A Visual Guide

The following diagram outlines the key steps in the ¹H NMR analysis of long-chain dicarboxylic acids, from sample preparation to data interpretation.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte & Internal Standard B Select & Add Deuterated Solvent A->B C Ensure Complete Dissolution (Vortex/Sonication) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Acquisition Parameters F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate Chemical Shift J->K L Integrate Peaks & Interpret Spectrum K->L

Caption: Workflow for ¹H NMR Analysis of Long-Chain Dicarboxylic Acids.

Detailed Protocol: From Benchtop to Spectrum

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure scientific integrity.

Materials and Reagents
  • Analyte: Long-chain dicarboxylic acid (e.g., sebacic acid, dodecanedioic acid).

  • Deuterated Solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O). The choice of solvent is critical and is discussed in detail below.

  • Internal Standard (for quantitative analysis): Tetramethylsilane (TMS) for chemical shift referencing, or a certified reference material like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) for quantification.[5][6]

  • NMR Tubes: High-quality 5 mm NMR tubes.[7]

  • Equipment: Analytical balance, vortex mixer, sonicator, Pasteur pipettes, and cotton or glass wool for filtration.

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh 2-10 mg of the long-chain dicarboxylic acid directly into a clean, dry vial.[7] For quantitative analysis, also weigh an appropriate amount of the chosen internal standard.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7]

    • Rationale: The choice of solvent is paramount for LCDAs.

      • DMSO-d₆: Often the best initial choice due to its excellent ability to dissolve both the polar carboxylic acid groups and the nonpolar alkyl chain.[8] The residual solvent peak appears around 2.50 ppm.[8]

      • CD₃OD: Another good option for polar compounds, with a residual solvent peak around 3.31 ppm.[9]

      • D₂O (with base): Long-chain dicarboxylic acids are often poorly soluble in neutral D₂O.[10] However, their solubility can be significantly increased by adding a small amount of a deuterated base (e.g., NaOD) to deprotonate the carboxylic acids to the more soluble carboxylates.[10] This will, however, lead to the exchange of the acidic protons with deuterium, causing their signal to disappear.[11][12]

      • CDCl₃: Generally a poor solvent for dicarboxylic acids due to the low solubility of the polar head groups.[8]

  • Dissolution: Tightly cap the vial and vortex thoroughly. If the sample does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle heating in a warm water bath can also aid dissolution, particularly for DMSO-d₆.

    • Rationale: Complete dissolution is crucial for obtaining high-resolution spectra. Undissolved particles will lead to broadened lines and a poor shim.[7]

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, labeled 5 mm NMR tube.[7] The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of at least 4 cm).

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquisition Parameters: For a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer, the following parameters are a good starting point:

    • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

    • Spectral Width: 0-16 ppm. This range will cover the acidic protons and the aliphatic region.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is necessary to ensure complete relaxation of all protons.

    • Number of Scans: 8-16 scans are typically sufficient for samples of this concentration. More scans may be needed for very dilute samples.

    • Temperature: 298 K (25 °C).

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phase and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift of the spectrum. If TMS was used, set its signal to 0 ppm.[13] If using a solvent like DMSO-d₆, the residual solvent peak can be set to its known chemical shift (2.50 ppm).[8]

  • Integration and Interpretation: Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal. Interpret the chemical shifts and coupling patterns to confirm the structure of the long-chain dicarboxylic acid.

Spectral Interpretation: Decoding the Signals

The ¹H NMR spectrum of a typical long-chain dicarboxylic acid can be divided into distinct regions:

Proton Environment Typical Chemical Shift (δ, ppm) Multiplicity Notes
Carboxylic Acid (-COOH )10.0 - 13.0Broad singletHighly deshielded. Signal may be broad due to hydrogen bonding and exchange.[11][12][14] Will disappear upon addition of D₂O.[11][12]
α-Methylene (-CH₂-COOH)2.2 - 2.4TripletAdjacent to the electron-withdrawing carboxylic acid group.
β-Methylene (-CH₂-CH₂COOH)1.5 - 1.7Multiplet
Bulk Methylene (-(CH₂)n-)1.2 - 1.4Broad multipletThe signals for the central methylene groups often overlap to form a large, broad peak.[15]

Example Chemical Shifts for Specific Long-Chain Dicarboxylic Acids:

Dicarboxylic Acid α-CH₂ (ppm) β-CH₂ (ppm) -(CH₂)n- (ppm) Solvent Reference
Azelaic Acid (C₉)~2.18~1.52~1.29DMSO-d₆[16][17]
Sebacic Acid (C₁₀)~2.17~1.48~1.25H₂O[18]
Dodecanedioic Acid (C₁₂)~2.36~1.64~1.26CDCl₃[19]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the ¹H NMR analysis of long-chain dicarboxylic acids. By understanding the principles behind solvent selection, sample preparation, and spectral interpretation, researchers can confidently obtain high-quality, reproducible data for structural elucidation and quantification. The methodologies described herein are designed to be broadly applicable, empowering scientists in both academic and industrial settings to effectively utilize ¹H NMR spectroscopy for the characterization of this important class of molecules.

References

Application Note: Structural Characterization of Heptadecanedioic Acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of heptadecanedioic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who require robust analytical methods for the verification of long-chain dicarboxylic acids. This document outlines the theoretical principles of 13C NMR, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth guide to spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound (HOOC-(CH2)15-COOH), a C17 α,ω-dicarboxylic acid, is a valuable bifunctional molecule. Its long aliphatic chain and terminal carboxylic acid groups make it a key building block in the synthesis of polymers, such as polyamides and polyesters, as well as in the formulation of lubricants, adhesives, and coatings. In the pharmaceutical industry, it can be utilized as a linker in drug-delivery systems or as a precursor in the synthesis of complex active pharmaceutical ingredients.

Given its wide range of applications, the unambiguous confirmation of its structure is a critical aspect of quality control and research and development. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides direct insight into the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, making it an invaluable tool for structural elucidation.[2][3]

Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy relies on the magnetic properties of the 13C isotope, which has a nuclear spin of ½.[2][4] Unlike the most abundant isotope, 12C, which is NMR-inactive, the 13C nucleus can be excited by radiofrequency pulses in the presence of a strong magnetic field.[2] The low natural abundance of 13C (approximately 1.1%) and its smaller gyromagnetic ratio result in a lower intrinsic sensitivity compared to proton (1H) NMR.[3][4]

To overcome this, modern NMR experiments employ techniques such as proton decoupling and signal averaging.[5] In a standard proton-decoupled 13C NMR experiment, all signals appear as singlets, as the splitting from attached protons is removed. This simplifies the spectrum, with each peak corresponding to a unique carbon environment.[3][5] The position of a signal in the spectrum, known as the chemical shift (δ), is highly dependent on the electronic environment of the carbon atom and is reported in parts per million (ppm).[6][7]

Experimental Protocol

This section details a robust protocol for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

Materials:

  • This compound (≥98% purity)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Solvent Selection: this compound has limited solubility in CDCl3 at room temperature. DMSO-d6 is an excellent alternative due to its high polarity, which can effectively dissolve the dicarboxylic acid. The choice of solvent will influence the chemical shifts slightly, and the solvent peak itself will be visible in the spectrum (DMSO-d6 at ~39.5 ppm).[8]

  • Concentration: Due to the low sensitivity of 13C NMR, a relatively high concentration is recommended.[9][10] Aim for a concentration of 50-100 mg of this compound in 0.6-0.7 mL of deuterated solvent.[10]

  • Dissolution: Weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the deuterated solvent and use a vortex mixer to aid dissolution. Gentle heating may be required, especially for higher concentrations.

  • Transfer to NMR Tube: Once fully dissolved, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine structural confirmation, referencing to the residual solvent peak is generally sufficient.[10]

NMR Data Acquisition

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer.

Instrument Parameters:

  • Spectrometer Frequency: e.g., 100 or 125 MHz for 13C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 5-10 seconds. A longer delay is crucial for ensuring quantitative accuracy, especially for quaternary carbons like the carbonyls, although for simple identification, a shorter delay may suffice.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.[5]

  • Temperature: 298 K (25 °C).

Spectral Interpretation and Data Analysis

The structure of this compound is highly symmetrical, which simplifies its 13C NMR spectrum.

Predicted 13C NMR Spectrum

Due to the plane of symmetry in the middle of the aliphatic chain, we expect to see only 9 distinct signals for the 17 carbon atoms.

Carbon Atom(s) Predicted Chemical Shift (δ, ppm) Assignment
C1, C17175 - 185Carboxylic Acid Carbonyl (COOH)
C2, C1633 - 36Methylene adjacent to COOH
C3, C1524 - 26Methylene (β to COOH)
C4, C1428 - 30Aliphatic Methylene
C5, C1328 - 30Aliphatic Methylene
C6, C1228 - 30Aliphatic Methylene
C7, C1128 - 30Aliphatic Methylene
C8, C1028 - 30Aliphatic Methylene
C928 - 30Central Methylene

Note: The chemical shifts for the central methylene carbons (C4-C9) are very similar and may overlap, potentially resulting in fewer than 9 resolved peaks.

Detailed Peak Assignments
  • Carboxylic Acid Carbons (C1, C17): The most downfield signal, typically in the range of 175-185 ppm, is characteristic of the carboxylic acid carbonyl carbon.[11][12] Its deshielded nature is due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Methylene Carbons (C2-C16): The carbons of the long methylene chain will appear in the aliphatic region of the spectrum, generally between 24 and 36 ppm.[7]

    • The methylene carbons alpha to the carbonyl groups (C2 and C16) will be the most downfield in this region (around 33-36 ppm) due to the electron-withdrawing effect of the carboxylic acid.

    • The methylene carbons beta to the carbonyls (C3 and C15) will appear slightly upfield (around 24-26 ppm).

    • The remaining methylene carbons (C4 to C14) will have very similar chemical environments, leading to a cluster of signals in the 28-30 ppm range. High-field instruments may be able to resolve these individual signals.

Data Presentation and Validation

All presented data should conform to established standards for reporting NMR data, such as those outlined by ASTM E386.[13][14][15] This includes proper referencing of the chemical shift scale and clear annotation of peaks. The trustworthiness of the data is ensured by comparing the observed spectrum with the predicted spectrum. The number of signals should correspond to the molecular symmetry, and the chemical shifts should fall within the expected ranges for the assigned functional groups.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of spectral interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Heptadecanedioic Acid (50-100 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve Add solvent transfer Transfer to 5 mm NMR Tube dissolve->transfer Ensure homogeneity load Load Sample into Spectrometer transfer->load setup Set Experimental Parameters (zgpg30) load->setup acquire Acquire Data (1024+ scans) setup->acquire process Fourier Transform & Phase Correction acquire->process reference Reference Spectrum (DMSO at 39.5 ppm) process->reference assign Peak Picking & Assignment reference->assign

Figure 1. Experimental workflow for 13C NMR analysis.

spectral_interpretation cluster_regions Chemical Shift Regions cluster_assignments Structural Assignments start Observed 13C NMR Spectrum carbonyl ~178 ppm start->carbonyl Downfield alpha_c ~34 ppm start->alpha_c Mid-Aliphatic aliphatic 24-30 ppm start->aliphatic Upfield Aliphatic cooh Carboxylic Acid (C1, C17) carbonyl->cooh ch2_alpha Alpha-CH2 (C2, C16) alpha_c->ch2_alpha ch2_chain Aliphatic Chain (C3-C15) aliphatic->ch2_chain final_structure Verified Structure: This compound cooh->final_structure ch2_alpha->final_structure ch2_chain->final_structure

Figure 2. Logic diagram for spectral interpretation.

Conclusion

13C NMR spectroscopy is a definitive method for the structural characterization of this compound. The inherent symmetry of the molecule leads to a simplified spectrum that is readily interpretable. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The characteristic chemical shifts of the carbonyl and various methylene carbons provide unambiguous confirmation of the molecular structure, ensuring the identity and purity of this important chemical building block for its intended applications in research and industry.

References

Application of Heptadecanedioic acid in high-performance lubricants

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Heptadecanedioic Acid in High-Performance Lubricants

Introduction: The Quest for Superior Lubrication

The relentless pursuit of mechanical efficiency, durability, and environmental responsibility has driven significant innovation in lubricant technology. High-performance lubricants are critical enablers, tasked with reducing friction and wear under increasingly extreme conditions of temperature, pressure, and shear. While mineral oils have long been the workhorse of the industry, the future lies in synthetic base stocks that offer tailored performance and enhanced stability.

Long-chain dicarboxylic acids (LCDAs) are a cornerstone in the formulation of these advanced synthetic lubricants.[1] When esterified with various alcohols, they form diester or complex polyester base stocks prized for their exceptional thermal and oxidative stability, high viscosity indices, and superior lubricity.[1] This guide focuses on a unique member of this family: This compound (C17) . As an odd-chain dicarboxylic acid, its distinct molecular architecture presents intriguing possibilities for formulating next-generation lubricants with an optimized balance of performance, biodegradability, and stability.

This document serves as a technical guide for researchers and formulation scientists, providing a deep dive into the synthesis, evaluation, and application of this compound-based esters. We will explore the causality behind experimental choices, provide validated protocols, and present a framework for leveraging this promising molecule in high-performance lubrication.

Part 1: The Foundation - Synthesis of Heptadecanedioate Esters

Dicarboxylic acids are rarely used in their free form within lubricants due to significant corrosion concerns.[1] The key to unlocking their potential lies in converting them into esters. The choice of alcohol for this esterification is a critical decision that dictates the final properties of the lubricant base stock. Branched-chain alcohols, for instance, are frequently used to disrupt molecular packing, which dramatically improves low-temperature fluidity and lowers the pour point.[1][2]

The following protocol details the synthesis of a model diester, Di(2-ethylhexyl) Heptadecanedioate, using a standard laboratory method.

Protocol 1: Dean-Stark Esterification of this compound

Objective: To synthesize a diester from this compound and a branched alcohol (2-ethylhexanol) for evaluation as a lubricant base stock.

Causality of Method: The Dean-Stark apparatus is employed to drive the reversible esterification reaction to completion by continuously removing water, a byproduct of the reaction. Toluene is used as an azeotropic solvent to facilitate this water removal. An acid catalyst (p-Toluenesulfonic acid) is used to protonate the carbonyl group of the dicarboxylic acid, increasing its electrophilicity and accelerating the rate of nucleophilic attack by the alcohol.

Materials & Apparatus:

  • This compound (1.0 mole equivalent)

  • 2-ethylhexanol (2.2 mole equivalents, slight excess to drive reaction)

  • p-Toluenesulfonic acid monohydrate (catalyst, 0.5-1.0% by weight of reactants)

  • Toluene (solvent)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus: Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the round-bottom flask with this compound, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

  • Reaction Execution: Heat the mixture to reflux. Toluene and water will co-distill as an azeotrope. In the Dean-Stark trap, the denser water will separate and be collected, while the toluene will overflow and return to the reaction flask.

  • Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is considered complete when the theoretical amount of water (2 moles per mole of dicarboxylic acid) has been collected.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and saturated brine.

  • Drying & Solvent Removal: Drain the organic layer into a flask and dry over anhydrous magnesium sulfate. Filter to remove the drying agent. Remove the toluene solvent using a rotary evaporator.

  • Purification: For high purity, the crude ester can be further purified by vacuum distillation to remove excess alcohol and any minor side products.

Visualization of Synthesis Workflow

G cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_product Final Product Reactants This compound + 2-Ethylhexanol + Catalyst (pTSA) + Toluene Reflux Heat to Reflux (Dean-Stark Trap) Reactants->Reflux Monitor Monitor H₂O Collection Reflux->Monitor Continuous Water Removal Wash Neutralize & Wash (NaHCO₃, H₂O, Brine) Monitor->Wash Reaction Complete Dry Dry (MgSO₄) & Filter Wash->Dry Evaporate Solvent Removal (Rotary Evaporator) Dry->Evaporate Purify Vacuum Distillation (Optional) Evaporate->Purify Final_Ester Purified Diester Base Stock Purify->Final_Ester

Caption: Workflow for the synthesis of a heptadecanedioate ester via Dean-Stark esterification.

Part 2: Performance Evaluation Protocols

Once synthesized, the ester must be rigorously tested to determine its suitability as a high-performance lubricant. The following protocols are based on industry-standard ASTM methods to ensure data is reproducible and comparable.[1]

Protocol 2: Viscosity and Viscosity Index (VI)
  • Standard: ASTM D445 (Kinematic Viscosity), ASTM D2270 (Calculating VI).[1]

  • Objective: To measure the lubricant's resistance to flow at different temperatures and determine its viscosity stability across a temperature range.

  • Methodology Insight: A high VI is a hallmark of a superior lubricant, indicating a low tendency for the oil to thin out at high temperatures. This is critical for maintaining a stable lubricating film in engines and industrial machinery operating over a wide thermal range. Esters of long-chain dicarboxylic acids are known for their characteristically high VIs.[3]

  • Procedure:

    • Measure the kinematic viscosity of the ester sample at both 40°C and 100°C using a calibrated glass capillary viscometer in a constant temperature bath.

    • Calculate the Viscosity Index (VI) from the two viscosity measurements using the formula and tables provided in ASTM D2270.

Protocol 3: Low-Temperature Fluidity (Pour Point)
  • Standard: ASTM D97.[1]

  • Objective: To determine the lowest temperature at which the lubricant will continue to flow.

  • Methodology Insight: A low pour point is essential for applications in cold climates or where equipment experiences cold starts. The branched structure of the 2-ethylhexyl groups in our model ester is specifically designed to inhibit crystallization and ensure good low-temperature fluidity.

  • Procedure:

    • Pour the sample into a test jar to a marked level.

    • Cool the sample in a controlled-temperature bath at a specified rate.

    • At every 3°C interval, remove the jar and tilt it to see if the oil moves.

    • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.

Protocol 4: Tribological Properties (Friction and Wear)
  • Standard: Four-Ball Tribometer (ASTM D4172).[1]

  • Objective: To evaluate the lubricant's anti-wear and friction-reducing properties under boundary lubrication conditions.

  • Methodology Insight: Under high load and/or low speed, the lubricant film can become thinner than the surface roughness of the interacting parts, leading to a "boundary lubrication" regime. In this scenario, the chemical nature of the lubricant is paramount. The polar ester groups have a natural affinity for metal surfaces, forming a durable, adsorbed molecular film that provides protection against friction and wear.[4][5]

  • Procedure:

    • A four-ball apparatus is used, where a single steel ball is rotated against three stationary steel balls immersed in the lubricant sample.

    • The test is run under a specified load, speed, and temperature for a set duration.

    • After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller scar indicates better anti-wear performance.

    • The coefficient of friction is monitored throughout the test.

Visualization of Boundary Lubrication Mechanism

G cluster_surface Metal Surfaces cluster_lubricant Lubricant Film Top_Surface Top Metal Surface (Moving) p1 p2 p3 p4 Bottom_Surface Bottom Metal Surface (Stationary) p5 p6 p7 p8 t1 p1->t1 t2 p2->t2 t3 p3->t3 t4 p4->t4 b1 p5->b1 b2 p6->b2 b3 p7->b3 b4 p8->b4 Polar_Head Polar Ester Head (Adsorbed to Metal) Polar_Head->p7 NonPolar_Tail Non-Polar Hydrocarbon Tail (Forms Lubricating Layer) NonPolar_Tail->t2

Caption: Adsorption of polar ester molecules on metal surfaces to form a protective boundary film.

Protocol 5: Biodegradability Assessment
  • Standard: OECD 301B (CO₂ Evolution Test).[6]

  • Objective: To determine the readiness of the lubricant to be broken down by microorganisms.

  • Methodology Insight: For applications in environmentally sensitive areas, such as marine or forestry, lubricants must be "readily biodegradable".[6][7] This requires ≥60% degradation within a 28-day period.[6][8] Esters are generally known for their good biodegradability compared to mineral oils.[8][9]

  • Procedure:

    • The ester is introduced as the sole source of organic carbon into a liquid medium containing microorganisms.

    • The mixture is aerated and incubated under controlled conditions for 28 days.

    • The amount of carbon dioxide evolved from the biodegradation process is measured and compared to the theoretical maximum.

    • To be classified as readily biodegradable, the lubricant must achieve at least 60% degradation within a 10-day window during the 28-day test.[6]

Part 3: Data Presentation and Comparative Analysis

The properties of a dicarboxylic acid ester are a direct function of its molecular structure. The tables below provide expected performance data for esters derived from various long-chain dicarboxylic acids to contextualize the potential of this compound.

Table 1: Physical and Thermal Properties of Dicarboxylic Acid Esters

(Note: Data for Heptadecanedioate is projected based on established trends. All esters are assumed to be Di-2-ethylhexyl esters for valid comparison.)

Dicarboxylic AcidEster NameViscosity @ 40°C (cSt)Viscosity @ 100°C (cSt)Viscosity Index (VI)Pour Point (°C)Flash Point (°C)
Sebacic Acid (C10)D2EHS~13~3.5~150< -60> 220
This compound (C17) D2EHH ~25 ~5.0 ~155 < -45 > 240
Azelaic Acid (C9)D2EHA~11~3.2~145< -65> 215

Data synthesized from trends reported in sources.[1][2][10][11]

Table 2: Tribological and Environmental Properties
Dicarboxylic AcidEster NameCoefficient of Friction (COF)Lubrication RegimeBiodegradability
Sebacic Acid (C10)D2EHSLowBoundaryReadily Biodegradable
This compound (C17) D2EHH Low Boundary Expected: Readily Biodegradable
Azelaic Acid (C9)D2EHALowBoundaryReadily Biodegradable

Data synthesized from trends reported in sources.[1][6][10]

Analysis of Structure-Property Relationships:

  • Viscosity: Viscosity generally increases with the chain length (molecular weight) of the dicarboxylic acid.[10] Therefore, the C17-based ester is expected to have a higher viscosity than C9 or C10 esters, making it suitable for applications requiring a thicker lubricating film.

  • Viscosity Index (VI): Longer, linear chains tend to yield higher VIs.[11] The C17 backbone should contribute to an excellent VI.

  • Pour Point: The use of branched 2-ethylhexanol ensures a very low pour point for all esters. The slightly longer chain of the C17 acid may result in a marginally higher pour point compared to its shorter-chain counterparts, but it will remain exceptionally low.

  • Flash Point & Volatility: Longer chains and higher molecular weights lead to lower volatility and higher flash points, a key safety and performance attribute.[3] The C17 ester is predicted to have a superior (higher) flash point.

Visualization of Structure-Property Logic

G cluster_structure Molecular Structure Inputs cluster_properties Resulting Lubricant Properties Acid Dicarboxylic Acid Chain Length (e.g., C17) Viscosity Viscosity (Higher) Acid->Viscosity Longer chain increases MW VI Viscosity Index (Higher) Acid->VI Longer chain improves VI Stability Oxidative & Thermal Stability (Higher) Acid->Stability Higher MW reduces volatility Biodegradability Biodegradability (Good) Acid->Biodegradability Ester linkage is biodegradable Alcohol Alcohol Structure (e.g., Branched) PourPoint Pour Point (Lower) Alcohol->PourPoint Branching disrupts packing Alcohol->Stability Steric hindrance can improve stability

References

Application Notes & Protocols: The Use of Long-Chain Dicarboxylic Acids as Advanced Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Paradigm Shift in Corrosion Inhibition

Corrosion, the electrochemical degradation of materials, poses a significant threat to the durability and safety of metallic infrastructure, from pipelines to automotive components and marine structures.[1] The use of chemical inhibitors is a primary strategy for mitigating corrosion.[2] Historically, inhibitors based on chromates and nitrites have been effective but are now facing regulatory scrutiny due to their environmental toxicity. This has catalyzed a search for effective, environmentally benign alternatives.

Long-chain dicarboxylic acids (LCDAs) have emerged as a highly promising class of "green" corrosion inhibitors.[3][4] These molecules, which consist of a long aliphatic chain terminated by two carboxyl groups (HOOC-(CH₂_n-COOH), offer a unique combination of robust performance and favorable environmental profiles.[3][5] Their effectiveness stems from their ability to form persistent, self-assembled protective films on metal surfaces.[5] This document provides a comprehensive guide for researchers and industry professionals on the mechanism, application, and rigorous evaluation of LCDAs as corrosion inhibitors.

The Protective Mechanism: Self-Assembly at the Metal-Electrolyte Interface

The efficacy of LCDAs as corrosion inhibitors is rooted in their molecular structure and the resulting adsorption behavior at the metal surface. The process is a classic example of molecular self-assembly driven by specific chemical interactions.

The primary mechanism involves the strong adsorption of the dicarboxylate anions onto the metal surface.[6] The two polar carboxylate groups (-COO⁻) act as potent anchoring points, forming coordinate bonds with metal ions on the surface, which can lead to the formation of a stable metal-chelate complex.[1][5][6] This chemisorption process is often the initial and critical step in forming a protective layer.[5]

Following this initial binding, the long, nonpolar alkyl chains ((CH₂)n) orient themselves away from the metal surface. Through van der Waals interactions between adjacent chains, they pack together to form a dense, hydrophobic barrier.[5][6] This self-assembled monolayer effectively displaces water and aggressive ions (like Cl⁻) from the metal surface, physically impeding the electrochemical reactions that drive corrosion.[6] The inhibition efficiency generally increases with the length of the alkyl chain due to stronger intermolecular forces, leading to a more compact and impermeable film.[6][7]

Caption: Adsorption mechanism of LCDAs on a metal surface.

Performance Characteristics of Common LCDAs

The selection of an LCDA for a specific application depends on factors like the target metal, operating temperature, pH, and the nature of the corrosive medium. Longer-chain dicarboxylic acids generally offer better protection.

Dicarboxylic AcidCommon NameChain LengthTypical ApplicationsKey Performance Attributes
HOOC(CH₂)₈COOHSebacic AcidC10Engine coolants, metalworking fluids, lubricants[8]Excellent thermal stability, forms a persistent protective layer on various metals.[8]
HOOC(CH₂)₁₀COOHDodecanedioic AcidC12High-performance polyamides, powder coatings, lubricants, corrosion inhibitors.[4][8]High flash point, good thermal stability, effective film-former.[8]
HOOC(CH₂)₁₁COOHBrassylic AcidC13Specialty polyamides, lubricants, biodegradable solvents.[8]Suitable for a wide range of temperatures, effective in preventing atmospheric corrosion.[8]

Protocols for Performance Evaluation

A multi-faceted approach is required to rigorously validate the performance of an LCDA inhibitor. This involves electrochemical techniques to measure corrosion rates and surface analysis methods to characterize the protective film.

Caption: Standard workflow for evaluating corrosion inhibitor performance.

Protocol: Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current (i_corr_), corrosion potential (E_corr_), and to understand the inhibitor's effect on anodic and cathodic reactions (i.e., whether it's an anodic, cathodic, or mixed-type inhibitor).[9]

Materials & Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: metal coupon; Reference Electrode: Ag/AgCl or SCE; Counter Electrode: Platinum mesh or graphite rod)

  • Test solution (e.g., 3.5% NaCl) with and without various concentrations of the LCDA inhibitor.

  • Polishing materials (SiC papers, alumina slurry).

Procedure:

  • Working Electrode Preparation: Mechanically polish the metal coupon using successively finer grades of SiC paper (e.g., up to 1200 grit), followed by polishing with alumina slurry to achieve a mirror finish.

  • Cleaning: Degrease the polished coupon with acetone or ethanol in an ultrasonic bath for 5-10 minutes and dry it.[10]

  • Cell Assembly: Assemble the three-electrode cell. Ensure the reference electrode tip is close to the working electrode surface.

  • OCP Stabilization: Immerse the electrodes in the test solution and monitor the Open Circuit Potential (OCP) until it stabilizes (a drift of <5 mV over 10 minutes is acceptable). This typically takes 30-60 minutes.

  • Polarization Scan: Perform the potentiodynamic scan. A typical range is from -250 mV to +250 mV relative to the measured OCP.[11] A slow scan rate, such as 0.167 mV/s or 0.5 mV/s, is crucial to allow the system to remain in a quasi-steady state.[9][12]

  • Data Analysis: Plot the resulting potential (E) vs. log of current density (log i). Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (E_corr_) and corrosion current density (i_corr_).

  • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_⁰ - i_corr_ⁱ) / i_corr_⁰] * 100 Where i_corr_⁰ is the corrosion current density without the inhibitor and i_corr_ⁱ is the corrosion current density with the inhibitor.

Protocol: Electrochemical Impedance Spectroscopy (EIS)

Objective: To obtain quantitative information about the corrosion resistance and the properties of the inhibitor film in a non-destructive manner.[13][14] EIS is particularly powerful for studying the kinetics of inhibitor film formation over time.[15]

Materials & Equipment:

  • Same as for PDP, but the potentiostat must have a frequency response analyzer (FRA).

Procedure:

  • Electrode and Cell Setup: Prepare the working electrode and set up the cell exactly as described in the PDP protocol (Steps 1-3).

  • OCP Stabilization: Allow the system to stabilize at its OCP for 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC sinusoidal voltage signal (typically 10 mV) around the OCP over a wide frequency range, for example, from 100 kHz down to 10 mHz.

  • Data Analysis & Modeling:

    • The resulting data is typically presented as Nyquist and Bode plots.[14]

    • In a Nyquist plot for an uninhibited system, a single depressed semicircle is often observed. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct_), which is inversely proportional to the corrosion rate.

    • For an inhibited system, the diameter of the semicircle should be significantly larger, indicating a higher resistance to corrosion.[16]

    • Fit the impedance data to an appropriate equivalent electrical circuit (EEC) to model the electrochemical interface and extract quantitative parameters like solution resistance (R_s_), charge transfer resistance (R_ct_), and double-layer capacitance (C_dl_).[15][16] The presence of an inhibitor film may require adding elements for film resistance (R_f_) and film capacitance (C_f_).

  • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_ⁱ - R_ct_⁰) / R_ct_ⁱ] * 100 Where R_ct_⁰ is the charge transfer resistance without the inhibitor and R_ct_ⁱ is the charge transfer resistance with the inhibitor.

Protocol: Surface Analysis Techniques

Objective: To visually and chemically confirm the formation of a protective inhibitor film on the metal surface after exposure to the corrosive environment. These are typically ex-situ techniques.[17]

A. Scanning Electron Microscopy (SEM)

  • Purpose: To observe the surface morphology and assess the reduction in corrosion damage (e.g., pitting, general corrosion) in the presence of the inhibitor.[18]

  • Procedure: After an immersion test or electrochemical measurement, gently rinse the metal coupon with distilled water and ethanol, then dry it. Mount the sample on an SEM stub and acquire images at various magnifications. Compare the surface of a coupon exposed to the inhibited solution with one exposed to the uninhibited solution.

B. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the chemical composition of the surface film, confirming the presence of the adsorbed inhibitor and identifying its bonding state with the metal.[17][19]

  • Procedure: Prepare samples as for SEM. The analysis is conducted under ultra-high vacuum. By analyzing the binding energies of core-level electrons (e.g., C 1s, O 1s, N 1s, Fe 2p), one can confirm the presence of the dicarboxylic acid on the surface and investigate the nature of the metal-carboxylate bond.[17][20]

C. Atomic Force Microscopy (AFM)

  • Purpose: To provide high-resolution, three-dimensional topographical images of the surface and the adsorbed inhibitor film.[10][21] It can be used to measure film thickness and uniformity.[21]

  • Procedure: Samples are analyzed after immersion. The AFM tip scans the surface, allowing for the characterization of surface roughness and visualization of the inhibitor film at the nanoscale.[21]

Conclusion

Long-chain dicarboxylic acids represent a formidable and sustainable technology in the field of corrosion prevention. Their mechanism, based on the self-assembly of a durable, hydrophobic film, provides robust protection for a variety of metals in diverse environments. By employing the rigorous electrochemical and surface analysis protocols detailed in this guide, researchers and development professionals can effectively screen, validate, and optimize LCDA-based inhibitor formulations, paving the way for the next generation of safe and effective corrosion control solutions.

References

Application Notes & Protocols for the Biotransformation of Fatty Acids to Dicarboxylic Acids Using Candida tropicalis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain dicarboxylic acids (DCAs) are valuable chemical intermediates traditionally produced through petrochemical routes. The biotransformation of renewable fatty acids by the yeast Candida tropicalis presents a sustainable and highly specific alternative. This guide provides a comprehensive overview of the underlying biochemical principles and detailed, field-proven protocols for the entire workflow, from microbial cultivation to the purification and analysis of the final product. We delve into the critical role of the cytochrome P450 monooxygenase system in the ω-oxidation pathway and offer strategies for process optimization, including the use of genetically engineered strains with attenuated β-oxidation pathways. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this powerful biocatalytic system.

Scientific Foundation: The ω-Oxidation Pathway

The conversion of fatty acids to α,ω-dicarboxylic acids in Candida tropicalis is primarily achieved through the ω-oxidation pathway, a multi-step enzymatic process localized in the endoplasmic reticulum and peroxisomes. This pathway serves as an alternative to the primary fatty acid catabolism route, β-oxidation.

Mechanism of ω-Oxidation

The ω-oxidation pathway is initiated by the terminal hydroxylation of a fatty acid at its ω-carbon. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) system, which is considered the rate-limiting step in the overall conversion.[1][2][3] The resulting ω-hydroxy fatty acid is then sequentially oxidized to an aldehyde and finally to a dicarboxylic acid by alcohol and aldehyde dehydrogenases, respectively.[4][5]

For enhanced production of DCAs, it is often advantageous to utilize strains of C. tropicalis in which the competing β-oxidation pathway is blocked. This can be achieved through genetic engineering, specifically by disrupting the genes encoding for acyl-CoA oxidases, the first enzymes in the β-oxidation spiral.[6][7] This strategic modification redirects the metabolic flux of fatty acids almost exclusively towards the ω-oxidation pathway, leading to a theoretical conversion efficiency of up to 100%.[6][7]

Key Enzymatic Players

The cytochrome P450 monooxygenase system is central to the ω-oxidation pathway. This enzymatic complex comprises a heme-containing CYP enzyme and an NADPH-cytochrome P450 reductase (NCP).[1] In C. tropicalis, the CYP52A family of enzymes is particularly important for the ω-hydroxylation of fatty acids and alkanes.[1][4] The expression of these enzymes is often induced by the presence of the fatty acid substrate.[3][8] Further strain improvement can be achieved by overexpressing the genes encoding for these key CYP enzymes and their reductase partners, thereby increasing the overall productivity of the bioconversion.[6]

omega_oxidation_pathway cluster_beta_oxidation β-Oxidation Pathway (Blocked in Engineered Strains) fatty_acid Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Cytochrome P450 NADPH-P450 Reductase (CYP52A Family) acetyl_coA Acetyl-CoA fatty_acid->acetyl_coA Acyl-CoA Oxidase (POX genes disrupted) omega_oxo_fa ω-Oxo Fatty Acid omega_hydroxy_fa->omega_oxo_fa Fatty Alcohol Oxidase/ Dehydrogenase dca α,ω-Dicarboxylic Acid omega_oxo_fa->dca Fatty Aldehyde Dehydrogenase

Figure 1: The ω-oxidation pathway for the conversion of fatty acids to dicarboxylic acids in Candida tropicalis.

Experimental Workflow: From Culture to Purified Product

The successful production of dicarboxylic acids using C. tropicalis requires a systematic approach encompassing microbial cultivation, biotransformation, product recovery, and analysis.

experimental_workflow inoculum Inoculum Preparation fermentation Fed-Batch Fermentation (Growth & Biotransformation) inoculum->fermentation cell_removal Cell Mass Removal fermentation->cell_removal extraction Solvent Extraction cell_removal->extraction purification Crystallization extraction->purification analysis Analysis (GC-MS, HPLC) purification->analysis

Figure 2: A generalized experimental workflow for dicarboxylic acid production.

Materials and Reagents

  • Microorganism: Candida tropicalis strain (wild-type or a β-oxidation blocked mutant, e.g., ATCC 20962).

  • Media Components:

    • Yeast Extract

    • Peptone

    • Dextrose (Glucose)

    • Yeast Nitrogen Base (YNB) w/o amino acids and ammonium sulfate

    • Ammonium Sulfate or Urea

    • Potassium Phosphate (monobasic and dibasic)

    • Magnesium Sulfate

    • Trace minerals and vitamins solution

  • Fatty Acid Substrate: Oleic acid, myristic acid, or other long-chain fatty acids.

  • Fermentation Reagents:

    • Antifoaming agent

    • pH control solutions (e.g., 4M NaOH, 2M H₂SO₄)

  • Extraction Solvents:

    • Ethyl acetate, methyl tert-butyl ether (MTBE), or other suitable organic solvents.

  • Purification Reagents:

    • Activated carbon

    • Acids for pH adjustment (e.g., HCl, H₂SO₄)

  • Analytical Reagents:

    • Derivatization agents for GC-MS (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • HPLC mobile phase components (e.g., acetonitrile, water, acid modifier)

    • Dicarboxylic acid standards

Detailed Protocols

Protocol 1: Inoculum Preparation
  • Aseptic Technique: All media preparation and microbial handling should be performed under sterile conditions.

  • Seed Culture Medium (YPD):

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Dextrose: 20 g/L

  • Inoculation: Inoculate a single colony of C. tropicalis from an agar plate into a flask containing YPD medium.

  • Incubation: Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours, or until a dense culture is obtained.

Protocol 2: Fed-Batch Fermentation for Dicarboxylic Acid Production

This protocol is designed for a laboratory-scale bioreactor and employs a two-phase strategy: an initial growth phase followed by a biotransformation phase.

Fermentation Medium Composition: [1][9]

  • Glucose: 20-40 g/L

  • Yeast Extract: 5-10 g/L

  • (NH₄)₂SO₄: 2-5 g/L

  • KH₂PO₄: 1-2 g/L

  • MgSO₄·7H₂O: 0.5-1 g/L

  • Trace minerals and vitamins solution

Phase 1: Cell Growth

  • Bioreactor Setup: Sterilize the bioreactor with the fermentation medium in place.

  • Inoculation: Inoculate the bioreactor with the seed culture (5-10% v/v).

  • Growth Conditions:

    • Temperature: 30-33°C[10]

    • pH: 5.0-6.0 (controlled with NaOH and H₂SO₄)[2]

    • Dissolved Oxygen (DO): Maintain above 20% saturation through aeration and agitation.

  • Monitoring: Monitor cell growth by measuring optical density (OD₆₀₀) and glucose concentration.

  • Duration: Continue this phase until the glucose is nearly depleted and a high cell density is achieved (typically 24-48 hours).

Phase 2: Biotransformation

  • Substrate Feed: Initiate a continuous or pulsed feed of the fatty acid substrate. A co-feed of a carbon source like glucose or sucrose can be beneficial for cell maintenance and cofactor regeneration.[4]

  • pH Shift: Gradually increase the pH of the culture to 7.0-8.0. This shift is crucial as it enhances the secretion of the produced dicarboxylic acids and improves their solubility.[2][11]

  • Biotransformation Conditions:

    • Temperature: 30-33°C[10]

    • pH: 7.0-8.0[2][11]

    • DO: Maintain above 20% saturation.

  • Monitoring: Regularly sample the fermentation broth to monitor the concentration of the fatty acid substrate and the dicarboxylic acid product using the analytical methods described below.

  • Duration: Continue the biotransformation for 72-120 hours, or until the substrate is consumed and product formation plateaus.

Protocol 3: Extraction and Purification of Dicarboxylic Acids

Step 1: Cell Removal

  • Centrifuge the fermentation broth at 5,000-10,000 x g for 15-20 minutes to pellet the C. tropicalis cells.

  • Decant and collect the supernatant, which contains the dissolved dicarboxylic acids.

Step 2: Solvent Extraction [12][13]

  • Acidification: Adjust the pH of the supernatant to 2.0-3.0 with a strong acid (e.g., HCl or H₂SO₄). This protonates the dicarboxylic acids, making them more soluble in organic solvents.

  • Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

  • Mixing and Separation: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. Allow the phases to separate.

  • Collection: Drain the lower aqueous phase and collect the upper organic phase containing the dicarboxylic acids.

  • Repeat: Perform two to three additional extractions with fresh solvent to maximize recovery.

  • Solvent Removal: Combine the organic extracts and remove the solvent using a rotary evaporator.

Step 3: Purification by Crystallization [3][6][14][15]

  • Dissolution: Dissolve the crude dicarboxylic acid residue from the solvent evaporation in a minimal amount of hot water or an appropriate solvent mixture (e.g., ethanol/water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 15-30 minutes. Remove the carbon by hot filtration.[14]

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quantification

Accurate quantification of the substrate and product is essential for monitoring the biotransformation process and determining the final yield.

Protocol 4: GC-MS Analysis of Dicarboxylic Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of dicarboxylic acids, but it requires a derivatization step to increase their volatility.

Sample Preparation and Derivatization: [8][16]

  • Take a known volume of the fermentation broth and centrifuge to remove cells.

  • Perform a small-scale liquid-liquid extraction as described in Protocol 3.2.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) esters.

  • The sample is now ready for injection into the GC-MS.

GC-MS Conditions (Example):

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injector Temperature: 280°C

  • Oven Program: 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) mode, scanning a mass range of 50-650 amu.

Protocol 5: HPLC Analysis of Dicarboxylic Acids

High-performance liquid chromatography (HPLC) can be used for the direct quantification of dicarboxylic acids without derivatization.[17][18][19][20][21]

Sample Preparation:

  • Centrifuge a sample of the fermentation broth to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample as necessary with the mobile phase.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or sulfuric acid) and an organic solvent (e.g., acetonitrile).[17][18][20]

  • Flow Rate: 0.5-1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector: UV detector at 210 nm or a refractive index (RI) detector.

Data Presentation: Expected Results

The following table presents hypothetical data from a fed-batch fermentation of oleic acid to octadecanedioic acid by an engineered C. tropicalis strain.

Fermentation Time (h)Biomass (g/L)Oleic Acid (g/L)Octadecanedioic Acid (g/L)Yield (g/g)Productivity (g/L/h)
05.220.00.00.000.00
2425.815.34.50.220.19
4838.18.712.10.320.25
7245.32.119.80.440.28
9646.50.523.40.500.24
12046.8<0.125.10.530.21

Troubleshooting

Problem Possible Cause Solution
Low cell growthSuboptimal media composition or fermentation conditions.Optimize pH, temperature, and nutrient concentrations.
Low dicarboxylic acid yieldInefficient biotransformation, degradation of product.Use a β-oxidation blocked strain. Optimize substrate feeding and pH during the biotransformation phase.
Poor extraction efficiencyIncorrect pH during extraction, unsuitable solvent.Ensure the pH is sufficiently low (2.0-3.0). Test different extraction solvents.
Impure final productIncomplete separation from byproducts or media components.Perform multiple crystallization steps. Use activated carbon for color removal.
Poor chromatographic separationInappropriate column or mobile phase.Optimize HPLC mobile phase composition and gradient. For GC-MS, ensure complete derivatization.

References

Application Note: A Practical Guide to Dicarboxylic Acid Synthesis via Isomerizing Hydroxycarbonylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain α,ω-dicarboxylic acids are vital chemical intermediates, primarily used as monomers for high-performance polymers like nylon and polyesters. Traditional synthesis routes often rely on multi-step, energy-intensive processes that utilize harsh oxidants. Isomerizing hydroxycarbonylation has emerged as a powerful and sustainable alternative, enabling the direct conversion of readily available unsaturated fatty acids—derived from renewable plant oils—into linear dicarboxylic acids with high atom economy. This guide provides a comprehensive overview of the palladium-catalyzed isomerizing hydroxycarbonylation of unsaturated fatty acids, detailing the underlying reaction mechanism, the rationale behind key experimental parameters, a step-by-step laboratory protocol, and a practical troubleshooting guide.

Introduction

The Significance of α,ω-Dicarboxylic Acids

Dicarboxylic acids (DCAs), particularly long-chain α,ω-DCAs, are indispensable building blocks in the chemical industry.[1][2] Their bifunctional nature makes them ideal precursors for producing a wide range of materials, including polyamides, polyesters, plasticizers, lubricants, and adhesives.[2] Adipic acid, a C6 dicarboxylic acid, is a key monomer for nylon-6,6, with millions of tons produced annually.[2][3] However, its conventional synthesis involves the oxidation of a petroleum-derived cyclohexanone/cyclohexanol mixture with nitric acid, a process that generates significant quantities of nitrous oxide (N₂O), a potent greenhouse gas.[2][3] The development of greener, more efficient routes to these valuable chemicals is a critical goal for sustainable chemistry.

Isomerizing Hydroxycarbonylation: A Sustainable Strategy

Isomerizing hydroxycarbonylation is a tandem catalytic process that combines double bond isomerization with a terminal carbonylation reaction. This "isomerizing functionalization" allows internal olefins, such as those found in abundant unsaturated fatty acids like oleic acid, to be converted directly into linear α,ω-difunctional compounds.[4][5] The reaction utilizes carbon monoxide (CO) as a C1 source and water as a nucleophile, offering a highly atom-economical pathway to valuable long-chain dicarboxylic acids from renewable feedstocks.[1] This approach circumvents the need for harsh oxidative cleavage and provides a more environmentally benign route to these important industrial monomers.[6]

The Core Mechanism: A Step-by-Step Breakdown

The catalytic cycle of isomerizing hydroxycarbonylation is a sophisticated sequence of events orchestrated by a palladium catalyst, typically modified with a bulky phosphine ligand. The process hinges on the ability of the catalyst to "walk" along the carbon chain of the fatty acid until it reaches the terminal position, where selective carbonylation occurs.

The Catalytic Cycle

The reaction is initiated by the formation of a catalytically active palladium-hydride species, [Pd-H].[7][8] The key steps are:

  • Olefin Coordination & Hydropalladation: The internal double bond of the unsaturated fatty acid coordinates to the [Pd-H] complex. Migratory insertion of the olefin into the Pd-H bond forms a palladium-alkyl intermediate.

  • Isomerization via β-Hydride Elimination & Re-addition: The crucial isomerization occurs through a series of reversible β-hydride elimination and re-addition steps. This process allows the palladium center to migrate along the alkyl chain. Sterically demanding ligands favor the formation of the terminal, less hindered linear Pd-alkyl species, which is key to achieving high regioselectivity.[7][9]

  • CO Insertion: Once the terminal Pd-alkyl complex is formed, carbon monoxide inserts into the palladium-carbon bond, yielding a linear palladium-acyl intermediate.[7][8] This step is generally fast and reversible.[7]

  • Hydrolysis (Rate-Determining Step): The final, and often rate-limiting, step is the nucleophilic attack of water on the palladium-acyl species.[1][7] This hydrolysis step releases the dicarboxylic acid product and regenerates the active palladium-hydride catalyst, closing the catalytic loop.

Catalytic Cycle cluster_main Isomerizing Hydroxycarbonylation Cycle Active_Catalyst [L₂Pd-H]⁺ Active Catalyst Coordination Olefin Coordination Active_Catalyst->Coordination + Unsaturated   Fatty Acid Pd_Alkyl_Internal Internal Pd-Alkyl Intermediate Coordination->Pd_Alkyl_Internal Hydropalladation Isomerization β-H Elimination / Re-addition Pd_Alkyl_Internal->Isomerization Isomerization->Pd_Alkyl_Internal (Reversible) Pd_Alkyl_Linear Linear Pd-Alkyl Intermediate Isomerization->Pd_Alkyl_Linear (Favored) CO_Insertion CO Insertion Pd_Alkyl_Linear->CO_Insertion + CO Pd_Acyl Linear Pd-Acyl Intermediate CO_Insertion->Pd_Acyl Hydrolysis Hydrolysis (Rate-Limiting) Pd_Acyl->Hydrolysis + H₂O Hydrolysis->Active_Catalyst - Dicarboxylic Acid - H⁺

Caption: The catalytic cycle of isomerizing hydroxycarbonylation.

Key Experimental Parameters & Their Rationale

Achieving high yield and selectivity in isomerizing hydroxycarbonylation requires careful control of several interconnected parameters. The choices made are grounded in mechanistic principles designed to favor the formation of the desired linear product.

The Catalyst System: Palladium and Ligands
  • Palladium Precursor: Palladium(II) sources like Pd(OAc)₂ or pre-formed complexes such as [(ligand)Pd(OTf)₂] are commonly used.[1][10] These precursors form the active Pd(0) or Pd(II)-hydride species under reaction conditions.

  • The Critical Role of Ligands: The choice of phosphine ligand is arguably the most critical factor for success. Bulky, wide-bite-angle diphosphine ligands are essential for achieving high selectivity for the linear product.[7][9]

    • Rationale (Steric Hindrance): Sterically demanding ligands increase the energy barrier for the formation of branched (internal) Pd-acyl species.[7] They create a congested environment around the palladium center, making the formation of the less-hindered terminal Pd-alkyl intermediate more favorable.[9]

    • Examples: Ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (dtbpx) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) have proven highly effective.[1][11][12] The flexible backbone of Xantphos, for instance, is believed to facilitate different steps in the catalytic cycle.[12]

Acid Promoter and Solvent System
  • Acid Promoter: A Brønsted acid (e.g., methanesulfonic acid (MSA) or p-toluenesulfonic acid (PTSA)) is crucial.[10][13]

    • Rationale: The acid facilitates the formation of the active palladium-hydride catalyst and is essential for the final hydrolysis step to release the carboxylic acid product.[8][13]

  • Solvent: The immiscibility of nonpolar fatty acids and polar water presents a significant challenge.[1]

    • Rationale: A solvent system is required to create a homogeneous reaction mixture, ensuring sufficient contact between the substrate, water, and the catalyst.[1] Polar aprotic solvents like tetrahydrofuran (THF) are often used to solubilize all components.[1]

Reaction Conditions: Pressure and Temperature
  • Carbon Monoxide Pressure: The reaction is typically run under elevated CO pressure (e.g., 20-40 bar).[1][10]

    • Rationale: Sufficient CO pressure is necessary to drive the CO insertion step and maintain catalyst stability. Low CO pressure can sometimes lead to side reactions or catalyst decomposition.[14]

  • Temperature: Reaction temperatures typically range from 100-140 °C.

    • Rationale: The temperature must be high enough to overcome the activation energy barriers, particularly for the rate-limiting hydrolysis step, and to ensure adequate isomerization rates.[1] However, excessively high temperatures can lead to decreased selectivity or catalyst degradation.

ParameterTypical Range/ValueRationale
Catalyst Precursor [(dtbpx)Pd(OTf)₂]Forms active Pd-H species; pre-complexed for stability.
Ligand dtbpx, XantphosBulky diphosphine; promotes high linear selectivity via sterics.[1][7][11]
Substrate Oleic Acid (or other unsaturated fatty acids)Renewable feedstock with an internal double bond.[1]
Nucleophile Water (H₂O)Readily available, green nucleophile for hydrolysis.[1]
Acid Promoter Methanesulfonic Acid (MSA)Facilitates catalyst activation and final product release.[13]
Solvent Tetrahydrofuran (THF)Ensures a homogeneous mixture of immiscible reactants.[1]
CO Pressure 20 - 40 barDrives CO insertion step; stabilizes the catalyst.[1][10]
Temperature 100 - 140 °CProvides sufficient energy for isomerization and hydrolysis.[1]

Protocol: Synthesis of 1,19-Nonadecanedioic Acid from Oleic Acid

This protocol describes a representative procedure for the isomerizing hydroxycarbonylation of technical-grade oleic acid, adapted from established literature methods.[1]

Materials and Reagents
  • Catalyst: [(dtbpx)Pd(OTf)₂] (CAS: 887919-58-8)

  • Ligand Additive: (dtbpxH₂)(OTf)₂ (Diprotonated ligand salt)

  • Substrate: Technical Grade Oleic Acid (~90-93% purity)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Nucleophile: Degassed, deionized water

  • Acid Promoter: Methanesulfonic acid (MSA)

  • Gas: Carbon Monoxide (CO), high purity (≥99.9%)

  • Inert Gas: Argon or Nitrogen

  • Work-up: Dichloromethane (DCM), saturated NaCl solution (brine), anhydrous MgSO₄

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS), NMR Spectroscopy

Equipment Setup
  • High-pressure autoclave (e.g., Parr or Büchi reactor) equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller.

  • Schlenk line or glovebox for inert atmosphere manipulations.

  • Standard laboratory glassware (flasks, separatory funnel, etc.).

  • Rotary evaporator.

Experimental Workflow cluster_workflow General Experimental Workflow A 1. Reactor Assembly (Inert Atmosphere) B 2. Add Reagents (Catalyst, Ligand, Solvent, Substrate, H₂O, Acid) A->B C 3. Seal & Purge (Flush with CO) B->C D 4. Pressurize & Heat (e.g., 20 bar CO, 120 °C) C->D E 5. Reaction (Stir for 18-24h) D->E F 6. Cool & Depressurize E->F G 7. Product Extraction (DCM/Water) F->G H 8. Purification (Drying & Solvent Removal) G->H I 9. Analysis (GC-MS, NMR) H->I

Caption: A typical workflow for the hydroxycarbonylation experiment.

Step-by-Step Experimental Procedure

Note: All manipulations involving the catalyst and anhydrous solvent should be performed under an inert atmosphere (Argon or Nitrogen).

  • Reactor Preparation: In a glovebox or under a stream of argon, add the catalyst precursor [(dtbpx)Pd(OTf)₂] (e.g., 50 µmol, 1 eq) and the diprotonated ligand salt (dtbpxH₂)(OTf)₂ (e.g., 120 µmol, 2.4 eq) to the glass liner of the autoclave containing a magnetic stir bar.

  • Reagent Addition: Remove the liner from the glovebox and add anhydrous THF (e.g., 10 mL), technical grade oleic acid (e.g., 10 mmol), deionized water (e.g., 20 mmol), and methanesulfonic acid (e.g., 1 mmol).

  • Seal and Purge: Immediately place the liner inside the autoclave, seal the reactor, and remove it from the inert atmosphere. Purge the reactor by pressurizing with CO (e.g., to 10 bar) and venting three times to remove residual air.

  • Pressurize and Heat: Pressurize the autoclave to the desired initial pressure (e.g., 20 bar) with CO. Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and stirring speed for the desired duration (e.g., 18 hours). The pressure will decrease as CO is consumed; this can be monitored to track reaction progress.

  • Cooling and Depressurization: After the reaction time has elapsed, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess CO in a well-ventilated fume hood.

Work-up and Purification
  • Extraction: Open the reactor and transfer the crude reaction mixture to a separatory funnel using dichloromethane (DCM) to rinse the liner. Add additional DCM and wash the organic phase with saturated NaCl solution (brine).

  • Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: The resulting crude product can be analyzed directly. An aliquot can be derivatized (e.g., esterified with diazomethane or trimethylsilyldiazomethane) for analysis by GC-MS to determine conversion and selectivity for the linear dicarboxylic acid product.[1] Further purification can be achieved by recrystallization if necessary.

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Air/Moisture Exposure) 2. Insufficient Temperature 3. Inhomogeneous Reaction Mixture1. Ensure all catalyst and solvent manipulations are performed under a strict inert atmosphere. Use freshly opened, anhydrous solvents. 2. Increase the reaction temperature in increments (e.g., 10 °C) to ensure the activation barrier is overcome. 3. Confirm that the chosen solvent effectively dissolves all reactants at the reaction temperature. Adjust solvent volume if needed.[1]
Poor Selectivity (Branched Products) 1. Ligand Choice Not Optimal 2. Insufficient Ligand-to-Metal Ratio 3. CO Pressure Too Low1. Use a ligand with greater steric bulk (e.g., dtbpx) to disfavor internal carbonylation.[7] 2. Ensure an excess of ligand is present to prevent the formation of less selective catalyst species. 3. Increase CO pressure. Low pressure can alter the equilibrium between catalyst species.
Substrate Hydrogenation (Side Reaction) Presence of a hydrogen source and active Pd-H species can lead to hydrogenation, especially for α,β-unsaturated intermediates.This is a common side reaction in hydroformylation and can occur here. Ensure the CO gas is of high purity and free from H₂ contamination. Tightly controlling temperature and pressure can help minimize this pathway.
Catalyst Decomposition (Black Precipitate) 1. Reaction Temperature Too High 2. Insufficient CO Pressure1. Reduce the reaction temperature. Catalyst stability is often temperature-dependent. 2. Maintain adequate CO pressure throughout the reaction to stabilize the active catalytic species and prevent Pd(0) agglomeration.

Conclusion and Future Outlook

Isomerizing hydroxycarbonylation represents a significant advancement in the sustainable synthesis of dicarboxylic acids. By leveraging palladium catalysis, this method transforms renewable unsaturated fatty acids into valuable linear α,ω-difunctionalized products with high selectivity and efficiency. The key to this transformation lies in the rational design of the catalyst system, particularly the use of sterically demanding phosphine ligands that expertly guide the reaction pathway towards the desired terminal functionalization. As research continues to refine catalyst stability and activity, this technology holds the promise of providing a more cost-effective and environmentally responsible foundation for the production of next-generation polymers and chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polycondensation Reactions with Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polycondensation reactions involving dicarboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of polymer synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions encountered when working with dicarboxylic acid polycondensation.

Q1: What is the most critical factor for achieving high molecular weight in polycondensation?

A1: Unquestionably, the most critical factor is maintaining a precise 1:1 stoichiometric ratio of the reactive functional groups (e.g., carboxylic acid and hydroxyl groups).[1][2][3] Any deviation from this perfect balance will result in one type of functional group being depleted, which halts chain propagation and severely limits the final molecular weight.[1][2]

Q2: How does the removal of the condensation byproduct, typically water, influence the reaction?

A2: Polycondensation is an equilibrium reaction. The removal of the small molecule byproduct (like water or methanol) is essential to drive the reaction forward towards the formation of high molecular weight polymer chains.[4][5][6] Inefficient removal will cause the equilibrium to shift back towards the monomers and oligomers, resulting in a low degree of polymerization.[5]

Q3: What are the typical temperature ranges for these reactions, and why are they important?

A3: The reaction temperature must be high enough to keep the monomers and the resulting polymer molten and to ensure a sufficient reaction rate.[7][8] However, excessively high temperatures can lead to undesirable side reactions, such as thermal degradation, oxidation, or decarboxylation, which can cause discoloration and chain scission, ultimately lowering the molecular weight.[9][10][11] A common approach is a two-stage process: an initial esterification step at a lower temperature (e.g., 150-190°C) followed by a higher temperature polycondensation step (e.g., 200-240°C) under vacuum.[7][9]

Q4: What types of catalysts are commonly used for polyesterification with dicarboxylic acids?

A4: A range of catalysts can be employed to accelerate the reaction. These include:

  • Protonic Acids: Strong acids like p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄) are effective but can sometimes promote side reactions.[7][12]

  • Organometallic Compounds: Tin-based catalysts (e.g., stannous octoate), titanium alkoxides (e.g., titanium(IV) isopropoxide), and antimony compounds (e.g., antimony trioxide) are widely used in industrial processes.[9][13][14]

  • Solid Acid Catalysts: These offer the advantage of easier removal from the final polymer, leading to a purer product.[15]

The choice of catalyst depends on the specific monomers, desired reaction temperature, and the required properties of the final polymer.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving specific problems you may encounter during your experiments.

Issue 1: Low Molecular Weight of the Final Polymer

This is one of the most frequent challenges in polycondensation.[5][9][11] A systematic approach is necessary to pinpoint the cause.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Monomer Impurity Impurities with only one functional group act as chain terminators, drastically limiting polymer growth.[9][16]Verify monomer purity (≥99%) using techniques like NMR or titration. If necessary, purify monomers by recrystallization and ensure they are thoroughly dried under vacuum before use.[3][9]
Stoichiometric Imbalance As explained in the FAQs, an exact 1:1 molar ratio of functional groups is paramount.[1][2]Use a high-precision analytical balance for all measurements. For monomers prone to volatilization at high temperatures (e.g., short-chain diols), a slight initial excess of the volatile monomer may be used to compensate for loss.[7][11]
Inefficient Water Removal The presence of water shifts the reaction equilibrium backward, preventing the formation of long polymer chains.[4][5]During the final polycondensation stage, apply a high vacuum (< 1 mbar). Ensure your reaction setup is completely sealed and leak-proof.[5][9] In the initial stages, a gentle sweep of an inert gas like nitrogen can help carry away water vapor.[5]
Suboptimal Reaction Temperature/Time If the temperature is too low, the reaction rate will be insufficient.[9] If it's too high or the reaction time is excessive, thermal degradation can occur.[9][11]Optimize the temperature profile. Start with a lower temperature for the initial esterification and gradually increase it for the polycondensation stage. Monitor the viscosity of the melt (e.g., via stirrer torque) as an indicator of molecular weight increase.[9]
Catalyst Inefficiency or Deactivation The catalyst may be inactive or used at a suboptimal concentration.Verify the activity of your catalyst. If it's old or has been improperly stored, it may be compromised. Optimize the catalyst concentration; typically, this ranges from 0.01 to 0.5 mol% relative to the dicarboxylic acid.[9]

Troubleshooting Workflow for Low Molecular Weight

G start Low Molecular Weight (Mn or Mw) purity Are Monomers >99% Pure and Dry? start->purity stoichiometry Is Stoichiometry a Precise 1:1 Molar Ratio? purity->stoichiometry Yes action_purity Action: Purify monomers (e.g., recrystallization). Dry thoroughly under vacuum. purity->action_purity No vacuum Is High Vacuum (<1 mbar) Effective? stoichiometry->vacuum Yes action_stoichiometry Action: Use high-precision balance. Account for monomer purity. Consider slight excess of volatile diol. stoichiometry->action_stoichiometry No temp_time Are Temperature and Time Optimized? vacuum->temp_time Yes action_vacuum Action: Check for system leaks. Increase vacuum level. Use N2 sweep in early stages. vacuum->action_vacuum No catalyst Is Catalyst Active and Concentration Optimal? temp_time->catalyst Yes action_temp_time Action: Incrementally increase time. Ensure temperature is above Tm of reactants and polymer. temp_time->action_temp_time No action_catalyst Action: Check catalyst activity. Adjust concentration. Consider a different catalyst. catalyst->action_catalyst No end_node High Molecular Weight Achieved catalyst->end_node Yes action_purity->stoichiometry action_stoichiometry->vacuum action_vacuum->temp_time action_temp_time->catalyst action_catalyst->end_node

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Polymer Discoloration (Yellowing/Browning)

Discoloration indicates that undesirable side reactions are occurring, which can compromise the polymer's properties and appearance.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Thermal Degradation The polymer is being held at a temperature above its stability limit for an extended period.[9][11]Reduce the final polycondensation temperature or shorten the reaction time. Ensure the temperature probe is accurately measuring the temperature of the melt, not just the heating bath.
Oxidation The presence of oxygen in the reactor at high temperatures can lead to oxidative degradation of the polymer chains.[10]Ensure a thorough inert gas (nitrogen or argon) purge of the reactor before heating. Maintain a slight positive pressure of the inert gas during the initial esterification phase before applying a vacuum.
Catalyst-Induced Side Reactions Some catalysts, particularly certain titanium-based ones, can cause discoloration at high temperatures.[9]Use the minimum effective catalyst concentration. Consider screening alternative catalysts that are known to have better thermal stability or produce less color.
Monomer Impurities Impurities in the starting materials can sometimes be susceptible to degradation at high temperatures, leading to color formation.Re-verify the purity of your monomers. If impurities are suspected, purify them as described in the previous section.

Logical Flow for Preventing Discoloration

G start Polymer Discoloration (Yellowing/Browning) inert_atm Is a Strict Inert Atmosphere Maintained? start->inert_atm temp_profile Is the Temperature Profile Optimized? inert_atm->temp_profile Yes action_inert Action: Purge reactor with N2/Ar before heating. Maintain positive pressure during Stage 1. inert_atm->action_inert No catalyst_choice Is the Catalyst Type and Concentration Appropriate? temp_profile->catalyst_choice Yes action_temp Action: Lower final reaction temp. Reduce reaction time. Verify temperature probe accuracy. temp_profile->action_temp No action_catalyst Action: Reduce catalyst concentration. Screen alternative catalysts (e.g., tin-based, solid acids). catalyst_choice->action_catalyst No end_node Colorless or Light-Colored Polymer catalyst_choice->end_node Yes action_inert->temp_profile action_temp->catalyst_choice action_catalyst->end_node

Caption: Decision process for mitigating polymer discoloration.

Issue 3: Gel Formation (Cross-linking)

Unintended gelation indicates the formation of a cross-linked polymer network, which can be detrimental to processability and final material properties.

Potential Causes & Solutions

Potential Cause Explanation Recommended Action
Trifunctional Impurities The presence of impurities with more than two reactive groups (e.g., glycerol in a diol monomer, or a tricarboxylic acid) will lead to branching and, eventually, a cross-linked network.[6][16]Ensure the purity of your monomers. Use analytical techniques like NMR to confirm the structure and purity of the starting materials.[3]
Unintended Side Reactions At high temperatures, side reactions can occur that create cross-linking sites on the polymer backbone. For example, some diols can undergo etherification.[7][17]Lower the reaction temperature. Use a milder catalyst or reduce the catalyst concentration to minimize the rate of side reactions.[17]
Unsaturated Monomers If using unsaturated dicarboxylic acids or diols, radical cross-linking can occur at high temperatures.Add a polymerization inhibitor to the reaction mixture to prevent thermally induced radical reactions.[17]

Experimental Protocols

Protocol 1: General Two-Stage Melt Polycondensation

This protocol provides a general starting point for the synthesis of a polyester from a dicarboxylic acid and a diol.

Materials:

  • Dicarboxylic Acid (1.00 molar equivalent)

  • Diol (1.00 - 1.05 molar equivalents)

  • Catalyst (e.g., Sn(Oct)₂, 0.05 mol%)

  • Reaction vessel equipped with a mechanical stirrer, inert gas inlet, distillation head, and vacuum connection.

Procedure:

  • Reactor Setup: Charge the dicarboxylic acid, diol, and catalyst into the reaction vessel.

  • Inerting: Purge the system with a dry, inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.

  • Stage 1 (Esterification):

    • Begin stirring and gradually heat the reactor to 160-190°C under a slow, continuous flow of the inert gas.

    • Hold at this temperature for 2-4 hours. Water will be generated and should be collected in the distillation flask. The reaction can be monitored by titrating the acid value of samples taken periodically.

  • Stage 2 (Polycondensation):

    • Gradually increase the temperature to 200-240°C.

    • Slowly and carefully apply a vacuum to the system over 30-60 minutes, reducing the pressure to below 1 mbar. This must be done gradually to avoid vigorous boiling of the reactants.

    • Continue the reaction under high vacuum and at high temperature for another 3-5 hours. The viscosity of the mixture will increase significantly as the molecular weight of the polymer grows. The stirring torque can be monitored as an indicator of increasing viscosity.

  • Reaction Termination and Polymer Recovery:

    • Once the desired viscosity is reached (or after the allotted time), stop the heating and turn off the stirrer.

    • Introduce the inert gas to bring the reactor back to atmospheric pressure.

    • While still hot and molten, extrude or pour the polymer from the reactor. Allow it to cool and solidify.

Protocol 2: Monitoring Reaction Progress

Regularly monitoring the progress of your polymerization is key to achieving reproducible results.

  • Acid Value Titration: Periodically take a small sample from the reaction mixture (if possible), dissolve it in a suitable solvent, and titrate with a standardized base (e.g., KOH in ethanol) to determine the concentration of remaining carboxylic acid end groups. This is particularly useful in the early stages of the reaction.[18]

  • Viscosity Measurement: In the later stages, the melt viscosity is a direct indicator of the molecular weight. An increase in the torque required by the mechanical stirrer signifies an increase in molecular weight.[8]

  • Spectroscopic Analysis: Techniques like in-situ Attenuated Total Reflection (ATR)-FTIR spectroscopy can be used to monitor the disappearance of hydroxyl and carboxylic acid bands and the appearance of the ester carbonyl band in real-time.[19]

  • Size Exclusion Chromatography (SEC/GPC): For detailed analysis, samples can be taken at different time points and analyzed by SEC/GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[18][20][21]

References

How to increase molecular weight in polyester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Achieving High Molecular Weight

Welcome to the technical support center for polyester synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their polymerization reactions to achieve higher molecular weight polyesters. Molecular weight is a critical parameter that dictates the mechanical, thermal, and rheological properties of the final polymer. This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the common challenges and questions encountered during polyester synthesis, focusing on practical solutions and the scientific principles behind them.

Q1: My polycondensation reaction seems to stall, and the molecular weight has plateaued at a low value. What are the primary factors I should investigate?

This is one of the most common issues in polyester synthesis. The fundamental principle of step-growth polymerization is that the reaction is governed by equilibrium. To achieve high molecular weight, this equilibrium must be continuously shifted toward the product side.

Core Cause: Inefficient removal of the condensation byproduct (typically water or a small alcohol like methanol or ethylene glycol).[1][2]

Troubleshooting Workflow:

G start Low Molecular Weight Observed q1 Is the vacuum system performing optimally? start->q1 q2 Is the reaction temperature within the optimal range? q1->q2 Yes a1 Check for leaks. Ensure vacuum pump is functioning. Verify gauge accuracy. q1->a1 No q3 Is the catalyst active and appropriate? q2->q3 Yes a2 Increase temperature to enhance byproduct volatility, but stay below the polymer's degradation temp. q2->a2 No q4 Have you analyzed for side reactions or impurities? q3->q4 Yes a3 Consider a more active catalyst. Check for catalyst deactivation (e.g., hydrolysis). q3->a3 No a4 Use high-purity monomers. Analyze end-groups (NMR/Titration) to check for degradation. q4->a4 No end_node High Molecular Weight Achieved q4->end_node Yes

In-depth Explanation:

  • Vacuum Efficiency: In the polycondensation stage, a high vacuum (<1 Torr) is critical. Its purpose is to reduce the boiling point of the glycol or water byproduct, facilitating its removal from the highly viscous polymer melt. A gradual increase in vacuum is often more effective than applying a high vacuum from the start, as the latter can cause excessive foaming and carry away low-molecular-weight oligomers.[1]

  • Reaction Temperature: The temperature must be high enough to maintain a molten, stirrable state and promote rapid reaction kinetics. However, excessively high temperatures can lead to thermal degradation (e.g., chain scission, ether formation), which actively reduces molecular weight and often causes discoloration.[3][4] For many common polyesters like PET, this window is typically between 260-280°C.[5]

  • Monomer Stoichiometry: The Carothers equation dictates that for high molecular weight in a step-growth polymerization, a near-perfect 1:1 stoichiometric ratio of functional groups (e.g., -COOH to -OH) is essential. Ensure precise weighing of monomers and account for any potential loss of volatile monomers (like ethylene glycol) during the initial esterification stage.

  • Catalyst Activity: The catalyst's role is to accelerate both the initial esterification/transesterification and the final polycondensation. If the catalyst is inefficient or has been deactivated (e.g., by impurities or hydrolysis), the reaction rate will plummet, preventing the attainment of high molecular weight in a reasonable timeframe.[6][7]

Q2: How do I choose the right catalyst for my synthesis, and what impact will it have on molecular weight and polymer color?

Catalyst selection is a trade-off between reaction speed, final polymer properties, and cost. Different catalysts exhibit varying levels of activity in the two main stages of polyester synthesis.[8]

Catalyst TypeCommon ExamplesRelative ActivityImpact on ColorKey Considerations
Titanium-based Titanium(IV) isopropoxide (TIS), Tetrabutyl titanate (TBT)Very HighCan cause yellowing/browning, especially at high temperatures.[6][7]Highly effective for driving polycondensation to high MW.[9] Can be sensitive to hydrolysis.
Tin-based Dibutyltin(IV) oxide (DBTO), Tin(II) 2-ethylhexanoate (TEH)Moderate to HighGenerally less coloration than titanates.DBTO is effective, but TEH can be slower.[8] Often used in combination with other catalysts.
Antimony-based Antimony(III) oxide (Sb₂O₃)ModerateGood color properties.Historically common for PET, but facing regulatory scrutiny due to toxicity concerns.
Acid Catalysts p-Toluene sulfonic acid (p-TSA)High (Esterification)Can cause degradation/coloration if not neutralized.Very effective for the initial esterification stage but less so for high-vacuum polycondensation.[10]

Expert Insight: For laboratory-scale synthesis aiming for the highest possible molecular weight, titanium catalysts like TIS are often the most effective.[6][9] To manage coloration, it is crucial to use the minimum effective concentration (typically 200-400 ppm) and maintain strict temperature control. The color intensity often increases with longer polycondensation times, suggesting it is linked to the formation of degradation by-products.[7]

Q3: I've reached the limit of what's possible with melt polycondensation. What are the next steps to achieve even higher molecular weight?

When the polymer melt becomes extremely viscous, diffusion of the byproduct out of the melt becomes the rate-limiting step, effectively capping the molecular weight you can achieve. To overcome this, two primary strategies are employed: Solid-State Polycondensation (SSP) and the use of Chain Extenders .

1. Solid-State Polycondensation (SSP)

SSP is a process where the semi-crystalline prepolymer (in chip or powder form) is heated to a temperature below its melting point but above its glass transition temperature under a high vacuum or a flow of inert gas.[11][12] This allows the end-groups to react and release the condensation byproduct, which can now diffuse out of the solid polymer much more easily.

  • When to Use SSP: When you need exceptionally high molecular weight (e.g., for bottle-grade PET or high-strength fibers) that is unattainable in the melt phase.[11][13]

  • Key Advantage: It avoids the thermal degradation that would occur if you tried to process the highly viscous polymer in the melt at the required temperatures and times.[11]

2. Chain Extenders

Chain extenders are reactive molecules that are typically added during a post-synthesis processing step like extrusion.[14] They have two or more functional groups that can react with the terminal carboxyl (-COOH) or hydroxyl (-OH) groups of the polyester chains, effectively "stitching" them together.[15][16]

  • When to Use Chain Extenders: Excellent for "up-cycling" recycled polyesters that have undergone hydrolytic degradation or for giving a final molecular weight boost to virgin polymer during compounding.[14][17]

  • Common Types:

    • Epoxy-functional: React with both carboxyl and hydroxyl groups.[18]

    • Dianhydrides (e.g., PMDA): Highly reactive with hydroxyl groups.[18]

    • Oxazolines: Offer controlled reactivity and are suitable for many applications.[14]

G cluster_0 Melt Polycondensation cluster_1 Post-Polymerization Options ester Stage 1: Esterification (or Transesterification) ~180-220°C, 1 atm poly Stage 2: Polycondensation 260-280°C, High Vacuum ester->poly Byproduct Removal (Water/Glycol) prepolymer Prepolymer Output (Moderate MW) poly->prepolymer ssp Solid-State Polycondensation (SSP) < Melting Temp, High Vacuum prepolymer->ssp For Maximum MW ce Chain Extension (During Extrusion) prepolymer->ce For MW Boost / Recycling final_vhigh Very High MW Polyester ssp->final_vhigh final_high High MW Polyester ce->final_high

Q4: How can I accurately monitor the progress of my reaction and determine the final molecular weight?

Relying on a single method can be misleading. A combination of techniques provides a comprehensive understanding of your polymer.

  • Intrinsic Viscosity (IV): This is a solution-based measurement that relates to the hydrodynamic volume of the polymer chains. It's an industry-standard method for tracking molecular weight build-up, especially for PET.[19][20] It provides a viscosity-average molecular weight (Mv), which is typically closer to the weight-average molecular weight (Mw).

  • End-Group Analysis: This involves titrating the terminal acid groups (-COOH) or using spectroscopic methods like NMR to quantify the end-groups. From this, the number-average molecular weight (Mn) can be calculated. This method is most accurate for polymers with Mn below ~25,000 g/mol , as the concentration of end-groups becomes too low to measure accurately at higher molecular weights.[21]

  • Gel Permeation Chromatography (GPC): This is the most powerful technique as it separates the polymer chains by size, providing the full molecular weight distribution, including Mn, Mw, and the Polydispersity Index (PDI = Mw/Mn).

Self-Validation: Your results should be internally consistent. For example, as the reaction proceeds, you should observe a simultaneous increase in intrinsic viscosity, a decrease in the concentration of end-groups, and a shift to higher molecular weights in the GPC chromatogram.

Experimental Protocols

Protocol 1: General Two-Stage Melt Polycondensation

This protocol describes a typical laboratory synthesis of a polyester from a diacid and a diol.

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, a condenser, and a vacuum port.

  • Esterification Stage:

    • Charge the reactor with the diacid and a slight molar excess of the diol (e.g., 1:1.2 ratio) to account for glycol loss.

    • Add the esterification catalyst (e.g., p-TSA, 0.1 mol%).

    • Heat the mixture to 180-220°C under a slow stream of nitrogen. Water will begin to distill off.

    • Continue this stage until ~90% of the theoretical amount of water has been collected. This typically takes 2-4 hours.

  • Polycondensation Stage:

    • Add the polycondensation catalyst (e.g., TIS, 200-400 ppm).

    • Gradually increase the temperature to 260-280°C while simultaneously and slowly reducing the pressure to <1 Torr.

    • A significant increase in melt viscosity will be observed. The stirrer torque can be used as a qualitative indicator of molecular weight build-up.

    • Continue the reaction for 2-3 hours under high temperature and full vacuum until the desired viscosity is reached.

    • Cool the reactor and extrude or dissolve the polymer for analysis.

Protocol 2: Solid-State Polycondensation (SSP)

This protocol is performed on the prepolymer obtained from melt polycondensation.

  • Preparation: Obtain the prepolymer in a chip or powder form with a high surface area. The material must be semi-crystalline to prevent fusion during heating. If amorphous, it must first be crystallized by annealing it above its glass transition temperature.

  • SSP Reactor: Place the polymer chips in a rotary vacuum oven or a specialized SSP reactor that allows for gentle agitation.

  • Reaction:

    • Heat the reactor to a temperature approximately 10-20°C below the polymer's melting point.

    • Apply a high vacuum (<0.5 Torr) or a continuous flow of hot, dry nitrogen gas to efficiently remove the condensation byproducts.[13][22]

    • Hold at these conditions for an extended period (8-24 hours), depending on the desired final molecular weight.

    • Periodically, a sample can be carefully removed for intrinsic viscosity or GPC analysis to monitor progress.

  • Cooling: Once the target molecular weight is achieved, cool the polymer chips to room temperature under nitrogen before exposing them to air.

References

Preventing side reactions in polyamide polymerization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Polyamide Polymerization Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into preventing common side reactions during your experiments. This is not just a list of steps; it's a troubleshooting resource built on the principles of causality and scientific integrity. Here, you will find answers to common challenges, detailed protocols, and visual aids to enhance your understanding and success in synthesizing high-quality polyamides.

Troubleshooting Guide: Common Side Reactions and Prevention Strategies

Gel Formation and Cross-Linking: "My polymerization reaction is forming an insoluble gel. What is causing this and how can I prevent it?"

A. The Causality: Understanding Gel Formation

Gel formation, or cross-linking, is one of the most common and problematic side reactions in polyamide synthesis, particularly during melt polymerization at high temperatures (e.g., 260°C to 290°C).[1][2] It results in a high molecular weight, insoluble polymer network that can clog equipment and ruin the final product.[1][3] The primary causes of gelation are:

  • Thermal Degradation: At elevated temperatures, polyamide chains can undergo homolytic cleavage, forming radicals. These radicals can then recombine in a non-linear fashion, leading to branched and cross-linked structures.

  • Stagnation: In areas of a reactor with poor flow, the molten polymer can remain for extended periods, leading to prolonged thermal stress and an increased likelihood of degradation and cross-linking.[1] Rough interior surfaces of reaction vessels can promote this stagnation.[1]

  • Oxidative Reactions: The presence of oxygen can accelerate degradation and cross-linking, especially at high temperatures.

B. Prevention Strategies & Protocols

Preventing gelation requires a multi-faceted approach focused on minimizing thermal stress and eliminating stagnation points.

Protocol 1: Optimizing Reaction Conditions to Minimize Thermal Stress
  • Temperature Control: Maintain the polymerization temperature at the lowest possible point that still allows for an adequate reaction rate and melt viscosity. For many common polyamides like Nylon 6,6, this is typically in the range of 260-290°C.[1][2]

  • Reaction Time: Minimize the time the polymer spends at high temperatures. Once the desired molecular weight is achieved, cool the polymer promptly.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, before and during polymerization to minimize oxidative degradation.

Protocol 2: Reactor Design and Maintenance for Preventing Stagnation
  • Surface Polishing: The internal surfaces of the reactor that are in contact with the molten polymer should be highly polished. A smoother surface reduces the likelihood of polymer stagnation.[1]

  • Agitation: Ensure efficient and continuous agitation of the molten polymer to maintain a homogenous temperature and prevent localized overheating and stagnation.[3]

  • Regular Cleaning: Thoroughly clean reactor vessels between batches to remove any residual gel, which can act as a seed for further gel formation. In some cases, extreme measures like burning off the gel may be necessary.[2]

Data Summary: Impact of Reactor Surface Roughness on Gel Formation
Surface TreatmentAverage Surface Roughness (Ra)Impact on Gel Formation
Standard Finish> 6.00 µmHigher tendency for stagnation and gel formation.[2]
Grit Polishing (e.g., 600 grit SiC)0.10 - 0.80 µmReduced stagnation and lower incidence of gelation.[1]
Electropolishing< 0.10 µmOptimal for minimizing stagnation and gel formation.[1]

Workflow for Gel Prevention

Gel_Prevention_Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage start Start Polymerization prep Reactor Preparation start->prep reaction Polymerization Reaction prep->reaction Inert Atmosphere p1 Polish Reactor Surfaces end End of Reaction reaction->end Controlled Time & Temp gel Gel Formation reaction->gel High Temp / Stagnation r1 Optimize Agitation product High-Quality Polyamide end->product p2 Thorough Cleaning p1->p2 r2 Precise Temperature Control r1->r2 Stoichiometry_MW cluster_balance Stoichiometric Balance (1:1) cluster_imbalance Stoichiometric Imbalance (>1:1) b1 Amine Groups b_result High Molecular Weight Polymer b1->b_result Reacts with b2 Carboxylic Acid Groups b2->b_result Reacts with i1 Excess Amine Groups i_result Low Molecular Weight Polymer i1->i_result Unreacted ends i2 Limited Carboxylic Acid Groups i2->i_result All consumed Stabilizer_Selection cluster_analysis Analysis start Define Polymerization Conditions (Temp, Time) select Select Candidate Stabilizers (e.g., Hindered Phenols, Phosphites) start->select exp Run Small-Scale Polymerizations with and without Stabilizers select->exp analyze Analyze Products exp->analyze decision Select Optimal Stabilizer analyze->decision a1 Colorimetry (Yellowness Index) decision->select Re-evaluate scale_up Scale-Up with Selected Stabilizer decision->scale_up Optimized a2 Melt Flow Index (MFI) a3 Molecular Weight (GPC)

References

Technical Support Center: Troubleshooting Poor Solubility of Dicarboxylic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for dicarboxylic acid-based polymers. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. These polymers, which include many polyesters and poly(ester amides), are integral to fields from drug delivery to materials science, but their solubility can be notoriously difficult to manage. This document provides in-depth, problem-oriented troubleshooting guides and conceptual FAQs to help you navigate these challenges, grounded in scientific principles and field-proven insights.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered in the lab. Each answer explains the underlying cause of the issue before providing a stepwise solution.

Q1: My polymer won't dissolve in common non-polar or moderately polar organic solvents (e.g., THF, DCM, Ethyl Acetate). What should I try next?

Core Problem: The insolubility you are observing is likely due to a mismatch in polarity and the presence of strong intermolecular forces, such as hydrogen bonding and crystalline packing, which less polar solvents cannot overcome.[1][2] Dicarboxylic acid-based polymers often contain highly polar ester or amide linkages and, potentially, free carboxylic acid end-groups. These groups engage in strong dipole-dipole interactions and hydrogen bonding, causing the polymer chains to attract each other strongly.[3][4] Furthermore, if the polymer chains have a regular, linear structure, they can pack tightly into crystalline domains, which are energetically stable and resistant to solvent penetration.[1][5]

Troubleshooting Strategy:

Your goal is to disrupt these intermolecular forces using solvents with greater solvation power or by adding energy to the system.

Step-by-Step Protocol:

  • Switch to Polar Aprotic Solvents: These solvents are highly effective because they have strong dipole moments to interact with the polar groups of your polymer but do not have acidic protons that could interfere with certain functionalities.

    • Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethylacetamide (DMAc) are excellent starting points.[6][7] They are known to be effective for a wide range of polyesters and polyamides.

  • Apply Energy: Gentle heating can significantly increase solubility by providing the energy needed to break intermolecular bonds and overcome the energy of the crystal lattice.[1]

    • Place the polymer-solvent mixture in a sealed vial in a heating block or oil bath. Start at 40-50 °C and gradually increase the temperature.

    • Caution: Do not exceed the solvent's boiling point or the polymer's glass transition temperature (Tg) or melting temperature (Tm) to avoid degradation.

    • Sonication can also be used to speed up the dissolution of high molecular weight polymers by physically breaking apart polymer agglomerates and enhancing solvent penetration.[8]

  • Allow Time for Swelling: High molecular weight polymers often dissolve in a two-stage process: swelling followed by dissolution.[8] The initial phase, where the polymer absorbs solvent and swells into a gel, can be slow. Allow the mixture to stir for several hours, or even overnight, before concluding that it is insoluble.

  • Consider Solvent Mixtures: If a single solvent doesn't work, a mixture can be effective. For example, a small amount of a polar aprotic solvent like DMSO added to a solvent like THF can sometimes be enough to disrupt hydrogen bonding and facilitate dissolution.

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Figure 1. Troubleshooting workflow for dissolving a polymer in organic solvents.
Q2: My polymer is only soluble in aqueous solution at a high pH. How can I improve its solubility in neutral water or organic media?

Core Problem: This behavior is characteristic of polymers containing free carboxylic acid groups (-COOH). At low or neutral pH, these groups are protonated and uncharged. They form strong intermolecular and intramolecular hydrogen bonds, causing the polymer to adopt a compact, coiled conformation that is hydrophobic and insoluble in water.[9][10] When you add a base and raise the pH above the polymer's pKa, the carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻).[11][12] The resulting negative charges along the polymer backbone lead to electrostatic repulsion, forcing the chains to uncoil and adopt an extended, water-swollen state, which dramatically increases aqueous solubility.[9][13]

Troubleshooting Strategy:

To improve solubility at neutral pH or in organic solvents, you must either prevent the formation of these strong hydrogen bonds or permanently modify the polymer.

Option 1: Chemical Modification (Derivatization)

  • Esterification: Convert the free carboxylic acid groups into esters (e.g., methyl or ethyl esters). This permanently removes the acidic proton, eliminating the primary source of strong hydrogen bonding. The resulting polyester will be more soluble in a wider range of organic solvents.

  • Amidation: React the carboxylic acid groups with a primary or secondary amine to form amides. This also removes the acidic proton and can be used to tune solubility based on the choice of amine.

Option 2: Formulation Approach (Without Modification)

  • Co-solvents: For aqueous solutions, try adding a water-miscible organic co-solvent like ethanol, isopropanol, or DMSO. These can disrupt the hydrophobic interactions between polymer chains and improve solubility at near-neutral pH.

  • Salt Formation: Instead of just deprotonating in solution, you can isolate the polymer as a salt. After dissolving the polymer at high pH with a base (e.g., NaOH, KOH, or an organic base like triethylamine[7]), you can lyophilize or precipitate the solution to obtain a polymer salt powder. This salt form will often dissolve more readily in water at neutral pH than its acidic counterpart.

MethodPrincipleResulting SolubilityBest For
Esterification Converts -COOH to -COOR, removing H-bonding proton.Greatly improved in organic solvents (THF, DCM, etc.).Applications requiring non-aqueous media.
Aqueous Co-solvents Disrupts hydrophobic interactions.Moderately improved in neutral aqueous mixtures.Formulation where chemical modification is not desired.
Isolating as a Salt Pre-forms the soluble carboxylate anion.Improved in neutral water.Aqueous drug delivery formulations.
Q3: My polymer dissolves initially but then precipitates out of solution over time. What is happening and how can I prevent it?

Core Problem: This phenomenon, known as retrogradation or age-related precipitation, is typically caused by the slow re-organization of polymer chains from a dissolved state into a more thermodynamically stable, ordered state.[14] Even in a "good" solvent, semi-crystalline polymers can have regions that slowly re-crystallize over time. This process is driven by the tendency of linear polymer chains to align and form ordered domains, which are less soluble and precipitate out.[5] Another cause can be a gradual change in the solution environment, such as absorption of atmospheric water into a dry organic solvent, which can reduce the solvent's quality and cause the polymer to crash out.

Troubleshooting Strategy:

  • Use a "Better" Solvent: The initial solvent may be only marginally good. Switching to a solvent with a closer solubility parameter match can create stronger polymer-solvent interactions, making the dissolved state more stable.[15] For example, if your polymer is precipitating from DMF, try NMP or DMSO, which have stronger solvation capabilities for many polar polymers.

  • Store Solutions at Elevated Temperatures: For some systems, storing the solution at a slightly elevated temperature (e.g., 40 °C) can provide enough thermal energy to prevent the chains from re-organizing and crystallizing. This is only feasible for short-term storage and if the polymer is thermally stable.

  • Reduce Polymer Concentration: At lower concentrations, the polymer chains are farther apart, reducing the likelihood of them interacting and organizing into crystalline structures. Try preparing a more dilute solution.

  • Consider Polymer Structure: If this is a persistent problem, it may be inherent to the polymer's structure. Polymers synthesized from long, linear dicarboxylic acids and diols are more prone to crystallization.[16] Future syntheses could incorporate "defects" like branching or copolymerization with a different monomer to disrupt chain regularity and reduce crystallinity.[17]

Q4: I've tried multiple solvents and heating, but my polymer just swells into a gel without fully dissolving. How can I achieve full dissolution?

Core Problem: Extensive swelling without dissolution is a classic sign of a cross-linked polymer network.[2] During polymerization, side reactions may have occurred, creating chemical bonds between the polymer chains. These cross-links prevent the individual chains from separating and diffusing into the solvent. The solvent can penetrate the network, causing it to swell, but the polymer will not fully dissolve. Another possibility is a very high molecular weight polymer with significant chain entanglement, which can mimic the behavior of a lightly cross-linked material.[8]

Troubleshooting Strategy:

  • Verify Cross-Linking: Review your synthesis procedure. Were any multifunctional monomers (e.g., triols like glycerol, or tri-carboxylic acids) used, even in trace amounts? Was the polymerization temperature high enough to cause side reactions?

  • Use Highly Aggressive Solvents: Some very strong solvent systems can dissolve even difficult polymers.

    • Formic Acid: Can be effective for polyamides and some polyesters by disrupting strong hydrogen bonds.[18]

    • Ionic Liquids: A range of ionic liquids have been shown to dissolve polymers that are insoluble in common molecular solvents.[19]

    • Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea) that form a liquid with powerful solvating properties and are considered "green" solvents.[20]

  • Re-evaluate Molecular Weight: Perform Gel Permeation Chromatography (GPC) or another molecular weight analysis. If the molecular weight is extremely high (e.g., >200 kDa), the dissolution process may be kinetically very slow. In this case, extended stirring (24-48 hours) in a very good solvent at an elevated temperature may be required.

  • Modify the Polymerization: If cross-linking is confirmed or suspected, the most effective solution is to adjust the synthesis to prevent it. This could involve reducing the reaction temperature, using a different catalyst, or ensuring high monomer purity.

Section 2: Frequently Asked Questions (FAQs)
Q5: How does the molecular weight of my polymer affect its solubility?

Molecular weight (MW) is a critical factor governing polymer solubility. As a general rule, for a given polymer-solvent system, solubility decreases as the molecular weight increases.[2][21]

  • Thermodynamic Explanation: The dissolution of a polymer is governed by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). The entropy of mixing (ΔS_mix) for polymers is much smaller than for small molecules because the monomer units are covalently linked and cannot move independently. As the polymer chain gets longer (higher MW), the already small entropic gain from dissolution becomes even less significant. Therefore, for dissolution to be favorable (negative ΔG_mix), the enthalpy of mixing (ΔH_mix), which reflects the interaction energy between polymer and solvent, must be very favorable (negative or only slightly positive).[8]

  • Kinetic Explanation: Higher MW polymers dissolve more slowly. The dissolution process involves two steps: solvent diffusion into the polymer matrix (swelling) and subsequent disentanglement of the polymer chains into the solution.[8] Longer chains are more entangled, making this second step significantly slower.[22]

Q6: What is the role of crystallinity in polymer solubility, and how can I assess it?

Crystallinity is a major barrier to polymer dissolution. In crystalline regions, polymer chains are packed in a highly ordered, regular lattice. To dissolve a semi-crystalline polymer, a solvent molecule must provide enough energy to overcome both the intermolecular forces between chains and the thermodynamic stability of the crystal lattice.[1][5] Amorphous polymers, which lack long-range order, have weaker inter-chain interactions and no crystal lattice energy to overcome, making them much easier to dissolve.

Assessing Crystallinity:

  • Differential Scanning Calorimetry (DSC): This is the most common method. A DSC thermogram of a semi-crystalline polymer will show a distinct melting peak (T_m). The area of this peak is proportional to the enthalpy of fusion (ΔH_m), which can be used to calculate the percent crystallinity. Amorphous polymers will only show a glass transition (T_g).

  • X-Ray Diffraction (XRD): XRD patterns of semi-crystalline materials show sharp diffraction peaks superimposed on a broad amorphous halo.[23] A fully amorphous polymer will only show the broad halo.

  • Polarized Light Microscopy (PLM): Crystalline domains (spherulites) are birefringent and will be visible under cross-polarized light, whereas amorphous regions will appear dark.

Q7: Why is pH so critical for the solubility of polymers containing free carboxylic acid groups?

The pH is critical because it controls the ionization state of the carboxylic acid side groups, which in turn dictates the polymer's conformation and interaction with water.[13] This behavior is a classic example of a "smart" or pH-responsive polymer.

  • At Low pH (pH < pKa): The carboxylic acid groups (-COOH) are protonated and neutral. They can form strong hydrogen bonds with each other, leading to a collapsed, compact polymer coil. This conformation minimizes contact with water, making the polymer insoluble.[9]

  • At High pH (pH > pKa): The carboxylic acid groups deprotonate to become carboxylate anions (-COO⁻). The negative charges along the polymer backbone repel each other, causing the coiled chain to expand and uncoil.[11][12] This extended, charged conformation readily interacts with polar water molecules, leading to high solubility.

This pH-triggered conformational change is a fundamental principle used in designing polymers for applications like enteric coatings for oral drugs (dissolving in the intestine, not the stomach) and drug delivery systems that release their payload in specific pH environments.[11]

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Figure 2. Effect of pH on the conformation and solubility of a poly(carboxylic acid).

References

Technical Support Center: GC-MS Derivatization of Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with field-proven insights and solutions for optimizing the derivatization of dicarboxylic acids (DCAs) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can build robust, self-validating methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization mandatory for analyzing dicarboxylic acids by GC-MS?

Dicarboxylic acids are polar, non-volatile compounds due to the two carboxylic acid functional groups, which readily form hydrogen bonds.[1] This high polarity prevents them from vaporizing easily and causes them to interact strongly with the GC column's stationary phase.[2] These interactions lead to severe peak tailing, poor sensitivity, and sometimes a complete failure to elute from the column.[1][3] Derivatization is a chemical modification process that replaces the acidic protons on the carboxyl groups with non-polar groups, which increases volatility and thermal stability, making the analytes "GC-amenable".[3]

Q2: What are the primary derivatization strategies for dicarboxylic acids?

The two most common and effective methods are silylation and esterification (a form of alkylation).[4][5]

  • Silylation replaces the active hydrogens of the carboxyl groups with a trimethylsilyl (TMS) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][6]

  • Esterification converts the carboxylic acids into their corresponding esters, such as methyl or butyl esters, using reagents like boron trifluoride in methanol (BF3-Methanol).[7][8]

The choice between them depends on your specific analytes, sample matrix, and analytical requirements.[3]

Q3: How can I verify that my derivatization reaction was successful?

A successful derivatization is indicated by a chromatogram showing a single, sharp, symmetrical peak for each dicarboxylic acid standard at its expected retention time. To confirm this, you should:

  • Analyze a known standard: Derivatize and inject a standard of the dicarboxylic acid. The resulting peak should have a different retention time than the underivatized acid (which likely wouldn't elute properly anyway).

  • Check for the absence of tailing: A symmetrical peak shape suggests that the polar carboxyl groups have been effectively masked.[2]

  • Confirm via Mass Spectrometry: The mass spectrum of the peak should correspond to the expected molecular weight and fragmentation pattern of the derivatized molecule (e.g., the di-TMS ester).

  • Inject an underivatized standard (optional): In some systems, injecting an underivatized standard may show a very broad, tailing peak, or no peak at all, providing a clear contrast to the successfully derivatized sample.

Q4: Which derivatization method is more sensitive, silylation or esterification?

Generally, silylation with BSTFA is considered to provide lower detection limits (≤2 ng m−3 in some applications) and higher reproducibility (RSD% ≤ 10%) compared to esterification.[4] This makes it the reagent of choice when working with trace-level samples.[4]

Derivatization Workflow Overview

The following diagram illustrates the general workflow for preparing dicarboxylic acids for GC-MS analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Collection (e.g., Biofluid, Aerosol Filter) Extraction 2. Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Drydown 3. Evaporation to Dryness (Critical for Silylation) Extraction->Drydown Reagent 4. Add Anhydrous Solvent & Derivatization Reagent Drydown->Reagent Reaction 5. Reaction Incubation (Heat as required) Reagent->Reaction GCMS 6. GC-MS Injection & Data Acquisition Reaction->GCMS Data 7. Data Analysis (Quantification) GCMS->Data

Caption: General workflow for dicarboxylic acid analysis by GC-MS.

Troubleshooting Guide: Common Derivatization Problems

This section addresses specific issues you may encounter during your experiments.

Problem: My chromatogram shows two or more peaks for a single dicarboxylic acid.

  • Symptom: You inject a single DCA standard but observe multiple peaks, often with one being significantly larger than the other.

  • Primary Cause: Incomplete Derivatization. This is the most common reason. For a dicarboxylic acid, the reaction can produce a mix of mono-derivatized and di-derivatized species, each having a different retention time. The underivatized acid may also be present.

  • Investigative Steps & Solutions:

    • Moisture Contamination: Silylation reagents like BSTFA are extremely sensitive to water.[6] Any moisture in your sample or solvent will consume the reagent, leading to an incomplete reaction.

      • Solution: Ensure your sample is evaporated to complete dryness under a gentle stream of nitrogen.[3] Use only high-purity, anhydrous solvents.

    • Insufficient Reagent: The derivatization reaction requires a molar excess of the reagent relative to the number of active hydrogens.

      • Solution: As a rule of thumb, use at least a 2:1 molar ratio of silylating reagent (e.g., BSTFA) to each active hydrogen on your target molecule.[6] If your sample matrix contains other reactive compounds (e.g., alcohols, amines), you must increase the reagent amount to account for them.

    • Suboptimal Reaction Conditions (Time/Temperature): Carboxylic acids are less reactive than alcohols or phenols. The reaction may need more energy and time to proceed to completion.

      • Solution: Increase the reaction temperature (e.g., 70-80°C for silylation) and/or extend the incubation time (e.g., 1-3 hours).[3] Optimization may be required for your specific analytes.

    • Steric Hindrance: Bulky groups near the carboxylic acid moiety can slow down the reaction.

      • Solution: For sterically hindered acids, consider adding a catalyst like 1% Trimethylchlorosilane (TMCS) to your BSTFA, as it enhances the reagent's reactivity.[9]

Problem: My analyte peaks are tailing badly.

  • Symptom: The peaks are asymmetrical, with a long "tail" extending from the back of the peak toward a later retention time.

  • Primary Cause: Active Sites in the GC System. Peak tailing for derivatized acids is a classic sign that some of the analyte is still in its polar, underivatized (or mono-derivatized) form. These polar molecules interact with "active sites"—silanol (Si-OH) groups—in the GC flow path, particularly the inlet liner and the front of the column.[2][10]

  • Investigative Steps & Solutions:

    • Confirm Complete Derivatization: First, rule out incomplete derivatization using the steps from the previous problem. An incomplete reaction is the most frequent cause of tailing.

    • Assess GC System Inertness: Even with perfect derivatization, an "active" GC system can cause peak tailing.

      • Solution: Use high-quality, deactivated inlet liners. If you see performance degrade over time (i.e., tailing increases), replace the liner and septum. Silanizing laboratory glassware can also prevent loss of analyte due to adsorption on the glass surface.[9]

    • Check for Column Contamination/Aging: The accumulation of non-volatile matrix components at the head of the column can create new active sites.

      • Solution: Trim the first 10-20 cm from the front of the column. If this doesn't resolve the issue, the column may need to be replaced.

Start Problem: Peak Tailing Observed CheckDeriv Was derivatization complete? Start->CheckDeriv CheckSystem Is the GC flow path inert? CheckDeriv->CheckSystem Yes Incomplete Incomplete Derivatization: - Presence of moisture? - Insufficient reagent? - Suboptimal time/temp? CheckDeriv->Incomplete No ActiveSystem Active System: - Contaminated inlet liner? - Column degradation? - Active sites? CheckSystem->ActiveSystem No Solution2 Solution: - Replace inlet liner/septum - Trim front of GC column - Use deactivated liner CheckSystem->Solution2 Unsure Solution1 Solution: - Ensure sample is dry - Increase reagent amount - Optimize temp/time - Add catalyst (TMCS) Incomplete->Solution1 ActiveSystem->Solution2

Caption: Troubleshooting decision tree for peak tailing.

Problem: My TMS-derivatives have poor stability and response decreases over time.

  • Symptom: You get a good result immediately after derivatization, but when you re-inject the same sample hours later, the peak area is significantly lower.

  • Primary Cause: Hydrolysis. Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis, meaning they can react with trace amounts of water and revert to the original dicarboxylic acid.[11] This is a key disadvantage of silylation compared to the more stable ester derivatives.[12]

  • Investigative Steps & Solutions:

    • Storage Conditions: How are your derivatized samples stored?

      • Solution: Analyze silylated samples as quickly as possible after preparation.[9] If storage is necessary, use vials with tightly sealed caps containing inert liners and store under anhydrous conditions, preferably at a low temperature.

    • Moisture in GC System: Moisture in the carrier gas or sample solvent can cause on-column hydrolysis.

      • Solution: Ensure your carrier gas lines have a high-quality, indicating moisture trap and that it is replaced regularly. Always use anhydrous grade solvents for sample dilution.

    • Consider a More Stable Derivative: If stability is a persistent issue, especially for quantitative assays requiring sample re-analysis, silylation may not be the best choice.

      • Solution: Switch to an esterification method (e.g., BF3-Methanol) to form more stable methyl esters.[9] Alternatively, for silylation, using a bulkier reagent like tert-butyldimethylsilylation (TBDMS) can create a derivative that is thousands of times more stable towards hydrolysis than TMS.[12]

Comparison of Common Derivatization Reagents

FeatureSilylation (BSTFA ± TMCS)Esterification (BF3-Methanol)
Principle Replaces active hydrogens with a trimethylsilyl (TMS) group.[3]Converts carboxylic acids to methyl esters.[3]
Derivative Stability Lower; susceptible to hydrolysis.[12]High; esters are very stable.[9]
Reaction Speed Generally fast; many reactions complete upon dissolution or with moderate heat.[6]Slower; typically requires heating at 60°C for 5-10 minutes.[7][8]
Byproducts Volatile and typically do not interfere with chromatography.[6]Water and acid catalyst; requires a liquid-liquid extraction step to isolate derivatives.[7][8]
Sensitivity Generally provides lower detection limits and higher reproducibility.[4]Good, but may be less sensitive than silylation for trace analysis.[4]
Moisture Sensitivity Extremely High. Reagent and derivatives are sensitive to moisture.[6]Moderate. Excess water can hinder the reaction from going to completion.[8]
Best For Trace-level analysis, applications where high throughput is needed and samples are analyzed immediately.Assays requiring high sample stability, when samples cannot be analyzed immediately, and for robust quantitative methods.

Detailed Experimental Protocols

Protocol 1: Silylation using BSTFA (+1% TMCS)

This protocol describes the derivatization of dicarboxylic acids to their trimethylsilyl (TMS) esters.

  • Sample Preparation: Accurately weigh 1-10 mg of your dried sample or standard into a 2 mL autosampler vial. If the sample is in solution, evaporate it to complete dryness under a gentle stream of nitrogen. This step is critical.[3]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Then, add 200 µL of BSTFA + 1% TMCS.[6]

  • Reaction: Tightly cap the vial immediately and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.[4]

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Do not delay analysis.

Protocol 2: Esterification using BF3-Methanol

This protocol details the conversion of dicarboxylic acids to their fatty acid methyl esters (FAMEs).

  • Sample Preparation: Place 1-25 mg of the sample (e.g., lipid extract) into a screw-cap vial with a PTFE-lined cap.[8]

  • Reagent Addition: Add 2 mL of 10-14% BF3-Methanol solution to the vial.[7][8]

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[7][8]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 1 mL of a saturated NaCl solution (to aid phase separation).[7][13]

    • Vortex vigorously for 30 seconds to extract the methyl esters into the hexane (top) layer.[7]

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial, avoiding the lower aqueous layer. A small amount of anhydrous sodium sulfate can be added to remove any residual water. The sample is now ready for GC-MS injection.

References

Technical Support Center: Purification of Crude Heptadecanedioic Acid Post-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude heptadecanedioic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this long-chain dicarboxylic acid. Here, you will find a structured approach to troubleshooting, detailed experimental protocols, and frequently asked questions to ensure the successful isolation of high-purity this compound for your research and development needs.

I. Understanding the Challenges in this compound Purification

This compound, a C17 linear dicarboxylic acid, presents unique purification challenges due to its long aliphatic chain and two polar carboxylic acid functionalities. The nature and quantity of impurities in your crude product will largely depend on the synthetic route employed. Common synthetic pathways include the ozonolysis of oleic acid or the oxidation of 1,17-heptadecanediol. Each method can introduce specific byproducts that require a tailored purification strategy.

Common Impurities Encountered:

  • Monocarboxylic Acids: Often resulting from incomplete oxidation or side reactions, these are common impurities in the synthesis of long-chain diacids.[1]

  • Shorter-Chain Dicarboxylic Acids: Byproducts of over-oxidation or cleavage at unintended positions in the starting material. For instance, in the ozonolysis of oleic acid, azelaic acid (C9) is a primary product, and this compound would be a co-product if the starting material contained C26 unsaturated fatty acids.[2][3]

  • Unreacted Starting Materials: Depending on the efficiency of the reaction, residual starting materials may persist in the crude product.

  • Colored Impurities: Often high molecular weight byproducts or degradation products that can impart a yellow or brown hue to the crude material.[4]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup can be carried over into the crude product.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing actionable solutions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide:

Q1: My crude this compound is an off-white or yellowish solid. How can I improve its color?

A1: Discoloration is a common issue arising from high molecular weight impurities or degradation products.[4] Here are two effective strategies:

  • Activated Carbon Treatment:

    • Dissolve your crude this compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature.

    • Add 1-5% (w/w) of activated carbon to the solution.

    • Stir the suspension at an elevated temperature (e.g., 70-80 °C) for 30-60 minutes.

    • Perform a hot gravity filtration to remove the activated carbon.

    • Proceed with recrystallization as described in the protocols below.

  • Monosalt Crystallization: This technique leverages the differential solubility of the monosalt of the dicarboxylic acid compared to impurities.

    • Dissolve the crude diacid in an aqueous alkaline solution (e.g., NaOH or KOH) to form the disalt.

    • Carefully add a mineral acid (e.g., HCl or H2SO4) to adjust the pH to a range where the monosalt precipitates (typically pH 5.5-6.5 for long-chain dicarboxylic acids).[5]

    • The colored impurities tend to remain in the mother liquor.

    • Filter the monosalt, then redissolve it in hot water and acidify further to a low pH (e.g., pH 2) to precipitate the pure dicarboxylic acid.

Q2: I'm having trouble with my recrystallization. The product "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the supersaturated solution forms a liquid phase instead of solid crystals upon cooling.[6][7] This is a common problem with long-chain dicarboxylic acids due to their relatively low melting points and the solvents used for recrystallization. Here’s how to troubleshoot this issue:

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves at the boiling point.

  • Slow Down the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Rapid cooling can favor oil formation over crystallization.[8]

  • Use a Different Solvent System: The chosen solvent may be too nonpolar. Consider a more polar solvent or a solvent mixture. For long-chain dicarboxylic acids, mixtures of ethanol/water or acetic acid/water can be effective.[6]

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a nucleation site for crystal growth. Adding a small seed crystal of pure this compound can also induce crystallization.[9]

Q3: My purified this compound still contains monocarboxylic acid impurities. How can I remove them?

A3: The separation of monocarboxylic and dicarboxylic acids can be challenging due to their similar polarities. Here are a few approaches:

  • Liquid-Liquid Extraction with pH Adjustment: This is a highly effective method based on the differential pKa values of mono- and dicarboxylic acids.

    • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the organic phase with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). The dicarboxylic acid, being more acidic, will be preferentially deprotonated to its water-soluble salt, while the less acidic monocarboxylic acid will remain in the organic layer.

    • Separate the aqueous layer containing the heptadecanedioate salt.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure this compound.

    • Filter and dry the purified product.[10][11]

  • Column Chromatography: While more resource-intensive, column chromatography can provide excellent separation. A detailed protocol is provided in the next section.

III. Detailed Experimental Protocols

Here are step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This is a robust method for general purification of crude this compound.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent.

  • If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.

  • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven at a temperature below the melting point (the melting point of pure this compound is approximately 127-129 °C).

Protocol 2: Purification by Silica Gel Column Chromatography

This method is particularly useful for removing impurities with different polarities, such as monocarboxylic acids or less polar byproducts.[12]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Acetic acid (optional, to improve peak shape)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Pack the chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[13]

    • Ensure the silica gel bed is compact and level.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Start with a non-polar mobile phase (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

    • Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can help to suppress the ionization of the carboxylic acid groups and reduce tailing of the peaks.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolate the Product:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

IV. Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Here are the recommended analytical techniques:

Technique Purpose Typical Observations for Pure this compound
Melting Point A sharp melting point range close to the literature value indicates high purity.127-129 °C
¹H NMR To confirm the structure and identify proton-containing impurities.In CDCl₃, expect a triplet around 2.35 ppm (CH₂ adjacent to COOH), a multiplet around 1.63 ppm (CH₂ beta to COOH), a broad singlet for the bulk CH₂ groups around 1.2-1.4 ppm, and a broad singlet for the acidic protons above 10 ppm (this peak may be very broad or not observed depending on the solvent and concentration).[14][15]
GC-MS (after derivatization) To identify and quantify volatile impurities. The diacid is typically converted to its more volatile methyl ester.The mass spectrum of this compound dimethyl ester will show a characteristic fragmentation pattern.[16]
HPLC with UV detection To quantify the purity and separate from non-volatile impurities.A single major peak should be observed. The mobile phase often consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[2]

V. Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Hot Solvent (e.g., Ethanol/Water) Crude->Dissolution Color_Check Is the solution colored? Dissolution->Color_Check Activated_Carbon Treat with Activated Carbon Color_Check->Activated_Carbon Yes Cooling Slow Cooling to Room Temperature Color_Check->Cooling No Hot_Filtration Hot Gravity Filtration Activated_Carbon->Hot_Filtration Hot_Filtration->Cooling Ice_Bath Cool in Ice Bath Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Dry the Crystals Vacuum_Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product Purity_Analysis Purity Assessment (MP, NMR, GC-MS, HPLC) Pure_Product->Purity_Analysis

Caption: A typical workflow for the recrystallization of this compound.

VI. References

  • Privett, O. S., & Nickell, C. (1961). I. OZONOLYSIS OF OLEIC ACID. Canadian Journal of Chemistry, 39(10), 2023-2034.

  • E. I. du Pont de Nemours & Co. (1994). Purification and recovery of dicarboxylic acids using melt crystallization. EP0663892A1.

  • Invista Technologies S.à r.l. (2014). Purification of long chain diacids. US8729298B2.

  • Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization. Retrieved from --INVALID-LINK--

  • University of California. (2023). Recrystallization. Chemistry LibreTexts.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • Verkade, P. E. (1939). Process for manufacturing sebacic acid. US2182056A.

  • Japan Kokai Tokkyo Koho. (1987). Purification of long-chain dicarboxylic acid. JPS62285794A.

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0002259).

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography.

  • Ackman, R. G., et al. (1961). OZONOLYSIS OF UNSATURATED FATTY ACIDS: I. OZONOLYSIS OF OLEIC ACID. Canadian Science Publishing.

  • BenchChem. (2025). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids.

  • Nichols, L. (2023). Recrystallization. Chemistry LibreTexts.

  • Ciaffoni, L., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules, 25(8), 1934.

  • Privett, O. S., & Nickell, C. (1961). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate.

  • National Institute of Standards and Technology. (n.d.). Heptadecanoic acid, methyl ester. NIST WebBook.

  • Emery Industries, Inc. (1957). Method of making azelaic acid. US2813113A.

  • University of California, Los Angeles. (n.d.). Recrystallization1.

  • LibreTexts. (2021). 7.7: Liquid-Liquid Extractions.

  • ChemCeed. (2016). Chemical Synthesis of Sebacic Acid.

  • El-Shamy, A. M., & El-Hefnawy, M. M. (2022). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. NIH.

  • Ghorbani, M., & Roshani, B. (2012). Preparation, characterization, and theoretical studies of azelaic acid derived from oleic acid by use of a novel ozonolysis method. ResearchGate.

  • University of Bologna. (n.d.). Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems.

  • Uslu, H. (2014). Separation of valeric acid from aqueous solutions by reactive extraction using 1-hexyl-3-methylimidazolium hexafluorophosphate. Desalination and Water Treatment, 52(1-3), 527-533.

  • LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.

  • The Goodyear Tire & Rubber Company. (2001). Oil ozonolysis. EP1453799A1.

  • Hamann, H. J., & Korn, U. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). PubMed.

  • California State University, Stanislaus. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • OUCI. (2013). Design and Synthesis of Sebacic Acid from Castor Oil by New Alternate Route.

  • Mutlu, H., & Meier, M. A. (2010). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI.

  • Hamann, H. J., & Korn, U. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). ResearchGate.

  • Britton, R. A., et al. (2022). Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. ACS Omega.

  • W. C. Still, M. Kahn, A. Mitra. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 816-831.

  • Fujioka, H., et al. (2006). The Synthesis of Long Chain α,ω-Dicarboxylic Acids. The Journal of Organic Chemistry, 71(14), 5343-5348.

  • OUCI. (2023). Preparation of Sebacic Acid via Alkali Fusion of Castor Oil and its Several Derivatives.

  • University of Alberta. (n.d.). Column chromatography.

  • Indian Institute of Science Education and Research, Pune. (n.d.). 1H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer.

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography.

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.

  • ResearchGate. (2015). What is the 1H NMR chemical shift for acidic proton of fatty acids I (CDCl3 solvent)? Will it usually appear?

  • NP-MRD. (2022). Showing NP-Card for Heptadecanoic acid, methyl ester (NP0084093).

  • Reddit. (2023). 1H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent).

References

Technical Support Center: Accelerating Long-Chain Polyester Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for long-chain polyester polymerization. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their polymerization processes and reduce reaction times. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical experience, to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the reaction time in long-chain polyester polymerization?

The rate of polyester polymerization is primarily influenced by a combination of chemical and physical factors. Understanding and optimizing these is key to reducing reaction time. The main factors include:

  • Catalyst Selection and Concentration: The type and amount of catalyst used are critical. High-activity catalysts, such as certain organotitanium or tin compounds, can significantly accelerate both the esterification and polycondensation stages.[1][2] However, the choice must be balanced against potential side reactions and product degradation.[1][3]

  • Reaction Temperature: Higher temperatures generally increase the reaction rate.[4] However, excessively high temperatures can lead to thermal degradation of the polymer, causing discoloration and a reduction in molecular weight.[5][6] An optimal temperature profile is crucial for balancing reaction speed and product quality.

  • Pressure (Vacuum): The polycondensation stage is a reversible reaction where a byproduct (e.g., water or ethylene glycol) is eliminated.[1][7] Applying a vacuum shifts the equilibrium towards the polymer, increasing the reaction rate by efficiently removing these byproducts.[1][8]

  • Monomer Purity and Stoichiometry: The purity of the diacid and diol monomers is essential. Impurities can inhibit the catalyst or cause unwanted side reactions.[9][10] Precise stoichiometric balance of the functional groups is also critical for achieving high molecular weight polymers in a reasonable timeframe.[11]

  • Byproduct Removal Efficiency: The rate and efficiency of removing the condensation byproduct (e.g., water) directly impacts the forward reaction rate.[7][12] This is influenced by the reactor design, surface area of the polymer melt, and the effectiveness of the vacuum system.

Q2: How does the choice of catalyst impact the polymerization rate and final polymer properties?

The catalyst plays a pivotal role in accelerating the esterification and transesterification reactions. Different catalysts exhibit varying levels of activity and can influence the final properties of the polyester.

  • High-Activity Catalysts: Catalysts based on titanium, tin, and antimony are commonly used.[1][13] Titanium compounds are often more active than antimony compounds, allowing for lower concentrations to be used.[1] This can lead to faster reaction rates.

  • Potential Downsides: While highly active, some catalysts can also promote degradation reactions at high temperatures, leading to the formation of byproducts like acetaldehyde and discoloration of the final polymer.[1][3] The hydrolytic stability of the catalyst is also a key factor; some catalysts can be deactivated by the water produced during esterification.[13][14][15]

  • Enzymatic Catalysts: For certain applications, enzymes like lipase can be used as catalysts.[12] This approach offers the advantage of milder reaction conditions, reducing the risk of thermal degradation and unwanted side reactions.[12] However, enzymatic catalysis can be more expensive and may result in lower molecular weight polymers compared to metal-based catalysts.[12]

Q3: What is the significance of the two main stages of polyester polymerization (esterification and polycondensation) in determining the overall reaction time?

Long-chain polyester polymerization is typically a two-stage process, and the efficiency of each stage is crucial for the overall reaction time.

  • Esterification: In this initial stage, the diacid and diol monomers react to form oligomers (short polymer chains) and a byproduct, usually water.[1] This stage is often self-catalyzed by the acidic monomers, but external catalysts can also be used to speed up the process.[15][16] Efficient removal of water drives the reaction forward.

  • Polycondensation: Once the esterification is largely complete, the oligomers are joined together to form long polymer chains.[1] This is a transesterification reaction where a diol is eliminated as a byproduct.[1] This stage is highly dependent on the efficiency of the catalyst and the removal of the diol byproduct under high vacuum and elevated temperatures.[1][8] The viscosity of the reaction mixture increases significantly during this stage, which can make byproduct removal more challenging.

The overall reaction time is a sum of the time taken for both stages. Optimizing both is necessary for an efficient process.

Troubleshooting Guide

Issue 1: Slow or Stalled Polymerization Reaction
Symptoms:
  • The viscosity of the reaction mixture is not increasing as expected over time.

  • The molecular weight of the polymer is not reaching the target value within the expected timeframe.

  • The rate of byproduct removal has significantly decreased or stopped.

Possible Causes and Solutions:
Possible Cause Explanation Recommended Action
Catalyst Inactivity or Poisoning The catalyst may have been deactivated by impurities in the monomers or by hydrolysis from water produced during the reaction.[13][15] Certain impurities can act as catalyst poisons, inhibiting their function.[10]Verify Monomer Purity: Ensure monomers are of high purity and free from moisture and other contaminants. Catalyst Selection: Consider using a catalyst with better hydrolytic stability.[13][14] Optimize Catalyst Addition: Add the catalyst after the initial esterification stage to minimize exposure to water.[13]
Inefficient Byproduct Removal The equilibrium of the polycondensation reaction is dependent on the removal of the byproduct (e.g., water or ethylene glycol).[7][12] If the vacuum system is not functioning correctly or the surface area for removal is insufficient, the reaction will slow down.Check Vacuum System: Ensure the vacuum system is pulling the specified vacuum level (e.g., 0.2 to 2 mbar in the finishing stage).[1] Increase Surface Area: Improve agitation to increase the surface area of the polymer melt, facilitating byproduct escape.[1]
Incorrect Reaction Temperature The reaction temperature may be too low, resulting in a slow reaction rate.[4] Conversely, if the temperature is too high, it could lead to polymer degradation, which can also stall the increase in molecular weight.[5]Optimize Temperature Profile: Gradually increase the temperature during the polycondensation stage to maintain a sufficient reaction rate without causing degradation. A typical range for polycondensation is 260°C to 305°C.[1]
Stoichiometric Imbalance An excess of either the diacid or diol will limit the final molecular weight that can be achieved, effectively stalling the reaction at a lower molecular weight.[11]Precise Measurement: Ensure accurate weighing and molar calculation of the monomers before starting the reaction.

Experimental Workflow: Troubleshooting a Stalled Reaction

G Diacid Diacid (HOOC-R-COOH) Oligomer Oligomer + H2O Diacid->Oligomer + Diol (Esterification) Diol Diol (HO-R'-OH) Diol->Oligomer Polyester Long-Chain Polyester + Diol Oligomer->Polyester Polycondensation (Vacuum, Heat, Catalyst)

References

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of Synthesized Heptadecanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like Heptadecanedioic acid (HDA) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of HDA, focusing on High-Performance Liquid Chromatography (HPLC) as the primary technique. We will explore the causality behind methodological choices, present detailed experimental protocols, and compare the primary method with viable alternatives, supported by experimental data principles.

The Analytical Challenge of Long-Chain Dicarboxylic Acids

This compound (C₁₇H₃₂O₄), a 17-carbon α,ω-dicarboxylic acid, presents a unique set of analytical challenges. Like other long-chain dicarboxylic acids (LCDAs), it lacks a strong UV chromophore, making detection by standard HPLC-UV methods non-trivial. Its high polarity due to the two terminal carboxyl groups, combined with a long, nonpolar hydrocarbon chain, gives it amphipathic character, which can lead to poor chromatographic peak shape and retention on traditional reversed-phase columns.

Potential impurities in synthesized HDA can include:

  • Shorter or longer-chain dicarboxylic acids.

  • Residual starting materials or reagents from synthesis.

  • Monocarboxylic acid byproducts.

  • Isomeric impurities.

An effective purity method must be able to resolve the main HDA peak from all these potential impurities with sufficient sensitivity and robustness.

Recommended Primary Method: HPLC with UV Detection

Despite the weak chromophore, HPLC with UV detection is a robust and widely accessible method for purity analysis of HDA, provided the correct parameters are chosen. The carboxyl group offers weak but usable absorbance at low UV wavelengths.

Experimental Protocol: HPLC-UV Method for this compound

This protocol is designed to be a self-validating system, where specificity and robustness are built into the methodology.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a UV or Photo Diode Array (PDA) detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides the necessary hydrophobic interaction to retain the long alkyl chain.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier is critical for suppressing the ionization of the carboxyl groups, leading to better peak shape and consistent retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is recommended to ensure elution of more hydrophobic impurities while retaining the main analyte.

    • 0-15 min: 70% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C. Maintaining a constant temperature is crucial for reproducible retention times.[1]

  • Detection: UV at 210 nm.[1] This wavelength corresponds to the carboxyl group's end absorption.

  • Injection Volume: 10 µL.

  • Sample Diluent: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) to ensure sample solubility and compatibility with the initial mobile phase.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the sample diluent. Prepare working standards by dilution to cover the expected range (e.g., 0.05 - 1.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized HDA sample in the diluent to a nominal concentration of 1.0 mg/mL.

3. Method Validation (as per ICH Guidelines): The validation of this method ensures its suitability for its intended purpose. Key parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of impurities. This is demonstrated by analyzing a blank, a placebo (if in formulation), and spiked samples to ensure no interfering peaks at the retention time of HDA. Peak purity analysis using a PDA detector is essential.

  • Linearity and Range: A minimum of five concentrations are prepared. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999.[2]

  • Accuracy: Determined by recovery studies on spiked samples. Acceptance criteria are typically 98-102% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The relative standard deviation (RSD) of six replicate injections should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Assessed on different days with different analysts. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).[1]

Comparison of Analytical Alternatives

While HPLC-UV is a strong primary choice, other techniques offer distinct advantages and disadvantages. The selection of a method is often a balance between the need for sensitivity, specificity, throughput, and available instrumentation.[1][3]

FeatureHPLC-UV (Direct)HPLC-ELSD/RI (Direct)GC-MS (Derivatization Req.)
Principle UV absorbance of carboxyl groupUniversal detection based on light scattering or refractive indexMass-based detection of volatile derivatives
Derivatization Not requiredNot requiredRequired (e.g., silylation, esterification)[1]
Sensitivity ModerateLower than UV for chromophoric compounds, but universalHigh, especially in SIM mode[1]
Specificity Good with PDA peak purityModerate (cannot distinguish co-eluting peaks)Very High (based on retention time and mass fragmentation)[1]
Gradient Elution CompatibleCompatible with ELSD, not with RINot applicable (uses temperature gradient)
Sample Throughput High (simple sample prep)High (simple sample prep)Lower (extra derivatization step)[3]
Quantitation Linear response over a wide rangeNon-linear response (ELSD), requires careful calibrationLinear response
Best For Routine QC, purity assays, high-throughput screeningPurity profiling when analytes lack chromophores, excipient analysisTrace impurity identification, structural elucidation, complex mixtures
Alternative 1: HPLC with Universal Detection (ELSD or RI)

For compounds with no UV chromophore, or for analyzing alongside excipients that also lack one, universal detectors are invaluable.

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. It is gradient compatible and more sensitive than a Refractive Index detector.[4][5]

  • Refractive Index (RI) Detector: An RI detector measures the change in the refractive index of the column eluent as the analyte passes through the flow cell.[6] Its major drawbacks are its lower sensitivity and incompatibility with gradient elution, making it less suitable for complex impurity profiles.[7]

Causality: The choice of ELSD or RI is dictated by the need for gradient elution. For separating a long-chain dicarboxylic acid from a range of potential impurities with varying polarities, a gradient is almost always necessary, making ELSD the superior choice over RI for this application.

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that offers exceptional specificity and sensitivity.[1]

Workflow Logic:

  • Derivatization: Dicarboxylic acids are non-volatile. Therefore, a chemical derivatization step is mandatory to convert the polar carboxyl groups into more volatile esters (e.g., methyl or trimethylsilyl esters).

  • Separation: The volatile derivatives are separated based on their boiling points and interaction with the GC column's stationary phase.

  • Detection: The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum ("fingerprint") for each, allowing for positive identification of impurities.

Expertise & Trustworthiness: While GC-MS provides unparalleled identification capabilities, the derivatization step introduces complexity and potential variability. The reaction must be complete and reproducible to ensure accurate quantification. This makes GC-MS more suitable for impurity identification and characterization rather than for high-throughput routine quality control.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Acetonitrile/Water A->B C Inject onto C18 Column B->C D Gradient Elution (ACN/H2O + 0.1% FA) C->D E UV Detection at 210 nm D->E F Integrate Peaks E->F G Calculate Purity (% Area Normalization) F->G H Validate against Reference Standard G->H I I H->I Final Purity Report

Caption: HPLC-UV workflow for HDA purity analysis.

Method_Selection Start Define Analytical Goal Goal Routine QC Purity Assay? Start->Goal Impurity_ID Impurity ID & Structural Elucidation? Goal->Impurity_ID No HPLC_UV Primary Method: HPLC-UV Goal->HPLC_UV Yes No_UV Analytes Lack UV Chromophore? Impurity_ID->No_UV No GC_MS Alternative: GC-MS (with derivatization) Impurity_ID->GC_MS Yes HPLC_ELSD Alternative: HPLC-ELSD No_UV->HPLC_ELSD Yes

Caption: Decision logic for selecting the optimal analytical method.

Conclusion

For the routine purity analysis of synthesized this compound, a well-validated reversed-phase HPLC method with UV detection at 210 nm offers the best combination of performance, robustness, and accessibility. It provides the necessary specificity to separate the main component from process-related impurities and degradation products. While alternative methods like HPLC with universal detectors (ELSD) and GC-MS have their specific strengths—the former for non-chromophoric compounds and the latter for definitive impurity identification—the direct HPLC-UV approach remains the most practical and efficient method for quality control in a research and drug development setting. The key to success lies not just in the selection of the technique, but in the rigorous validation that proves its suitability for its intended purpose.

References

A Comparative Guide to Heptadecanedioic Acid and Dodecanedioic Acid in Polymer Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, the selection of monomers is a critical determinant of the final material's properties. Long-chain dicarboxylic acids, in particular, are instrumental in designing polymers with tailored flexibility, hydrophobicity, and thermal characteristics. This guide provides a comprehensive comparison of two such monomers: heptadecanedioic acid (C17), a less common odd-chain dicarboxylic acid, and dodecanedioic acid (DDDA, C12), a widely utilized even-chain dicarboxylic acid. We will delve into the nuanced structural and performance differences they impart to polymers, underpinned by the fundamental "odd-even effect," and provide actionable experimental protocols for their application.

The "Odd-Even Effect": A Decisive Factor in Polymer Properties

The number of carbon atoms in the aliphatic chain of a dicarboxylic acid monomer significantly influences the properties of the resulting polymer, a phenomenon known as the "odd-even effect". This effect is particularly pronounced in polyamides, where it directly impacts hydrogen bonding, crystalline structure, and, consequently, thermal and mechanical performance.[1]

Polymers synthesized from even-chain dicarboxylic acids , like dodecanedioic acid, tend to have higher melting points and greater mechanical strength.[1] This is attributed to their ability to form more stable, planar zig-zag chain structures that facilitate optimal hydrogen bonding between the amide groups of adjacent polymer chains.[1] In contrast, odd-chain dicarboxylic acids , such as this compound, can lead to a disruption in the regular packing of polymer chains. This results in a "twisted" hydrogen bond structure, which is less stable and leads to lower melting points compared to their even-chain counterparts.[2][3]

Chemical Structures at a Glance

To visualize the difference, let's consider the chemical structures of this compound and dodecanedioic acid.

G cluster_heptadecanedioic This compound (C17) cluster_dodecanedioic Dodecanedioic Acid (C12) hept_struct HOOC-(CH₂)₁₅-COOH dode_struct HOOC-(CH₂)₁₀-COOH

Caption: Chemical structures of heptadecanedioic and dodecanedioic acid.

Performance Comparison in Polyamides: A Hypothetical Case Study of PA 6,17 vs. PA 6,12

To illustrate the practical implications of the odd-even effect, we will compare the expected properties of two polyamides: Polyamide 6,17 (synthesized from hexamethylenediamine and this compound) and Polyamide 6,12 (synthesized from hexamethylenediamine and dodecanedioic acid). While direct experimental data for PA 6,17 is scarce in publicly available literature, we can extrapolate its performance based on established principles and data from other long-chain polyamides.

PropertyPolyamide 6,17 (from this compound - Odd)Polyamide 6,12 (from Dodecanedioic Acid - Even)Rationale for the Difference
Melting Temperature (Tm) LowerHigherThe even number of carbons in DDDA allows for more efficient and stable hydrogen bonding in the crystal lattice of PA 6,12, requiring more energy to melt.[1] The odd carbon chain of this compound in PA 6,17 disrupts this packing, leading to a lower melting point.[2][3]
Tensile Strength LowerHigherThe more ordered and tightly packed crystalline structure of PA 6,12, facilitated by optimal hydrogen bonding, results in higher tensile strength.[1][4]
Flexibility HigherLowerThe less compact crystalline structure resulting from the odd-chain diacid in PA 6,17 can lead to a more flexible polymer backbone.
Water Absorption LowerHigherThe longer aliphatic chain of this compound (C17) compared to dodecanedioic acid (C12) increases the hydrophobicity of PA 6,17, leading to lower moisture uptake.[5]
Crystallinity Potentially Lower/Different Crystal FormHigherPA 6,12 is expected to exhibit a higher degree of crystallinity due to the regular packing of its polymer chains.[1] PA 6,17 may form a less ordered or different crystalline structure (e.g., γ-form instead of the more stable α-form).[2]

Experimental Protocols

For researchers looking to synthesize and characterize polymers from these dicarboxylic acids, the following detailed protocols provide a validated starting point.

Protocol 1: Synthesis of Polyamide via Melt Polycondensation

This protocol is suitable for synthesizing both PA 6,17 and PA 6,12.

Materials:

  • Hexamethylenediamine

  • This compound or Dodecanedioic acid

  • Nitrogen gas (high purity)

  • Vacuum pump

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Vacuum adapter

G cluster_workflow Melt Polycondensation Workflow start Charge equimolar amounts of diamine and diacid to reactor purge Purge with Nitrogen for 30 min start->purge heat_stage1 Heat to 180-220°C with stirring (1-2 hours) purge->heat_stage1 heat_stage2 Gradually increase temperature to 220-280°C heat_stage1->heat_stage2 vacuum Apply vacuum (<1 torr) for 2-4 hours heat_stage2->vacuum cool Cool to room temperature under Nitrogen vacuum->cool recover Recover solid polymer cool->recover purify Purify by dissolution and precipitation (optional) recover->purify

Caption: Workflow for the melt polycondensation synthesis of polyamides.

Procedure:

  • Monomer Charging: Charge equimolar amounts of hexamethylenediamine and either this compound or dodecanedioic acid into the three-necked flask.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with high-purity nitrogen for at least 30 minutes to create an inert atmosphere.[6]

  • Pre-polymerization: With continuous stirring, heat the mixture to a temperature of 180-220°C. Maintain this temperature for 1-2 hours to form a low molecular weight pre-polymer.[6]

  • Polycondensation: Gradually increase the temperature to 220-280°C.

  • Vacuum Application: Slowly apply a vacuum to the system, reducing the pressure to below 1 torr. This helps to remove the water formed during the condensation reaction and drive the polymerization towards a higher molecular weight. Continue the reaction under high vacuum for 2-4 hours, observing the increase in melt viscosity.[6]

  • Polymer Recovery: Once the desired viscosity is achieved, stop the reaction and cool the reactor to room temperature under a nitrogen atmosphere.

  • Purification (Optional): The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and then precipitating it in a non-solvent like methanol. The purified polymer should be dried in a vacuum oven until a constant weight is achieved.[6]

Protocol 2: Characterization of Polymer Thermal Properties

A. Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polyamides.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 250°C for PA 6,12) at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

  • Hold the sample at this temperature for 2-5 minutes to erase its thermal history.

  • Cool the sample to below its glass transition temperature at a controlled rate (e.g., 10°C/min).

  • Reheat the sample at 10°C/min to obtain the final DSC thermogram. The Tg is observed as a step change in the baseline, and the Tm is the peak of the melting endotherm.[8]

B. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.

Procedure:

  • Place 10-15 mg of the polymer sample into a TGA pan.

  • Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[7]

  • The Td is typically reported as the temperature at which 5% or 10% weight loss occurs.[9]

Concluding Remarks for the Practicing Scientist

The choice between this compound and dodecanedioic acid in polymer synthesis is a clear demonstration of how subtle changes in monomer structure can have profound impacts on material properties. For applications demanding high thermal stability and mechanical strength, the even-chained dodecanedioic acid is a superior choice due to its ability to promote a well-ordered, hydrogen-bonded crystalline structure in polyamides.[1]

Conversely, this compound, with its odd number of carbon atoms, offers a pathway to polymers with potentially greater flexibility and lower water absorption. While its disruption of crystalline packing leads to a lower melting point and tensile strength, these characteristics can be advantageous in applications where enhanced elasticity and hydrophobicity are desired.

This guide serves as a foundational resource for researchers and professionals. The provided protocols offer a starting point for the synthesis and characterization of novel polymers, and the comparative data, grounded in the principles of the odd-even effect, should aid in the rational design of materials with specific performance characteristics. Further empirical investigation into polymers derived from this compound is warranted to fully explore their potential in advanced applications.

References

Structural validation of dicarboxylic acids by mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Dicarboxylic Acids by Mass Spectrometry

Dicarboxylic acids (DCAs) are fundamental molecules in biochemistry, clinical diagnostics, and industrial chemistry. They are key intermediates in metabolic pathways like the Krebs cycle, serve as biomarkers for certain diseases, and are building blocks for polymers like polyesters and polyamides[1][2]. The precise structural identification of DCAs is therefore critical. However, a significant analytical challenge arises from the existence of structural isomers—compounds with the same molecular formula and thus the same mass, but different atomic arrangements. For example, methylmalonic acid (MMA) and succinic acid (SA) are isobaric (having the same mass) but their clinical implications are vastly different; elevated MMA is a key indicator of vitamin B12 deficiency[3][4][5].

Mass spectrometry (MS) has emerged as an indispensable tool for the definitive structural validation of dicarboxylic acids. Its power lies not just in determining molecular weight with high precision, but in its ability to fragment molecules in a controlled manner, generating a structural fingerprint that can distinguish even closely related isomers[5][6]. This guide provides a comparative analysis of leading mass spectrometry methodologies, grounded in experimental data, to equip researchers, scientists, and drug development professionals with the expertise to select and implement the optimal strategy for their analytical needs.

The Core Challenge: Volatility, Polarity, and Isomerism

The twin carboxyl groups that define dicarboxylic acids also dictate the primary challenges in their analysis. These groups are highly polar and capable of extensive hydrogen bonding, which renders the molecules non-volatile and often thermally unstable. This makes direct analysis by techniques requiring gas-phase introduction, such as traditional Gas Chromatography-Mass Spectrometry (GC-MS), problematic without chemical modification. Furthermore, the structural similarity between isomers necessitates a technique beyond simple mass measurement for confident identification.

To overcome these hurdles, two principal strategies are employed:

  • Derivatization: The carboxylic acid groups are chemically modified, typically through esterification or silylation, to increase volatility and thermal stability for GC-MS analysis[7][8][9].

  • Soft Ionization with Tandem MS (MS/MS): Techniques like Electrospray Ionization (ESI) allow for the direct ionization of DCAs from a liquid solution into the gas phase with minimal fragmentation. Structural information is then generated by subjecting the intact molecular ion to a second stage of mass analysis involving controlled fragmentation[3][4].

A Comparative Guide to Ionization and Fragmentation Techniques

The choice of mass spectrometric technique is the most critical decision in the structural validation of dicarboxylic acids. The method of ionization and the approach to fragmentation dictate the quality and type of structural information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique, particularly for complex mixtures. Separation is achieved in the gas chromatograph before the analyte enters the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) EI is a "hard" ionization technique where high-energy electrons (~70 eV) bombard the analyte molecule[10]. This imparts significant internal energy, leading to extensive and reproducible fragmentation.

  • The Necessity of Derivatization To make DCAs amenable to GC, their polar carboxyl groups must be derivatized. The two most common methods are:

    • Esterification: Reacting the DCA with an alcohol (e.g., butanol) in the presence of a catalyst (e.g., BF₃ or HCl) to form diesters[7][11].

    • Silylation: Replacing the acidic protons with a trimethylsilyl (TMS) group using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA)[7][9]. Silylation is often preferred for low-molecular-weight DCAs as it can provide lower detection limits and higher reproducibility[7][8].

  • Fragmentation Patterns in EI-MS The fragmentation of derivatized DCAs in EI is well-characterized. Key fragmentation pathways for TMS-derivatized acids include the loss of a methyl group ([M-15]⁺) and cleavage of the carbon backbone[12][13]. The resulting mass spectrum serves as a fingerprint that can be compared against established spectral libraries for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most versatile and widely used technique for DCA analysis today. It allows for the analysis of polar and thermally labile compounds directly from a liquid sample, often without derivatization[14][15].

  • Ionization Method: Electrospray Ionization (ESI) ESI is a "soft" ionization technique that generates ions from a liquid solution. For dicarboxylic acids, analysis is typically performed in negative ion mode , where the molecule readily loses a proton to form a deprotonated molecular ion, [M-H]⁻[10][16]. This process imparts very little excess energy, meaning the intact molecular ion is often the most abundant species observed in the initial mass spectrum. This provides accurate molecular weight information but little structural detail on its own.

  • Structural Elucidation via Tandem Mass Spectrometry (MS/MS) To obtain structural information, the deprotonated [M-H]⁻ ion is selectively isolated and then fragmented, most commonly via Collision-Induced Dissociation (CID) [17]. In this process, the ion is accelerated and collided with an inert gas (like argon or nitrogen), causing it to break apart[17]. The resulting fragment ions are then analyzed to produce an MS/MS spectrum.

    For deprotonated dicarboxylic acid anions, two primary fragmentation pathways are dominant[18][19]:

    • Decarboxylation: Loss of a neutral carbon dioxide molecule (CO₂, 44 Da).

    • Dehydration: Loss of a neutral water molecule (H₂O, 18 Da).

    The competition between these pathways is strongly dependent on the chain length and structure of the dicarboxylic acid, providing a powerful basis for isomer differentiation[18][19]. For instance, studies on the fragmentation of derivatized MMA and SA show substantial differences in their CID spectra, allowing for their unambiguous identification and quantification even when they are not chromatographically separated[3][4][5].

Performance Comparison: GC-MS vs. LC-MS/MS
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Derivatization Mandatory to increase volatility and thermal stability[7][8].Optional . Often analyzed directly, simplifying sample prep[15]. Derivatization can be used to enhance sensitivity[20].
Ionization Mode Electron Ionization (EI) - Hard Ionization.Electrospray Ionization (ESI) - Soft Ionization.
Fragmentation Occurs in the ion source, extensive and reproducible.Induced in a collision cell (CID), controlled fragmentation of a selected precursor ion[17].
Isomer Differentiation Relies on chromatographic separation and unique fragmentation patterns in EI spectra.Relies on chromatographic separation and/or unique fragmentation patterns in MS/MS spectra[3][21].
Sensitivity Good, can reach low ng/m³ levels for atmospheric samples[7].Excellent, often reaching sub-micromolar levels in biological fluids[3][5].
Throughput Lower, due to longer GC run times and sample derivatization steps.Higher, especially with modern UHPLC systems and minimal sample prep[3][21].
Advantages Excellent chromatographic resolution, extensive and standardized spectral libraries for confident identification.High specificity and sensitivity (especially with MS/MS), applicable to a broader range of compounds, minimal sample prep.
Disadvantages Time-consuming derivatization adds complexity and potential for error, not suitable for thermally labile DCAs.Susceptible to matrix effects (ion suppression), less standardized fragmentation libraries compared to EI.
Visualizing the Methodologies

A clear understanding of the analytical workflow is essential for proper method selection and execution.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample0 Sample Deriv Derivatization (Esterification/Silylation) Sample0->Deriv GC Gas Chromatography (Separation) Deriv->GC EI Electron Ionization (EI) & Fragmentation GC->EI MS_GC Mass Analysis EI->MS_GC Data_GC Data (EI Spectrum) MS_GC->Data_GC Sample1 Sample LC Liquid Chromatography (Separation) Sample1->LC ESI Electrospray Ionization (ESI) (Soft Ionization) LC->ESI MS1 MS1: Precursor Ion Selection ([M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID MS2 MS2: Fragment Ion Analysis CID->MS2 Data_LC Data (MS/MS Spectrum) MS2->Data_LC

Caption: Comparative workflows for dicarboxylic acid analysis by GC-MS and LC-MS/MS.

G Parent Adipic Acid Anion [M-H]⁻ m/z 145 LossH2O Loss of H₂O (-18 Da) Parent->LossH2O CID LossCO2 Loss of CO₂ (-44 Da) Parent->LossCO2 CID FragH2O Fragment Ion m/z 127 LossH2O->FragH2O FragCO2 Fragment Ion m/z 101 LossCO2->FragCO2

Caption: Key CID fragmentation pathways for a deprotonated dicarboxylic acid in MS/MS.

Experimental Protocol: LC-MS/MS for Isomer-Specific DCA Quantification

This protocol provides a robust framework for the analysis of dicarboxylic acids in a complex biological matrix (e.g., plasma) using LC-MS/MS, focusing on the differentiation of isomers like MMA and SA. This method leverages the high specificity of tandem mass spectrometry, often requiring minimal chromatographic separation[3][21].

Objective: To selectively quantify methylmalonic acid (MMA) in human plasma.

1. Materials and Reagents

  • Methylmalonic acid (MMA) and Succinic acid (SA) analytical standards.

  • Isotopically labeled internal standard (e.g., d₃-MMA).

  • HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Methyl-tert-butyl ether (MTBE) for extraction[3].

  • Human plasma (or other biological matrix).

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add the internal standard (d₃-MMA) solution.

  • Acidify the sample with a small volume of HCl to protonate the dicarboxylic acids.

  • Add 500 µL of MTBE, vortex vigorously for 1 minute to extract the DCAs.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Causality: The extraction with an organic solvent like MTBE isolates the relatively nonpolar DCAs from highly polar matrix components like salts and proteins, reducing ion suppression. The internal standard corrects for variations in extraction efficiency and instrument response.

3. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC system capable of binary gradients.

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient or even isocratic flow may be sufficient if relying on MS/MS for specificity[3]. A typical start is 5% B, ramping to 95% B to wash the column.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Source Conditions: Capillary Voltage: -2.5 to -3.0 kV; Source Temperature: 100-150 °C; Desolvation Temperature: 350-450 °C[22].

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

4. MRM Transitions for Isomer Differentiation The core of the method's specificity lies in selecting unique precursor-to-product ion transitions for each isomer. Although underivatized MMA and SA are indistinguishable in single MS mode, their fragmentation differs upon derivatization[21]. For dibutyl esters of MMA and SA:

  • MMA Dibutyl Ester: Precursor [M+H]⁺ at m/z 231 -> Product ions (e.g., m/z 175, m/z 119).

  • SA Dibutyl Ester: Precursor [M+H]⁺ at m/z 231 -> Product ions (e.g., m/z 175, m/z 101). Note: The specific fragments and their ratios differ, allowing for selective detection.

Self-Validation: The protocol's trustworthiness is established by analyzing standards of both MMA and SA. The absence of a signal in the MMA-specific MRM channel when only SA is injected (and vice-versa) confirms the method's specificity. A spiked plasma sample should show recovery within an acceptable range (e.g., 85-115%) to validate accuracy in the presence of matrix.

Conclusion

The structural validation of dicarboxylic acids by mass spectrometry is a mature and powerful field. While GC-MS offers robust identification based on extensive libraries, its requirement for derivatization makes it more laborious. The advent of LC-MS/MS with ESI has revolutionized the analysis, providing a high-throughput, highly specific, and sensitive method that can directly analyze DCAs in complex matrices. The key to success, particularly for challenging isomer differentiation, lies in leveraging the power of tandem mass spectrometry (MS/MS) to generate unique fragmentation fingerprints. By understanding the principles and comparative performance of these techniques, researchers can confidently select and validate a method that provides accurate and reliable structural elucidation of dicarboxylic acids for any application.

References

A Comparative Guide to Quantitative NMR (qNMR) for Dicarboxylic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, chemical manufacturing, and quality control, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of product safety, efficacy, and consistency. For dicarboxylic acids—a class of organic compounds integral to the synthesis of polymers, pharmaceuticals, and food additives—rigorous purity assessment is paramount. While traditional methods like High-Performance Liquid Chromatography (HPLC) and potentiometric titration have long been the industry's go-to techniques, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.

This guide provides an in-depth, objective comparison of qNMR with conventional alternatives for the purity assessment of dicarboxylic acids, supported by experimental insights and protocols. We will delve into the causality behind experimental choices, the inherent self-validating nature of the qNMR technique, and provide a framework for its practical implementation.

The Principle of qNMR: A Fundamental Advantage

Unlike chromatographic techniques that rely on the response of a detector to a substance, which can vary between compounds, qNMR is a primary ratio method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[2][3] This means that for a given dicarboxylic acid, the integral of a signal corresponding to its methylene protons, for instance, is a direct measure of its molar concentration relative to a certified internal standard of known purity.[4] This inherent stoichiometric relationship eliminates the need for compound-specific reference standards for every potential impurity, a significant advantage in early drug development and for the analysis of novel compounds.[4][5]

Head-to-Head Comparison: qNMR vs. HPLC and Titration

The choice of an analytical technique for purity determination should be guided by the specific requirements of the analysis, including desired accuracy, precision, sample throughput, and the nature of potential impurities.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Potentiometric Titration
Principle Direct proportionality between signal integral and number of nuclei.[2][3]Differential partitioning of analytes between a mobile and stationary phase.Neutralization reaction between the acidic protons of the dicarboxylic acid and a standardized base.
Selectivity High; distinguishes between structurally similar isomers and impurities.High; excellent separation of components in a mixture.Low; titrates all acidic protons, cannot distinguish between different acids.
Reference Standard Requires a single, high-purity internal standard for quantification of multiple components.[4]Requires a certified reference standard for each analyte and impurity to be quantified.Requires a standardized titrant (e.g., NaOH).
Sample Preparation Simple; dissolution of the sample and internal standard in a deuterated solvent.[4]More complex; may involve filtration, dilution, and mobile phase preparation.Simple; dissolution of the sample in a suitable solvent (usually water).
Analysis Time Rapid; typically 5-15 minutes per sample.[6]Longer; can range from 15-60 minutes per sample, plus column equilibration time.Rapid; typically a few minutes per sample.
Non-destructive Yes; the sample can be recovered after analysis.[5]No; the sample is consumed during the analysis.No; the sample is consumed during the analysis.
Universality Near-universal detection for proton-containing molecules.Detector-dependent; no universal detector for all compounds.[4]Limited to acidic or basic compounds.
Accuracy & Precision Excellent; can achieve uncertainties of less than 1%.[2]Good to excellent; dependent on method validation and reference standard purity.Good; dependent on the accuracy of the titrant concentration and endpoint detection.

Experimental Protocol: Purity Assessment of a Dicarboxylic Acid by ¹H-qNMR

This protocol provides a generalized, step-by-step methodology for the purity determination of a dicarboxylic acid using ¹H-qNMR with an internal standard. Succinic acid and adipic acid will be used as illustrative examples.

Materials and Reagents
  • Dicarboxylic Acid Sample: e.g., Succinic Acid or Adipic Acid

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8 atom % D) is a suitable solvent for many dicarboxylic acids.[7]

  • Internal Standard (IS): A high-purity certified reference material (CRM). Benzoic acid or dimethyl terephthalate are excellent choices for use in DMSO-d₆, as their aromatic signals do not overlap with the aliphatic signals of many dicarboxylic acids.[7][8][9]

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Analytical Microbalance: For accurate weighing.

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh dicarboxylic acid sample weigh_is Accurately weigh internal standard dissolve Dissolve both in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim magnetic field transfer->shim setup Set acquisition parameters (D1, NS, etc.) shim->setup acquire Acquire 1H-NMR spectrum setup->acquire process Phase and baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A streamlined workflow for dicarboxylic acid purity assessment using qNMR.

Step-by-Step Methodology
  • Sample and Standard Weighing:

    • Accurately weigh approximately 5-10 mg of the dicarboxylic acid sample into a clean, dry vial using a calibrated analytical microbalance. Record the weight to the nearest 0.01 mg. Accurate weighing is a critical step as it is often the largest source of error in qNMR.[7]

    • To the same vial, add an accurately weighed amount of the internal standard (e.g., 2-5 mg of benzoic acid). The goal is to achieve a molar ratio between the analyte and the internal standard that results in signals of comparable intensity.

  • Dissolution:

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution of both the dicarboxylic acid and the internal standard by vortexing or gentle sonication. Visually inspect the solution to confirm the absence of any solid particles.[10]

  • NMR Data Acquisition:

    • Transfer the solution to a high-precision 5 mm NMR tube.

    • Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Key acquisition parameters to ensure accurate quantification include:

      • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest to ensure full relaxation between scans. For many small molecules, a D1 of 30 seconds is a conservative and safe starting point.

      • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[11]

      • Pulse Angle: A 90° pulse angle is typically used.

      • Sample Spinning: Should be turned off to avoid spinning sidebands that can interfere with integration.

  • Data Processing:

    • Apply phasing and baseline correction to the acquired spectrum to ensure accurate integration.

    • Integrate the well-resolved signal of the dicarboxylic acid and the internal standard.

      • For succinic acid in DMSO-d₆, the methylene protons appear as a singlet at approximately 2.43 ppm.[12]

      • For adipic acid in DMSO-d₆, the methylene protons adjacent to the carbonyl groups appear as a triplet at approximately 2.21 ppm, and the other two methylene groups appear as a multiplet around 1.50 ppm.[13] The signal at 2.21 ppm is often a good choice for quantification.

      • For benzoic acid (internal standard) in DMSO-d₆, the aromatic protons appear between 7.4 and 8.1 ppm.[8]

  • Purity Calculation: The purity of the dicarboxylic acid can be calculated using the following equation:[11]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte and I_IS are the integrated areas of the signals for the analyte and internal standard, respectively.

    • N_analyte and N_IS are the number of protons giving rise to the respective signals.

    • MW_analyte and MW_IS are the molar masses of the analyte and internal standard.

    • m_analyte and m_IS are the masses of the analyte and internal standard.

    • P_IS is the purity of the internal standard (as a percentage).

Scientific Integrity and Trustworthiness of qNMR

The qNMR method is a self-validating system due to its reliance on fundamental physical principles rather than empirical response factors.[1] Its trustworthiness is further enhanced by the following:

  • Traceability to SI Units: When a certified reference material is used as the internal standard, the purity measurement is traceable to the International System of Units (SI), providing the highest level of metrological confidence.

  • Orthogonality to Chromatographic Methods: qNMR provides a mechanistically different approach to purity assessment compared to HPLC.[14] This orthogonality is crucial for cross-validation, ensuring a more comprehensive and reliable evaluation of a compound's purity.

  • Simultaneous Qualitative and Quantitative Information: A single qNMR experiment provides not only the purity of the main component but also structural information about any detectable impurities, aiding in their identification.

Logical Relationships of Purity Assessment Techniques

Purity_Assessment cluster_primary Primary Method cluster_comparative Comparative Methods qNMR qNMR HPLC HPLC qNMR->HPLC Orthogonal Cross-Validation Titration Titration qNMR->Titration Provides structural vs. total acidity HPLC->Titration Separates components vs. bulk property

Caption: Interrelation of analytical techniques for purity determination.

Conclusion

For researchers, scientists, and drug development professionals, quantitative NMR has proven to be a robust, reliable, and efficient tool for the purity assessment of dicarboxylic acids.[4][15] Its fundamental principles, ease of sample preparation, and the high quality of data it generates make it an invaluable technique, not as a mere replacement for traditional methods, but as a powerful and often superior alternative. The ability of qNMR to provide direct, SI-traceable quantification without the need for compound-specific reference standards streamlines the analytical workflow, accelerates development timelines, and instills a higher degree of confidence in the quality of the materials being evaluated.

References

The Influence of Dicarboxylic Acid Architecture on the Thermal Properties of Polyamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of high-performance polymers, polyamides stand out for their exceptional mechanical strength, chemical resistance, and thermal stability. These properties, however, are not monolithic. They are intricately tuned by the molecular architecture of the polymer backbone, with the choice of dicarboxylic acid monomer playing a pivotal role. This guide provides an in-depth comparison of the thermal properties of polyamides synthesized from a variety of dicarboxylic acids, offering researchers, scientists, and professionals in drug development a comprehensive understanding of how to tailor polyamide properties for specific applications. We will delve into the causal relationships between dicarboxylic acid structure and the resulting thermal characteristics, supported by experimental data and mechanistic insights.

The Decisive Role of the Dicarboxylic Acid

The dicarboxylic acid, along with the diamine, forms the repeating unit of the polyamide chain. Its structure—be it aliphatic or aromatic, linear or branched, short-chain or long-chain—directly influences key thermal parameters such as the glass transition temperature (Tg), melting temperature (Tm), and the onset of thermal decomposition (Td). These parameters dictate the processing window of the material and its performance at elevated temperatures. Understanding these structure-property relationships is paramount for the rational design of polyamides with desired thermal profiles.

Characterizing Thermal Properties: A Methodological Overview

To objectively assess the thermal behavior of polyamides, two primary analytical techniques are indispensable: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) is employed to determine the transition temperatures of a polymer. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition (Tg), where the amorphous regions of the polymer transition from a rigid to a more flexible state, and the melting temperature (Tm), where the crystalline regions melt.

Thermogravimetric Analysis (TGA) provides information about the thermal stability of a material. It measures the change in mass of a sample as it is heated at a constant rate. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition (Td).

Experimental Workflow: Thermal Analysis of Polyamides

A typical experimental workflow for the thermal characterization of a newly synthesized polyamide is outlined below. This self-validating system ensures reproducible and reliable data.

G cluster_synthesis Polyamide Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis and Interpretation synthesis Polycondensation of Diamine and Dicarboxylic Acid purification Purification and Drying (e.g., precipitation, vacuum drying) synthesis->purification dsc Differential Scanning Calorimetry (DSC) - Determine Tg and Tm - Heating rate: e.g., 10 °C/min purification->dsc Sample Preparation tga Thermogravimetric Analysis (TGA) - Determine Td - Heating rate: e.g., 10 °C/min under N2 purification->tga Sample Preparation data_analysis Analyze DSC and TGA curves - Identify transition temperatures - Determine weight loss profile dsc->data_analysis tga->data_analysis structure_property Correlate thermal properties with dicarboxylic acid structure data_analysis->structure_property

Figure 1: A generalized workflow for the synthesis and thermal characterization of polyamides.

Comparative Analysis: The Impact of Dicarboxylic Acid Structure

The selection of the dicarboxylic acid monomer offers a powerful tool to modulate the thermal properties of the resulting polyamide. Here, we compare the effects of different dicarboxylic acid architectures.

Aliphatic vs. Aromatic Dicarboxylic Acids

A fundamental distinction in dicarboxylic acids is their aliphatic or aromatic nature. This choice profoundly impacts the rigidity of the polymer chain and, consequently, its thermal behavior.

  • Aromatic Dicarboxylic Acids: The incorporation of rigid aromatic rings, such as in terephthalic acid or isophthalic acid, into the polyamide backbone significantly restricts chain mobility. This leads to higher glass transition temperatures (Tg) and melting temperatures (Tm). Wholly aromatic polyamides, or aramids, are known for their exceptional thermal stability and are used in demanding applications like aerospace and protective apparel.[1] For instance, polyamides derived from aromatic dicarboxylic acids and aromatic diamines exhibit excellent thermal stability, with 10% weight loss temperatures often exceeding 480 °C.[2]

  • Aliphatic Dicarboxylic Acids: In contrast, aliphatic dicarboxylic acids, such as adipic acid or sebacic acid, introduce flexible methylene (-CH2-) units into the polymer chain. This increased flexibility lowers the energy barrier for bond rotation, resulting in lower Tg and Tm values compared to their aromatic counterparts.[3][4] Semi-aromatic polyamides, which combine aromatic diamines with aliphatic dicarboxylic acids, offer a balance of good thermal properties and improved processability.[3][5]

The following diagram illustrates the structural differences and their impact on chain flexibility.

Figure 2: Structural comparison of aromatic and aliphatic dicarboxylic acids.

The Influence of Aliphatic Chain Length

Within the family of aliphatic dicarboxylic acids, the length of the methylene chain is a critical determinant of thermal properties.

  • Longer Alkyl Chains: Increasing the number of methylene units in the dicarboxylic acid generally leads to a decrease in both Tg and Tm. The longer, more flexible chains increase the free volume within the polymer matrix and reduce the density of amide groups, which are responsible for strong intermolecular hydrogen bonding. This facilitates chain mobility, thus lowering the transition temperatures.[5] However, for thermal stability, polyamides with longer alkyl chains can exhibit higher 5% weight loss temperatures (Td5%).[3][5]

  • The "Odd-Even" Effect: A fascinating phenomenon observed in polyamides derived from aliphatic dicarboxylic acids is the "odd-even" effect. Polyamides synthesized from dicarboxylic acids with an even number of carbon atoms tend to have higher melting points than those with an odd number of carbons.[6][7][8] This is attributed to differences in the crystal packing and the conformation of the polymer chains. Dicarboxylic acids with an even number of carbons can adopt a more planar, extended conformation, allowing for more efficient hydrogen bonding and denser crystal packing.[8] This effect is a testament to the subtle yet significant influence of molecular geometry on macroscopic properties.[6]

The Rise of Bio-based Dicarboxylic Acids

With a growing emphasis on sustainability, bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are emerging as promising alternatives to their petroleum-based counterparts.[9] Polyamides derived from FDCA exhibit high glass transition temperatures and good thermal stability, making them suitable for engineering applications.[9][10] For example, a polyamide synthesized from FDCA and 1,3-cyclohexanedimethanamine can have a glass transition temperature that increases with the content of isophthalic acid used as a comonomer.[11] The rigid furan ring in FDCA imparts properties that are comparable to those of terephthalic acid-based polyamides.[9]

Quantitative Comparison of Thermal Properties

The following table summarizes the thermal properties of various polyamides, highlighting the impact of the dicarboxylic acid structure. The values presented are indicative and can vary depending on the specific diamine used, the molecular weight of the polymer, and the analytical conditions.

Dicarboxylic AcidDiaminePolyamide TypeTg (°C)Tm (°C)Td5% (°C)
Adipic Acid (C6)HexamethylenediamineAliphatic (Nylon 6,6)~50~265~400
Sebacic Acid (C10)HexamethylenediamineAliphatic (Nylon 6,10)~40~220~420
Terephthalic AcidHexamethylenediamineSemi-aromatic (PA6T)~130~320~450
Terephthalic Acidp-PhenylenediamineAromatic (Aramid)>300>500>500
2,5-Furandicarboxylic AcidHexamethylenediamineBio-based Semi-aromatic~130-~400

Data compiled from various sources for illustrative purposes.[3][5][9][10]

Mechanistic Insights: The "Why" Behind the "What"

The observed differences in thermal properties can be explained by considering the interplay of several molecular factors:

  • Chain Rigidity: As discussed, the presence of aromatic rings or other rigid structural elements in the dicarboxylic acid restricts bond rotation, leading to higher Tg and Tm.

  • Intermolecular Forces: Polyamides are characterized by strong hydrogen bonds between the amide groups (-CO-NH-). The density of these hydrogen bonds along the polymer chain is a key factor. Longer aliphatic dicarboxylic acids increase the distance between amide groups, weakening the overall intermolecular forces and lowering the melting point.

  • Packing Efficiency: The ability of polymer chains to pack into an ordered, crystalline lattice influences the melting temperature. The "odd-even" effect is a prime example of how molecular geometry dictates packing efficiency.

The following diagram illustrates how different dicarboxylic acid structures influence these molecular interactions.

G cluster_aromatic Aromatic Dicarboxylic Acid based Polyamide cluster_aliphatic_short Short-chain Aliphatic Dicarboxylic Acid based Polyamide cluster_aliphatic_long Long-chain Aliphatic Dicarboxylic Acid based Polyamide aromatic_chain Rigid Polymer Chains (Restricted Rotation) strong_packing Efficient Chain Packing (High Crystallinity) aromatic_chain->strong_packing high_tm High Tm and Tg strong_packing->high_tm aliphatic_short_chain Flexible Polymer Chains moderate_packing Moderate Chain Packing aliphatic_short_chain->moderate_packing moderate_tm Moderate Tm and Tg moderate_packing->moderate_tm aliphatic_long_chain Highly Flexible Polymer Chains (Lower H-bond density) less_packing Less Efficient Chain Packing aliphatic_long_chain->less_packing low_tm Low Tm and Tg less_packing->low_tm

References

A Comparative Guide to the Synthesis of Heptadecanedioic Acid: Navigating Byproduct Formation in Biocatalytic and Chemocatalytic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and polymer science, the purity of long-chain dicarboxylic acids such as heptadecanedioic acid (C17) is paramount. The presence of synthesis byproducts can significantly impact downstream applications, from altering polymer properties to introducing unforeseen toxicological profiles in pharmaceutical intermediates. This technical guide provides an in-depth comparison of the primary synthesis routes to this compound, with a core focus on identifying and understanding the formation of byproducts. We will explore the nuances of enzymatic oxidation, a leading biocatalytic approach, and contrast it with the classical principles of Kolbe electrolysis, a representative chemocatalytic method. This guide is designed to equip scientists with the necessary insights to select an appropriate synthesis strategy based on purity requirements and to implement robust analytical protocols for quality control.

The Prevailing Paradigm: Enzymatic ω-Oxidation of Heptadecanoic Acid

The most specific and highly selective method for the synthesis of this compound is the enzymatic ω-oxidation of its monocarboxylic precursor, heptadecanoic acid. This biotransformation is typically carried out using whole-cell biocatalysts, most notably genetically engineered strains of the yeast Candida tropicalis, or with isolated cytochrome P450 monooxygenase (CYP) enzymes.[1][2][3]

The Mechanism of Selectivity: A Three-Step Enzymatic Cascade

The high fidelity of this method stems from the remarkable specificity of the enzymes involved in the ω-oxidation pathway. The conversion of the terminal methyl group of heptadecanoic acid to a carboxylic acid occurs in a stepwise manner:

  • ω-Hydroxylation: A cytochrome P450 monooxygenase, in conjunction with an NADPH-cytochrome P450 reductase, hydroxylates the terminal (ω) carbon of heptadecanoic acid to yield 17-hydroxyheptadecanoic acid. This is often the rate-limiting step in the pathway.[1]

  • Alcohol Oxidation: The newly formed primary alcohol is then oxidized to an aldehyde, 17-oxoheptadecanoic acid, by alcohol dehydrogenases.

  • Aldehyde Oxidation: Finally, aldehyde dehydrogenases catalyze the oxidation of the aldehyde to a carboxylic acid, yielding the desired this compound.

Enzymatic_Oxidation Heptadecanoic_Acid Heptadecanoic Acid Hydroxy_Acid 17-Hydroxyheptadecanoic Acid (Primary Byproduct/Intermediate) Heptadecanoic_Acid->Hydroxy_Acid  Cytochrome P450  (ω-Hydroxylation) Aldehyde_Acid 17-Oxoheptadecanoic Acid (Intermediate) Hydroxy_Acid->Aldehyde_Acid Alcohol Dehydrogenase Heptadecanedioic_Acid This compound (Final Product) Aldehyde_Acid->Heptadecanedioic_Acid Aldehyde Dehydrogenase

Caption: Enzymatic ω-oxidation pathway for this compound synthesis.

Identifying the Primary Byproduct: The ω-Hydroxy Acid Intermediate

The principal byproduct in this synthesis is the intermediate, 17-hydroxyheptadecanoic acid .[1] Its presence in the final product mixture is typically a result of incomplete conversion. The efficiency of the alcohol and aldehyde dehydrogenase steps determines the extent of this impurity. In optimized systems, the conversion of the ω-hydroxy acid to the dicarboxylic acid is highly efficient, leading to very high purity of the final product.

The Specter of β-Oxidation: Shorter-Chain Dicarboxylic Acids

A secondary source of byproducts arises from the cell's native fatty acid metabolism, specifically the β-oxidation pathway . This pathway degrades fatty acids by sequentially shortening the carbon chain by two-carbon units. If the β-oxidation pathway is not completely blocked in the engineered microorganism, it can compete with the ω-oxidation pathway, leading to the formation of shorter-chain dicarboxylic acids. For instance, if heptadecanoic acid undergoes one round of β-oxidation to pentadecanedioic acid before ω-oxidation, the final product would be pentadecanedioic acid (C15). To mitigate this, strains of Candida tropicalis used for dicarboxylic acid production are often genetically modified to knock out key enzymes of the β-oxidation pathway, such as acyl-CoA oxidase.[2][3]

Byproduct ClassSpecific ExamplesFormation MechanismMitigation Strategy
Primary Byproduct 17-Hydroxyheptadecanoic acidIncomplete enzymatic oxidation of the intermediate alcohol.Optimization of fermentation conditions and enzyme expression levels.
Secondary Byproducts Pentadecanedioic acid (C15), Tridecanedioic acid (C13), etc.Competing β-oxidation pathway in the host microorganism.Genetic engineering of the host strain to block the β-oxidation pathway.

A Chemocatalytic Alternative: Kolbe Electrolysis

Kolbe electrolysis is a classic electrochemical method for the dimerization of carboxylates via a radical mechanism.[4][5][6] While not commonly cited for the specific synthesis of this compound, it represents a viable, albeit less selective, chemical approach. The synthesis would theoretically involve the electrolysis of a mixture of a C9 and a C10 α,ω-dicarboxylate precursor, or more practically, the dimerization of a suitable shorter-chain carboxylate. For the purpose of this guide, we will consider the hypothetical cross-coupling of two different carboxylates to illustrate the potential byproducts.

The Radical Nature of Byproduct Formation

The Kolbe reaction proceeds through the formation of alkyl radicals via the decarboxylation of carboxylate radicals at the anode.[5] These highly reactive intermediates can then dimerize. When a mixture of two different carboxylates (R¹COO⁻ and R²COO⁻) is used, a statistical distribution of products is expected:

  • Symmetrical Dimer 1: R¹-R¹

  • Symmetrical Dimer 2: R²-R²

  • Unsymmetrical Dimer (Desired Product): R¹-R²

This inherent lack of selectivity is a major drawback, leading to a complex mixture of dicarboxylic acids of varying chain lengths that require extensive purification.

Furthermore, the alkyl radical intermediates can undergo side reactions before dimerization, such as:

  • Disproportionation: Leading to the formation of an alkane and an alkene of the same carbon length as the radical intermediate.

  • Reaction with the solvent or electrode material.

Kolbe_Electrolysis Carboxylates Mixture of Carboxylates (e.g., C9 & C10 precursors) Radicals Alkyl Radicals (R¹• and R²•) Carboxylates->Radicals Anodic Oxidation & Decarboxylation Heptadecanedioic_Acid This compound (Desired Product, R¹-R²) Radicals->Heptadecanedioic_Acid Cross-Coupling Byproduct_Dimers Symmetrical Dimers (R¹-R¹ and R²-R²) Radicals->Byproduct_Dimers Self-Coupling Byproduct_Disprop Disproportionation Products (Alkanes and Alkenes) Radicals->Byproduct_Disprop Disproportionation

Caption: Byproduct formation pathways in Kolbe electrolysis.

Byproduct ClassSpecific ExamplesFormation Mechanism
Symmetrical Dimers Dicarboxylic acids of even carbon numbers (e.g., C16, C18)Self-coupling of identical radical intermediates.
Disproportionation Products Alkanes and alkenes with chain lengths corresponding to the radical intermediates.Hydrogen abstraction between two radical intermediates.
Other Side Products Products from reactions with the solvent or electrode.Radical reactions with the surrounding medium.

Experimental Protocols for Byproduct Identification and Quantification

Accurate identification and quantification of byproducts are critical for process optimization and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed.

Protocol for GC-MS Analysis of Dicarboxylic Acids

This protocol is suitable for the analysis of both the desired this compound and potential shorter-chain dicarboxylic acid byproducts.

  • Sample Preparation (Extraction):

    • Acidify the aqueous reaction mixture to pH ~2 with HCl.

    • Extract the dicarboxylic acids with an organic solvent such as ethyl acetate (3x volume).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

  • Derivatization (Esterification):

    • To the dried extract, add a derivatizing agent such as BF₃/butanol or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acids to their corresponding butyl or trimethylsilyl esters. This increases their volatility for GC analysis.[7][8]

    • Heat the mixture according to the derivatization reagent's protocol (e.g., 60-80°C for 30-60 minutes).

    • After cooling, the sample is ready for injection.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250-280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the long-chain esters.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-600.

    • Identification: Byproducts are identified by comparing their mass spectra and retention times with those of authentic standards or by interpretation of their fragmentation patterns.

    • Quantification: Use an internal standard (e.g., a dicarboxylic acid of a different, non-interfering chain length) for accurate quantification.

Protocol for HPLC Analysis of ω-Hydroxy Fatty Acids

HPLC is particularly useful for the analysis of the less volatile ω-hydroxy fatty acid byproduct from the enzymatic synthesis.

  • Sample Preparation:

    • The same extraction procedure as for GC-MS can be used. No derivatization is typically required for HPLC analysis.

    • Dissolve the dried extract in the mobile phase.

  • HPLC Analysis:

    • Column: A reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection:

      • UV-Vis: At low wavelengths (~200-210 nm), though sensitivity may be limited.[9]

      • Mass Spectrometry (LC-MS): For high sensitivity and specificity. Electrospray ionization (ESI) in negative ion mode is commonly used.[10][11]

    • Quantification: Use an external standard calibration curve or an internal standard (e.g., a structurally similar hydroxy fatty acid).

Conclusion and Recommendations

For the synthesis of high-purity this compound, enzymatic ω-oxidation of heptadecanoic acid is the superior method . Its high selectivity minimizes the formation of byproducts, with the primary impurity being the easily separable intermediate, 17-hydroxyheptadecanoic acid. The use of β-oxidation-blocked microbial strains further enhances purity by preventing the formation of shorter-chain dicarboxylic acids.

Kolbe electrolysis, while a powerful tool for C-C bond formation, is not recommended for the synthesis of a specific odd-chain dicarboxylic acid like this compound due to the inherent formation of a complex mixture of symmetrical and unsymmetrical dimers, as well as other radical-derived side products.

For researchers requiring this compound, we recommend sourcing material produced via a biocatalytic route and employing rigorous GC-MS and HPLC analysis to quantify any residual ω-hydroxyheptadecanoic acid and shorter-chain dicarboxylic acids. This ensures the highest quality starting material for demanding applications in polymer chemistry and drug development.

References

A Senior Application Scientist's Guide to the Validation of Dicarboxylic Acid Standards for Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the integrity of analytical data is paramount. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the workhorses of quantitative analysis, and their reliability is fundamentally anchored to the quality of the reference standards used. For dicarboxylic acids—compounds pivotal in roles from metabolic biomarkers to polymer precursors—the validation of analytical standards is not merely a procedural formality; it is the bedrock of reproducible and accurate results.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate and compare dicarboxylic acid standards. We move beyond rote procedural descriptions to explore the scientific rationale behind each validation step, ensuring a self-validating system that builds confidence in every chromatogram. Our approach is grounded in internationally recognized guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

The Pillars of a High-Quality Dicarboxylic Acid Standard

Before embarking on a comparative study, it is crucial to understand the critical quality attributes (CQAs) that define a reliable analytical standard. The validation process is designed to interrogate these four pillars: Purity, Identity, Stability, and Lot-to-Lot Consistency.

  • Purity: An accurate purity value is the most critical attribute. Without it, all quantitative measurements will be systematically flawed. Purity assessment goes beyond a simple "percent area" from a single chromatogram; it requires a comprehensive evaluation to detect and quantify all potential impurities (organic, inorganic, and residual solvents).

  • Stability: Dicarboxylic acids, like all chemicals, can degrade over time due to factors like temperature, light, or humidity. A reliable standard must have proven stability under specified storage and handling conditions to ensure its integrity throughout its lifecycle.[4]

  • Lot-to-Lot Consistency: For ongoing projects and long-term studies, it is vital that each new lot of a standard performs identically to the last.[5][6] Verifying this consistency prevents shifts in analytical data that could be misinterpreted as changes in the sample being tested.[7]

This guide will now walk through the experimental validation of these pillars, comparing three hypothetical commercial standards: Standard A , Standard B , and Standard C .

The Validation Workflow: A Visual Overview

The process of validating and comparing analytical standards can be visualized as a structured workflow. Each stage provides critical data that informs the final decision on which standard is most suitable for its intended purpose.

Validation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Decision Procurement Procure Standards (Standard A, B, C) CoA_Review Certificate of Analysis (CoA) Review & Comparison Procurement->CoA_Review Purity Purity Assessment (HPLC-UV, qNMR) CoA_Review->Purity Identity Identity Confirmation (MS, FTIR) CoA_Review->Identity Stability Forced Degradation & Long-Term Stability CoA_Review->Stability L2L Lot-to-Lot Consistency Check CoA_Review->L2L If new lot Data_Analysis Comparative Data Analysis Purity->Data_Analysis Identity->Data_Analysis Stability->Data_Analysis L2L->Data_Analysis Selection Selection of Qualified Standard Data_Analysis->Selection

Workflow for dicarboxylic acid standard validation.

Purity Assessment: The Cornerstone of Quantitation

A standard's Certificate of Analysis (CoA) provides a claimed purity, but this must be independently verified.[8] A common mistake is to rely solely on a single chromatographic method (e.g., HPLC-UV at a single wavelength), which may fail to detect impurities that do not possess a chromophore or that co-elute with the main peak.[9] A robust purity assessment, therefore, employs orthogonal methods.

Experimental Approach: Mass Balance

The most trustworthy approach to purity is the mass balance concept, which determines the assay of the main component by subtracting the percentages of all identified impurities.

Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)

This approach provides a more complete and accurate picture than a single technique.

Protocol 1: Purity Determination via HPLC-UV and Karl Fischer
  • Instrumentation:

    • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[10]

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]

    • Karl Fischer titrator for water content determination.

    • GC-Headspace for residual solvent analysis.

  • Chromatographic Conditions (Example for Adipic Acid):

    • Mobile Phase: 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[10]

    • Injection Volume: 10 µL.

  • Procedure:

    • System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (%RSD) for peak area and retention time should be <1.0%, as per USP <621> guidelines.[2][11]

    • Standard Preparation: Accurately prepare a stock solution of each dicarboxylic acid standard (A, B, and C) in the mobile phase at a concentration of approximately 1 mg/mL.

    • Analysis: Inject each standard solution in triplicate. Use a PDA detector to assess peak purity and check for co-eluting impurities.[9]

    • Water Content: Determine the water content for each solid standard using Karl Fischer titration.

    • Residual Solvents & Non-Volatile Residue: Analyze for residual solvents via GC-Headspace and non-volatile residue (residue on ignition) via thermogravimetric analysis (TGA).

Comparative Data: Purity Assessment
ParameterStandard AStandard BStandard CCausality & Insight
Chromatographic Purity (HPLC, 210 nm) 99.9%99.5%99.8%Standard B shows a noticeable impurity peak. Standard A appears cleanest chromatographically.
Water Content (Karl Fischer) 0.05%0.35%0.10%High water content in Standard B significantly impacts its true purity and may affect stability.
Residual Solvents (GC-HS) <0.01%0.15% (Acetone)<0.01%Residual solvents can be problematic for certain applications and indicate purification process differences.
Non-Volatile Residue (TGA) 0.02%0.05%0.03%Represents inorganic impurities that would be missed by HPLC or GC.
Calculated Purity (Mass Balance) 99.83% 98.95% 99.67% Crucial Insight: Standard A, which appeared highest by HPLC alone, is surpassed by Standard C after accounting for water. Standard B's purity is significantly lower than its chromatographic purity suggests.

Stability Studies: Ensuring Standard Integrity Over Time

A standard is only useful if its purity remains constant. Stability testing evaluates the robustness of the standard under various stress conditions, mimicking potential storage and handling deviations. This is guided by ICH Q1A(R2) principles.

Experimental Approach: Forced Degradation

Forced degradation studies intentionally expose the standard to harsh conditions to identify potential degradation pathways and demonstrate the stability-indicating nature of the analytical method (i.e., its ability to separate degradants from the parent peak).

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare solutions of each standard (~1 mg/mL) and expose them to the following conditions for 24 hours:

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: Solid standard and solution at 80°C.

    • Photolytic: Solution exposed to UV light (254 nm).

  • Analysis:

    • Analyze all stressed samples using the HPLC method from Protocol 1.

    • Calculate the percentage of degradation by comparing the main peak area to an unstressed control sample.

    • Ensure that all major degradation peaks are chromatographically resolved from the main analyte peak (Resolution > 2.0).

Comparative Data: Forced Degradation (% Degradation)
ConditionStandard AStandard BStandard CCausality & Insight
Acid (0.1 M HCl, 60°C) 1.2%2.5%1.1%Standard B shows higher susceptibility to acid-catalyzed hydrolysis, possibly due to impurities acting as catalysts.
Base (0.1 M NaOH, 60°C) 3.5%5.8%3.2%All standards show some degradation, but Standard B is significantly less stable in basic conditions.
Oxidation (3% H₂O₂) <0.5%1.0%<0.5%Dicarboxylic acids are generally stable to oxidation, but impurities in Standard B may be more reactive.
Thermal (80°C) <0.5%0.8%<0.5%Indicates good thermal stability for all, with minor concerns for Standard B.
Photolytic (UV 254nm) <0.2%<0.2%<0.2%All standards are highly stable under photolytic stress.
Overall Assessment Highly Stable Moderately Stable Highly Stable Crucial Insight: Standards A and C demonstrate superior stability, making them more reliable for long-term use and less susceptible to minor deviations in storage conditions. The instability of Standard B is a significant risk.

Lot-to-Lot Consistency: The Key to Reproducibility

When a new lot of a standard is purchased, it must be qualified against the existing lot to ensure that analytical results remain consistent.[5][6] This is not just a simple check; it is a validation that the entire analytical system, anchored by the standard, has not shifted.[12]

Experimental Approach: Comparative Assay

The new lot is treated as a sample and its purity-corrected concentration is assayed against a calibration curve prepared with the current, established lot.

Protocol 3: Lot-to-Lot Qualification
  • Standard Preparation (Current Lot): Prepare a 5-point calibration curve using the current, validated lot of the standard (e.g., Standard C, Lot 1). Concentrations should bracket the expected working concentration.[10]

  • Sample Preparation (New Lot): Accurately weigh and prepare a solution of the new lot (e.g., Standard C, Lot 2) at a concentration in the middle of the calibration range.

  • Analysis:

    • Run the calibration curve and verify its linearity (Correlation coefficient r² > 0.999).

    • Analyze the "New Lot" sample in six replicates.

    • Calculate the concentration of the new lot using the calibration curve.

    • Correct this calculated concentration for the stated purity of the new lot (from its CoA).

    • The final assay value should be within a pre-defined acceptance criterion (e.g., 98.0% - 102.0%) of the theoretical value. The %RSD of the six replicates should be < 2.0%.[10]

Comparative Data: Lot-to-Lot Assay
Standard (New Lot vs. Old Lot)Mean Assay Value (n=6)%RSDAcceptance Criteria Met?Causality & Insight
Standard A (Lot 2 vs Lot 1) 103.5%1.8%No (Outside 98-102%)A significant positive bias suggests the purity value on the CoA for one of the lots is incorrect, or the material itself has changed.
Standard B (Lot 2 vs Lot 1) 97.1%2.5%No (Outside 98-102% and %RSD > 2%)A negative bias and poor precision indicate significant variability and unreliability in the manufacturing process of Standard B.
Standard C (Lot 2 vs Lot 1) 100.8% 0.7% Yes Crucial Insight: Standard C demonstrates excellent lot-to-lot consistency. This means researchers can confidently switch to a new lot without needing to revalidate their entire analytical method, ensuring seamless long-term studies.

Conclusion and Recommendations

Based on this comprehensive validation, a clear picture emerges.

  • Standard A: While appearing good on a simple chromatographic test, its lot-to-lot variability presents a significant risk to long-term data integrity.

  • Standard B: Fails on multiple critical attributes. Its low purity, poor stability, and inconsistent lot performance make it unsuitable for reliable quantitative analysis.

  • Standard C: Emerges as the superior choice. It demonstrates high and accurately determined purity, excellent stability under stress conditions, and reliable lot-to-lot consistency.

References

A Comparative Guide for Polymer Precursors: Heptadecanedioic Acid vs. Suberic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced polymers with tailored properties for applications ranging from drug delivery to high-performance engineering plastics, the judicious selection of monomeric precursors is paramount. Dicarboxylic acids are fundamental building blocks in the synthesis of polyesters and polyamides, and their molecular structure dictates the macroscopic properties of the resulting polymer. This guide provides an in-depth, objective comparison of two such precursors: heptadecanedioic acid (C17) and suberic acid (C8). We will explore how the significant difference in their aliphatic chain lengths and the parity of their carbon numbers influence polymerization processes and the ultimate performance of the derived polymers, supported by established principles of polymer chemistry and representative experimental data.

Fundamental Physicochemical Properties: A Tale of Two Chains

A foundational understanding of the monomers themselves is crucial. This compound, a long-chain dicarboxylic acid with 17 carbon atoms, presents a stark contrast to suberic acid, a medium-chain dicarboxylic acid with 8 carbon atoms. This difference in chain length has a direct impact on their physical properties and, consequently, their behavior in polymerization reactions.

PropertyThis compoundSuberic AcidReference(s)
Chemical Formula C₁₇H₃₂O₄C₈H₁₄O₄[1][2]
Molar Mass 300.43 g/mol 174.20 g/mol [1][2]
Melting Point ~116-120 °C140-144 °C
Boiling Point Decomposes230 °C (at 15 mmHg)[2]
Water Solubility Low2.46 g/L[2]
Acidity (pKa) pKa₁ ≈ 4.5, pKa₂ ≈ 5.4pKa₁ = 4.52, pKa₂ = 5.41[2]

The longer aliphatic chain of this compound results in a higher molar mass and is expected to have a lower melting point compared to suberic acid, a trend that is common for long-chain dicarboxylic acids. The reduced water solubility of this compound is also a direct consequence of its larger hydrophobic hydrocarbon chain.

Impact on Polymer Properties: A Comparative Analysis

The structural differences between this compound and suberic acid translate directly into the performance characteristics of the polymers synthesized from them. The longer, more flexible chain of this compound generally imparts a different set of properties compared to the shorter, more rigid structure of suberic acid.

The "Odd-Even" Effect: A Structural Anomaly with Performance Implications

A key differentiator between these two precursors is the "odd-even" effect, a well-documented phenomenon in polymer science. Dicarboxylic acids with an even number of carbon atoms, like suberic acid (C8), tend to pack more efficiently in the crystalline lattice of the resulting polymer. This leads to higher melting points and a more ordered crystalline structure compared to polymers derived from dicarboxylic acids with an odd number of carbon atoms, such as this compound (C17).[3][4] This is because the terminal carboxylic acid groups in odd-numbered dicarboxylic acids are oriented in the same direction, leading to less favorable dipole alignment in the crystal lattice.[5]

Polyesters: Flexibility vs. Thermal Stability

In polyester synthesis, the choice between these two diacids leads to a trade-off between flexibility and thermal properties.

General Trends in Polyester Properties:

Polymer PropertyThis compound-Based PolyesterSuberic Acid-Based PolyesterRationaleReference(s)
Melting Point (Tm) LowerHigherThe "odd-even" effect and less efficient chain packing for the C17 diacid lead to a lower melting point.[3][4]
Glass Transition Temp. (Tg) LowerHigherThe longer, more flexible C17 chain increases the free volume in the polymer, lowering the energy required for segmental motion.[6]
Flexibility/Elasticity HigherLowerThe long aliphatic chain of this compound acts as an internal plasticizer, increasing the flexibility of the polymer backbone.[6]
Hydrophobicity HigherLowerThe larger hydrocarbon content of the C17 diacid results in a more hydrophobic polymer.[6]
Biodegradability Potentially SlowerPotentially FasterHigher crystallinity and hydrophilicity of suberic acid-based polyesters can lead to faster enzymatic degradation.[1]
Polyamides: Balancing Mechanical Strength and Moisture Resistance

Similar trends are observed in polyamides. The incorporation of a long-chain diacid like this compound significantly influences the properties of the resulting polyamide.

General Trends in Polyamide Properties:

Polymer PropertyThis compound-Based PolyamideSuberic Acid-Based PolyamideRationaleReference(s)
Melting Point (Tm) LowerHigherThe "odd-even" effect and disruption of hydrogen bonding density by the long C17 chain lead to a lower melting point.[3][4]
Tensile Strength LowerHigherThe higher density of amide linkages in suberic acid-based polyamides results in stronger intermolecular hydrogen bonding and higher tensile strength.[7]
Elongation at Break HigherLowerThe increased flexibility of the C17 backbone allows for greater elongation before failure.[7]
Moisture Absorption LowerHigherThe higher hydrophobicity of the this compound segment reduces water uptake.[6]

Experimental Protocols: Synthesizing Representative Polymers

To provide a practical context, the following are detailed, step-by-step methodologies for the synthesis of a representative polyester and polyamide. These protocols can be adapted for both this compound and suberic acid.

Protocol 1: Melt Polycondensation of a Polyester

This protocol describes the synthesis of a polyester from a dicarboxylic acid and a diol via melt polycondensation.

Materials:

  • Dicarboxylic acid (this compound or Suberic acid)

  • Diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., Titanium(IV) butoxide)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Vacuum pump

Procedure:

  • Monomer Charging: Charge the three-neck flask with equimolar amounts of the dicarboxylic acid and the diol. Add the catalyst (e.g., 0.1 mol% relative to the diacid).

  • Inert Atmosphere: Purge the reactor with nitrogen gas for at least 30 minutes to remove oxygen.

  • Esterification: Under a gentle flow of nitrogen, heat the mixture to 180-200°C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds. Maintain this temperature for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 220-240°C. Slowly apply a vacuum to the system (down to <1 mbar) to facilitate the removal of the remaining water and drive the polymerization to completion, thereby increasing the molecular weight. Continue the reaction under vacuum for another 4-6 hours.

  • Polymer Recovery: Stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere. The resulting polyester can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Interfacial Polycondensation of a Polyamide

This protocol describes the synthesis of a polyamide from a diacid chloride and a diamine via interfacial polycondensation.

Materials:

  • Diacid chloride (prepared from this compound or Suberic acid)

  • Diamine (e.g., hexamethylenediamine)

  • Sodium hydroxide (NaOH)

  • Organic solvent (e.g., hexane)

  • Distilled water

Equipment:

  • Beakers

  • Stirring rod

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve the diamine and NaOH (as an acid scavenger) in distilled water.

  • Organic Phase Preparation: In a separate beaker, dissolve the diacid chloride in the organic solvent.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, creating two distinct layers. A polymer film will form at the interface.

  • Polymer Recovery: Gently grasp the polymer film with forceps and pull it out of the beaker as a continuous "rope." The polymerization will continue as fresh monomer from each phase diffuses to the interface.

  • Washing and Drying: Wash the collected polyamide thoroughly with water and then with a solvent like acetone to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at 60-80°C.

Visualization of Polymerization Workflows

To further elucidate the experimental processes, the following diagrams created using Graphviz illustrate the key steps in polyester and polyamide synthesis.

Polyester_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification charge Charge Monomers (Diacid & Diol) & Catalyst purge Purge with Nitrogen charge->purge esterification Esterification (180-200°C) purge->esterification polycondensation Polycondensation (220-240°C, Vacuum) esterification->polycondensation Increase Temp, Apply Vacuum recover Recover Polymer polycondensation->recover dissolve Dissolve in Solvent recover->dissolve precipitate Precipitate in Non-solvent dissolve->precipitate dry Dry under Vacuum precipitate->dry

Caption: Workflow for polyester synthesis via melt polycondensation.

Polyamide_Synthesis cluster_phases Phase Preparation cluster_recovery Recovery & Purification aqueous Aqueous Phase: Diamine + NaOH polymerization Interfacial Polymerization (Formation of Polymer Film) aqueous->polymerization organic Organic Phase: Diacid Chloride + Solvent organic->polymerization pull Pull Polymer 'Rope' polymerization->pull wash Wash with Water & Solvent pull->wash dry Dry under Vacuum wash->dry

Caption: Workflow for polyamide synthesis via interfacial polycondensation.

Commercial Viability and Concluding Remarks

From a practical standpoint, suberic acid is more readily available and cost-effective compared to this compound. The latter is less common commercially and is often sold at a higher price point, primarily for research and specialized applications. This economic consideration is a significant factor in the selection of a monomer for large-scale polymer production.

  • This compound is the precursor of choice for applications requiring high flexibility, enhanced hydrophobicity, and lower moisture absorption. The resulting polymers will likely exhibit lower melting points and glass transition temperatures.

  • Suberic acid is ideal for producing polymers with higher thermal stability, greater mechanical strength, and potentially faster biodegradability. These polymers will generally be more rigid and have better dimensional stability.

This guide provides a framework for researchers, scientists, and drug development professionals to make informed decisions in the selection of dicarboxylic acid monomers. By understanding the fundamental relationship between monomer structure and polymer performance, it is possible to design and synthesize advanced materials with precisely tailored properties for a wide array of applications.

References

Safety Operating Guide

Navigating the Disposal of Heptadecanedioic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Knowledge: Understanding Heptadecanedioic Acid

This compound, a dicarboxylic acid, is generally not classified as a hazardous substance.[1] Safety Data Sheets (SDS) from various suppliers indicate that it does not meet the criteria for classification as a hazardous chemical and is not regulated for transport by major bodies such as the Department of Transportation (DOT), International Air Transport Association (IATA), or the International Maritime Dangerous Goods (IMDG) code.[2][3][4]

However, the absence of a formal hazard classification does not equate to an absence of risk. It may cause mild irritation to the eyes, skin, and respiratory tract.[5] Furthermore, its insolubility in water and low environmental mobility underscore the importance of preventing its release into aquatic systems.[2][6] Therefore, a structured and informed disposal process is paramount.

The Core of Compliance: Regulatory Framework

The cornerstone of chemical disposal is adherence to a hierarchy of regulations. While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), the responsibility for a final waste determination lies with the chemical waste generator.[2][5][6]

Key Regulatory Considerations:

  • Local Regulations: Your institution's Environmental Health and Safety (EHS) department is the primary authority on disposal procedures. They will have specific protocols that align with local and state laws.

  • State Regulations: State environmental agencies often have more stringent rules than federal regulations.

  • Federal Regulations: While this compound is not a listed hazardous waste, it could potentially exhibit hazardous characteristics (e.g., if mixed with a corrosive solvent) which would subject it to EPA regulations (40 CFR Parts 261.3).[5]

It is a federal requirement for employers to provide training and information about chemical hazards in the workplace, as mandated by the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[7]

Procedural Blueprint: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and logical workflow for the proper disposal of this compound.

Step 1: Pre-Disposal Characterization

Before initiating disposal, a thorough characterization of the waste is essential.

  • Purity Assessment: Is the this compound pure, or is it a component of a mixture? If it is in a solution, identify the solvent(s).

  • Contamination Check: Has the this compound been in contact with any hazardous substances? This includes heavy metals, toxic organic compounds, or biologically active materials.

Step 2: Personal Protective Equipment (PPE) and Safety Precautions

Even with non-hazardous materials, a commitment to safety is non-negotiable.

  • Eye Protection: Wear safety glasses or goggles.[2][5][6]

  • Hand Protection: Use appropriate chemical-resistant gloves.[2][5][6]

  • Body Protection: A standard laboratory coat is recommended.[2][5][6]

  • Ventilation: Handle the solid material in a well-ventilated area to minimize dust inhalation.[3][5]

Step 3: Waste Segregation and Containment

Proper segregation is critical to prevent unintended reactions and to ensure compliant disposal.

  • Dedicated Waste Container: Use a clearly labeled, sealed container for this compound waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[4]

  • Labeling: The label should clearly state "this compound" and include any other components of the waste stream.

Step 4: Disposal Pathway Determination

The following decision-making process, also illustrated in the diagram below, will guide you to the correct disposal pathway.

Disposal_Workflow cluster_start Start: Waste Characterization cluster_assessment Hazard Assessment cluster_disposal Disposal Pathways start This compound for Disposal is_mixed Is it mixed with a hazardous substance? start->is_mixed hazardous_waste Dispose as Hazardous Waste (Follow EHS Protocol for the hazardous component) is_mixed->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Chemical Waste (Follow EHS Protocol) is_mixed->non_hazardous_waste No

Caption: Decision workflow for the disposal of this compound.

  • Uncontaminated this compound: If the material is pure and uncontaminated, it can be disposed of as non-hazardous chemical waste through your institution's EHS-approved waste stream. This typically involves collection by a certified chemical waste vendor.

  • Contaminated this compound: If the this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the hazardous component.

Step 5: Documentation and Record-Keeping

Maintain a log of all chemical waste generated. This should include the chemical name, quantity, date of disposal, and the disposal method used. This practice is essential for regulatory compliance and for maintaining a safe laboratory environment.

Spill Management: Preparedness and Response

In the event of a spill, prompt and appropriate action is crucial.

  • Minor Spills (Solid): For small spills of solid this compound, sweep up the material, taking care to avoid generating dust, and place it in a suitable container for disposal.[2][5]

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination: Clean the spill area with soap and water.

  • Major Spills: For larger spills, or if the spill involves other hazardous materials, evacuate the area and contact your institution's EHS department immediately.

Quantitative Data Summary

PropertyValueSource
Hazard Classification Not a hazardous substance or mixtureSigma-Aldrich SDS
Transport Regulation Not regulated (DOT, IATA, IMDG)Fisher Scientific SDS[2]
Water Solubility InsolubleFisher Scientific SDS[2][6]
Environmental Mobility Not likely to be mobile in the environmentFisher Scientific SDS[2][6]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound, while seemingly straightforward, is a testament to a laboratory's commitment to safety and environmental stewardship. By understanding the material's properties, adhering to regulatory guidelines, and following a structured disposal protocol, researchers can ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's EHS department for specific guidance, as they are your most valuable resource in navigating the complexities of chemical waste management.

References

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Heptadecanedioic acid

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